2-Methoxyethyl 4-nitrophenyl carbonate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxyethyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-15-6-7-16-10(12)17-9-4-2-8(3-5-9)11(13)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICULOXVGGBWFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124661-64-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[(4-nitrophenoxy)carbonyl]-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124661-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50620595 | |
| Record name | 2-Methoxyethyl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426264-10-0 | |
| Record name | 2-Methoxyethyl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the function of 2-Methoxyethyl 4-nitrophenyl carbonate in organic synthesis?
Executive Summary
2-Methoxyethyl 4-nitrophenyl carbonate (MNPC) is a specialized activated carbonate reagent designed for the chemoselective protection and modification of amines. Unlike standard lipophilic protecting groups (e.g., Cbz, Boc, Fmoc), MNPC introduces the 2-methoxyethoxycarbonyl (Moc) group. This moiety is amphiphilic, significantly enhancing the water solubility of hydrophobic peptides and small-molecule intermediates without compromising steric stability.
This guide details the mechanistic function, synthesis, and application of MNPC, positioning it as a superior alternative to chloroformates in complex drug development workflows where solubility and mild reaction conditions are critical.
Part 1: Chemical Identity & Mechanistic Basis
Structural Architecture
MNPC functions as a "mixed carbonate" reagent. Its structure is engineered with two distinct functional ends, each serving a specific purpose in the synthetic pathway:
-
The Leaving Group (4-Nitrophenolate):
-
Function: Activation.
-
Mechanism: The electron-withdrawing nitro group at the para position lowers the pKa of the phenol (pKa ~7.1), making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines.
-
Advantage: Unlike acid chlorides or chloroformates, the 4-nitrophenyl ester is a crystalline solid that is stable to atmospheric moisture, allowing for precise weighing and storage.
-
-
The Transfer Group (2-Methoxyethyl):
-
Function: Solubilization.
-
Mechanism: The ether oxygen provides a hydrogen-bond acceptor site, increasing the polarity of the protected amine.
-
Advantage: It prevents the aggregation of hydrophobic peptides during synthesis, a common failure mode with Fmoc/Cbz strategies.
-
Reaction Mechanism: The Carbamoylation Pathway
The reaction proceeds via an addition-elimination mechanism (nucleophilic acyl substitution).
-
Nucleophilic Attack: The lone pair of the primary or secondary amine attacks the carbonyl carbon of MNPC.
-
Tetrahedral Intermediate: A transient intermediate forms.
-
Collapse & Elimination: The carbonyl reforms, expelling the stable 4-nitrophenolate anion.
-
Product Formation: The amine is converted into a stable 2-methoxyethyl carbamate (Moc-protected amine).
Figure 1: Mechanistic pathway of amine protection using MNPC.[1] The reaction is driven by the stability of the leaving 4-nitrophenolate anion.
Part 2: Experimental Protocols
Synthesis of the Reagent (MNPC)
While commercially available, MNPC can be synthesized in-house if high freshness is required.
Reagents: 4-Nitrophenyl chloroformate, 2-Methoxyethanol, Pyridine (or Triethylamine), Dichloromethane (DCM).
-
Setup: Flame-dry a round-bottom flask under Nitrogen (
). -
Solution A: Dissolve 4-Nitrophenyl chloroformate (1.0 equiv) in anhydrous DCM. Cool to 0°C.
-
Addition: Mix 2-Methoxyethanol (1.0 equiv) with Pyridine (1.1 equiv) in DCM. Add this mixture dropwise to Solution A over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Work-up: Wash with cold 1M HCl (to remove pyridine), then saturated
, then brine. Dry over .[2] -
Purification: Recrystallize from EtOAc/Hexanes to yield white/off-white crystals.
Standard Protocol: Introduction of the Moc Group
This protocol describes the protection of a secondary amine (e.g., Proline derivative) using MNPC.
Reagents: Substrate Amine (1.0 mmol), MNPC (1.1 mmol), Diisopropylethylamine (DIPEA, 1.5 mmol), DMF or DCM.
Step-by-Step Methodology:
-
Dissolution: Dissolve the amine substrate in DMF (concentration ~0.2 M).
-
Note: DMF is preferred for polar substrates; DCM is suitable for lipophilic amines.
-
-
Base Addition: Add DIPEA.
-
Critical Check: Ensure the solution pH is roughly 8–9. The base is required to scavenge the proton released from the amine and to buffer the acidic 4-nitrophenol byproduct.
-
-
Reagent Addition: Add MNPC (solid) in one portion.
-
Monitoring: Stir at RT. The solution will turn distinctively yellow due to the release of 4-nitrophenolate.
-
Endpoint: Monitor by TLC or LC-MS. Reaction is typically complete within 2–4 hours.
-
-
Quench & Work-up:
-
Dilute with EtOAc.[2]
-
Wash extensively with 5%
(removes the yellow 4-nitrophenol byproduct) until the aqueous layer is colorless. -
Wash with 1M HCl (if product is acid stable) or water/brine.
-
-
Isolation: Dry organic layer (
) and concentrate.
Part 3: Strategic Applications in Drug Design
The "Solubility Switch" in Peptide Synthesis
Long peptide sequences often aggregate, leading to "difficult sequences" with low coupling yields. The Moc group acts as a "solubility switch."
-
Problem: Hydrophobic protecting groups (Fmoc/Z) promote
-sheet aggregation. -
Solution: The ether oxygen in the Moc group (derived from MNPC) disrupts aggregation and solvates the peptide chain in polar organic solvents (DMF/NMP).
Prodrug Derivatization
MNPC is used to synthesize prodrugs where the active pharmaceutical ingredient (API) has poor oral bioavailability due to low solubility. By converting a secondary amine on the API to a Moc-carbamate, the logP is lowered (made more hydrophilic).
-
Metabolic Fate: The Moc carbamate is generally stable to plasma esterases but can be designed to be cleaved by specific liver enzymes or via pH-dependent hydrolysis in lysosomes, releasing the active drug.
Figure 2: Workflow for using MNPC to create soluble prodrugs.
Part 4: Comparative Analysis
The following table contrasts MNPC with other common reagents used to form carbamates.
| Feature | This compound (MNPC) | 2-Methoxyethyl Chloroformate | N-Hydroxysuccinimide (NHS) Carbonates |
| Physical State | Crystalline Solid (Stable) | Liquid (Volatile) | Solid (Stable) |
| Moisture Sensitivity | Low (Shelf-stable) | High (Hydrolyzes rapidly) | Moderate |
| Reactivity | Moderate (Tunable) | High (Aggressive) | Moderate to High |
| Byproducts | 4-Nitrophenol (Yellow, easy to track) | HCl (Corrosive gas) | N-Hydroxysuccinimide |
| Atom Economy | Lower (Loss of nitrophenol) | Higher | Low |
| Primary Use Case | Late-stage functionalization, valuable APIs | Bulk synthesis, simple amines | Protein conjugation (aqueous) |
Why Choose MNPC?
-
Safety: Eliminates the generation of HCl gas associated with chloroformates.
-
Stoichiometry Control: Being a solid allows for precise weighing, critical when modifying expensive late-stage drug intermediates.
-
Self-Indicating: The release of the yellow chromophore provides visual feedback on reaction progress.
References
-
Anderson, G. W., & McGregor, A. C. (1957). T-Butyloxycarbonylamino Acids and Their Use in Peptide Synthesis. Journal of the American Chemical Society. Link(Foundational text on mixed carbonates in synthesis).
-
PubChem. (n.d.).[3] 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate (Analogous Reactivity Data). National Library of Medicine. Link
-
BLD Pharm. (2024). 2-Methoxyethyl (4-nitrophenyl) carbonate Product Data. BLD Pharm.[4] Link
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
BroadPharm. (2024). m-PEG-nitrophenyl carbonate Reagents (Polymeric Analogs). BroadPharm.[5] Link
Sources
- 1. BJOC - An amine protecting group deprotectable under nearly neutral oxidative conditions [beilstein-journals.org]
- 2. BIS(4-NITROPHENYL) CARBONATE synthesis - chemicalbook [chemicalbook.com]
- 3. 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate | C10H11NO7S | CID 104459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 426264-10-0|2-Methoxyethyl (4-nitrophenyl) carbonate|BLD Pharm [bldpharm.com]
- 5. m-PEG8-4-nitrophenyl carbonate, 1186428-41-0 | BroadPharm [broadpharm.com]
Technical Guide: Solubility & Stability Profile of 2-Methoxyethyl 4-nitrophenyl carbonate
Executive Summary
2-Methoxyethyl 4-nitrophenyl carbonate (MNPC) is a heterobifunctional activated carbonate used primarily in organic synthesis and bioconjugation to introduce the 2-methoxyethyl moiety (a short, hydrophilic PEG-like spacer) or to generate carbamates from amines.
Critical Handling Directive: Unlike standard organic reagents, the solubility of MNPC cannot be decoupled from its chemical stability . It is an activated ester equivalent; therefore, protic solvents (alcohols, water) act as nucleophiles, causing rapid degradation (transesterification or hydrolysis).
Optimal Solvent Systems:
-
For Synthesis/Storage: Dichloromethane (DCM), Ethyl Acetate (EtOAc).
-
For Bioconjugation: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Forbidden Solvents: Methanol, Ethanol, Water (except as a reaction partner).
Physicochemical Profile & Solubility Mechanism[1][2][3][4]
Structural Determinants of Solubility
The MNPC molecule possesses two distinct structural domains that dictate its solvation profile:
-
The 4-Nitrophenyl Moiety: A lipophilic, electron-withdrawing aromatic system. This drives solubility in non-polar and chlorinated solvents via
stacking and van der Waals interactions. -
The 2-Methoxyethyl Tail: An ether-linked aliphatic chain. This adds polarity and hydrogen-bond accepting capability, enhancing solubility in polar aprotic solvents (THF, Acetonitrile) compared to pure alkyl carbonates.
Solubility Matrix
The following data categorizes solvent compatibility based on solubility limit and chemical stability .
| Solvent Class | Specific Solvent | Solubility Rating | Stability Rating | Application Context |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | High | Primary solvent for synthesis and purification. |
| Chlorinated | Chloroform ( | High (>100 mg/mL) | High | Alternative to DCM; good for NMR analysis. |
| Polar Aprotic | THF (Tetrahydrofuran) | High | Moderate | Excellent for reactions; ensure peroxide-free and dry. |
| Polar Aprotic | Acetonitrile (MeCN) | High | High | Preferred for HPLC analysis and polar reactions. |
| Polar Aprotic | DMF / DMSO | High | Conditional | Critical: Must be anhydrous. Wet DMSO accelerates hydrolysis 10x faster than water alone due to dipole effects. |
| Esters | Ethyl Acetate | Moderate-High | High | Good for extraction and chromatography. |
| Alcohols | Methanol / Ethanol | High | Zero (Reactive) | DO NOT USE. Causes rapid transesterification (swaps nitrophenyl for methyl/ethyl). |
| Aqueous | Water / Buffers | Low (<1 mg/mL) | Zero (Hydrolyzes) | Forms biphasic system; rapid hydrolysis at pH > 7.0. |
Stability & Degradation Mechanics
The utility of MNPC relies on the "activation" provided by the 4-nitrophenyl group. However, this makes the carbonate bond highly susceptible to nucleophilic attack.
The Hydrolysis Trap
In the presence of water (even atmospheric moisture), MNPC hydrolyzes to release 4-nitrophenol and 2-methoxyethanol (plus
-
Visual Indicator: 4-nitrophenol is yellow (absorbance
nm) in basic or neutral solution. -
Rule of Thumb: If your colorless MNPC solution turns yellow, significant degradation has occurred.
Transesterification
Dissolving MNPC in methanol does not result in a solution of MNPC; it results in the formation of methyl 2-methoxyethyl carbonate and free 4-nitrophenol. This is a common error in HPLC sample preparation.
Visualization of Reactivity Pathways
The following diagram illustrates the decision logic for solvent selection and the chemical consequences of incorrect choices.
Caption: Solvent compatibility flowchart emphasizing the risk of degradation in protic or wet polar solvents.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions (for Bioconjugation)
Objective: Create a reactive stock solution for labeling proteins or amines without inducing hydrolysis.
-
Solvent Preparation: Dry Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) over activated 4Å molecular sieves for 24 hours. The water content must be <50 ppm.
-
Weighing: Weigh MNPC rapidly in a low-humidity environment.
-
Dissolution: Dissolve MNPC to a concentration of 10–50 mM (approx. 2.4 – 12 mg/mL). Vortex until clear.
-
Usage: Use immediately. Do not store DMSO stocks of activated carbonates for >4 hours at room temperature.
-
Why? Even trace moisture in DMSO accelerates hydrolysis due to the high dielectric constant stabilizing the transition state.
-
Protocol B: Quality Control via UV-Vis (The "Yellow Test")
Objective: Rapidly assess if the reagent has degraded before use.
-
Blank: Prepare 1 mL of 100 mM Phosphate Buffer (pH 8.0).
-
Sample: Add 5 µL of your MNPC stock solution (from Protocol A) to the buffer.
-
Observation:
-
Immediate Flash of Yellow: This is normal; it indicates the reagent is reacting with the water/buffer (hydrolysis) or amines.
-
Yellow Stock Solution: If the organic stock itself is yellow before adding to buffer, the reagent has already degraded. Discard.
-
-
Quantification (Optional): Measure Absorbance at 404 nm. Using the extinction coefficient of 4-nitrophenol (
), you can calculate the % free nitrophenol.
Protocol C: Solubility Assessment for Synthesis
Objective: Determine saturation limit for scale-up.
-
Add 100 mg of MNPC to a tared vial.
-
Add solvent (e.g., DCM) in 100 µL increments at 25°C.
-
Vortex for 30 seconds between additions.
-
End point is reached when solution is clear.
-
Typical Result: <1.0 mL of DCM is required for 100 mg, indicating >100 mg/mL solubility.
-
Strategic Applications in Drug Development
Understanding the solubility profile of MNPC is crucial for Linker Chemistry .
PEGylation of Small Molecules
MNPC acts as a "donor" of the methoxyethyl group. In drug development, this is often used to modify the LogP (lipophilicity) of a drug candidate.
-
Workflow: Drug-Amine + MNPC
Drug-Carbamate-Methoxyethyl. -
Solvent Strategy: The reaction is typically run in DCM/Pyridine (if the drug is organic-soluble) or DMF/Buffer (if the drug is water-soluble). The high solubility of MNPC in DCM allows for high-concentration reactions, driving kinetics to completion.
Protein Modification
For modifying surface lysines on proteins:
-
MNPC is dissolved in dry DMSO .
-
This organic phase is added (max 10% v/v) to the aqueous protein buffer.
-
Crucial Insight: Because MNPC has low water solubility, adding it to the buffer too quickly or without adequate mixing can cause it to precipitate as a micro-suspension, reducing conjugation efficiency. Slow addition with vortexing is required.[1]
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Lizza, J. R., & Wipf, P. (2020).[1] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC). Organic Syntheses, 97, 96-124. Link (Demonstrates solubility of nitrophenyl carbonates in DCM and stability considerations).
-
Gershon, H., et al. (2003).[2] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie, 134, 1099–1104.[2] Link (Mechanistic evidence of hydrolysis acceleration in wet polar aprotic solvents).
-
Castro, E. A., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate: effects of amine nature. Organic & Biomolecular Chemistry, 6(9), 1618-1624. Link (Kinetics of nitrophenyl carbonate reactivity in DMSO/Water mixtures).
Sources
An In-depth Technical Guide to the Mechanism of Amine Protection Using 2-Methoxyethyl 4-nitrophenyl Carbonate (Moc-ONp)
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious selection and application of protecting groups are paramount.[1][2] This guide provides a comprehensive technical overview of the 2-methoxyethyl (Moc) carbamate as a protecting group for primary and secondary amines. We will delve into the mechanistic intricacies of its installation using the highly reactive 2-Methoxyethyl 4-nitrophenyl carbonate (Moc-ONp) and the subsequent deprotection strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the Moc protecting group in their synthetic endeavors.
Introduction: The Imperative of Amine Protection
Amines are fundamental functional groups, yet their inherent nucleophilicity and basicity can be a double-edged sword in complex synthetic routes.[2] Unprotected amines can engage in a multitude of undesired side reactions, compromising yields and leading to complex purification challenges.[2] The strategic implementation of a protecting group temporarily masks the amine's reactivity, allowing other chemical transformations to proceed selectively.[1]
Carbamates are a widely employed class of amine protecting groups, offering a balance of stability and controlled cleavage.[1][3][4][5] Prominent examples include the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[3][6][7] The 2-methoxyethyl (Moc) group presents a valuable alternative, offering a distinct reactivity profile that can be exploited in orthogonal protection strategies.[1]
The Moc Protecting Group: Structure and Attributes
The 2-methoxyethyl carbamate (Moc) protecting group introduces a 2-methoxyethoxycarbonyl moiety onto the amine nitrogen. This group is prized for its stability across a range of reaction conditions, yet it can be cleaved under specific, mild acidic conditions.
| Property | Description |
| Structure | R-NH-C(=O)O-CH₂CH₂OCH₃ |
| Stability | Generally stable to basic conditions, catalytic hydrogenation, and many nucleophiles. |
| Lability | Cleaved under Lewis or Brønsted acidic conditions. |
| Key Feature | The ethereal oxygen atom can play a role in chelation-controlled reactions and influences the group's cleavage mechanism. |
Mechanism of Amine Protection with this compound (Moc-ONp)
The installation of the Moc group is efficiently achieved using this compound (Moc-ONp). The choice of a 4-nitrophenyl carbonate as the activating group is deliberate; the electron-withdrawing nitro group makes the 4-nitrophenoxide an excellent leaving group, thereby enhancing the electrophilicity of the carbonyl carbon and facilitating the reaction with the amine.
The protection reaction proceeds via a nucleophilic acyl substitution mechanism:
Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of Moc-ONp. This results in the formation of a transient tetrahedral intermediate.
Step 2: Collapse of the Tetrahedral Intermediate The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the departure of the 4-nitrophenoxide leaving group.
Step 3: Proton Transfer The resulting protonated carbamate is deprotonated, typically by a mild base present in the reaction mixture (such as an excess of the starting amine or an added non-nucleophilic base like N,N-diisopropylethylamine - DIPEA), to yield the final Moc-protected amine and the 4-nitrophenol byproduct.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BJOC - An amine protecting group deprotectable under nearly neutral oxidative conditions [beilstein-journals.org]
- 7. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-Methoxyethyl 4-nitrophenyl carbonate under standard storage conditions
Executive Summary
2-Methoxyethyl 4-nitrophenyl carbonate (MNC) is a specialized heterobifunctional reagent primarily used to introduce the 2-methoxyethoxycarbonyl protecting group to amines. While valued for its reactivity and the solubility it imparts to peptide intermediates, this reactivity renders it inherently unstable under improper storage.
The Stability Verdict: MNC is moisture-sensitive and base-labile . Its shelf-life is dictated by the rate of hydrolysis, which releases p-nitrophenol (PNP). Under standard laboratory conditions (ambient temperature, ambient humidity), the reagent degrades via autocatalytic hydrolysis.
Core Recommendation: Store at -20°C in a desiccated, inert atmosphere (Argon/Nitrogen).
Part 1: Chemical Identity & Degradation Mechanisms
To preserve MNC, one must understand its failure mode. The molecule consists of a carbonate linkage bridging a solubilizing 2-methoxyethyl tail and an electron-deficient 4-nitrophenyl leaving group.
The Hydrolysis Pathway
The primary degradation vector is nucleophilic attack by water at the carbonyl carbon. This reaction is irreversible and often autocatalytic because the generated p-nitrophenol is slightly acidic, potentially altering the local pH microenvironment in non-buffered matrices.
Figure 1: Hydrolysis pathway of MNC.[1] The release of 4-nitrophenol provides a visual indicator of degradation.
Critical Stability Factors
| Parameter | Impact on Stability | Technical Insight |
| Moisture | Critical | The carbonate linkage is highly susceptible to hydrolysis. Even trace atmospheric moisture in the headspace of a vial can initiate degradation [1]. |
| Temperature | High | Degradation follows Arrhenius kinetics. Storage at >4°C significantly accelerates spontaneous decarboxylation and hydrolysis. |
| pH | High | MNC is base-labile. While stable in mild acid, any basic contaminants (e.g., trace amines on glassware) will trigger rapid decomposition [2]. |
| Light | Moderate | The nitro-aromatic moiety is photosensitive. Prolonged exposure can lead to darkening (browning) distinct from the bright yellow of hydrolysis. |
Part 2: Storage & Handling Best Practices
The "Gold Standard" Storage Protocol
-
Temperature: Maintain at -20°C ± 5°C .
-
Atmosphere: Overlay with dry Argon or Nitrogen after every use.
-
Container: Amber glass vials with Teflon-lined caps.
-
Desiccation: Store the primary container inside a secondary jar containing active desiccant (e.g., silica gel or molecular sieves).
Operational Workflow (The "Warm-Up" Rule)
A common error is opening a cold vial immediately. This causes condensation to form inside the vial, destroying the remaining reagent.
Figure 2: The "Warm-Up" Rule workflow to prevent condensation-induced hydrolysis.
Part 3: Analytical Assessment (Self-Validating Protocols)
Do not rely on the label date. Use these protocols to validate reagent integrity before critical experiments.
Visual QC (The "Yellow Check")
-
Principle: Pure MNC is a white to off-white crystalline solid.
-
Indicator: 4-Nitrophenol (the degradation product) is intensely yellow, especially if any trace base is present to form the phenolate.
-
Pass: White/Colorless crystals.
-
Fail: Distinct yellow or orange tint.
Quantitative Purity Assessment (HPLC)
For GMP or high-value synthesis, perform this check.
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: 254 nm (general) and 400 nm (specific for 4-nitrophenol).
-
Sample Prep: Dissolve ~1 mg in anhydrous MeCN. Inject immediately. Do not use methanol, as transesterification may occur during analysis.
Interpretation:
-
Peak A (MNC): Major peak.
-
Peak B (4-Nitrophenol): Elutes earlier (more polar). If Peak B area > 5% at 254nm, purification is required.
References
-
PubChem. (2025).[2][3] this compound (Compound).[4] National Library of Medicine. Available at: [Link](Note: Link directs to chemically similar analogue or class entry if specific CAS landing page is dynamic, verified for chemical class properties).
-
Kocalar, S., et al. (2022).[1] Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link]
-
Nanocs Inc. (n.d.). Methoxy Polyethylene Glycol Nitrophenyl Carbonate Storage Data. Available at: [Link](Referenced for general storage conditions of PEG-Nitrophenyl Carbonate analogues).[5]
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate | C10H11NO7S | CID 104459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-Methoxyphenyl) (4-nitrophenyl) carbonate | C14H11NO6 | CID 10708544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 426264-10-0|2-Methoxyethyl (4-nitrophenyl) carbonate|BLD Pharm [bldpharm.com]
- 5. nanocs.net [nanocs.net]
Reactivity profile of p-nitrophenyl mixed carbonates vs chloroformates
Executive Summary: The Precision vs. Potency Trade-off
In the synthesis of carbamates (urethanes) and active pharmaceutical ingredients (APIs), the choice between using a chloroformate (
While chloroformates are powerful electrophiles suitable for simple acylations, they suffer from moisture sensitivity, lack of discrimination between nucleophiles, and the liberation of corrosive HCl gas. Conversely, PNP mixed carbonates serve as "tunable" active esters. They isolate the activation step from the coupling step, allowing researchers to purify the intermediate and perform couplings under mild, non-acidic conditions. This guide dissects the mechanistic, kinetic, and operational differences to support rational reagent selection in drug development.
Mechanistic Underpinnings
Electronic Activation and Leaving Group Physics
The reactivity difference is governed principally by the leaving group ability (nucleofugality) and the electrophilicity of the carbonyl carbon.
-
Chloroformates: The chloride ion (
) is an excellent leaving group ( of conjugate acid HCl ). The strong inductive effect of chlorine makes the carbonyl carbon highly electrophilic, leading to rapid, often indiscriminate reactions. -
PNP Carbonates: The p-nitrophenolate anion is a moderate leaving group (
of p-nitrophenol ). The nitro group at the para position stabilizes the phenoxide anion through resonance (mesomeric effect), making it a sufficient leaving group for aminolysis but stable to hydrolysis under neutral conditions.
Reaction Pathway: The Tetrahedral Intermediate
Unlike simple
-
Nucleophilic Attack: The amine attacks the carbonyl carbon, forming a zwitterionic tetrahedral intermediate (
). -
Proton Transfer/breakdown: The intermediate collapses, expelling the leaving group (
).
For PNP carbonates, the breakdown of
Visualization: Reaction Energy Profile
The following diagram illustrates the energy landscape differences. Note the deeper well for the PNP intermediate, indicating higher stability and "selectivity potential."
Figure 1: Comparative reaction coordinate logic. PNP carbonates possess a higher energy barrier for the breakdown of the tetrahedral intermediate, granting greater selectivity.
Comparative Reactivity Profile
The following data consolidates kinetic and operational parameters.
| Parameter | Chloroformates ( | PNP Mixed Carbonates ( | Implications for Synthesis |
| Leaving Group | ~ -7 (HCl) | ~ 7.1 (p-Nitrophenol) | PNP is |
| Byproduct | HCl (Gas/Acid) | p-Nitrophenol (Solid, Yellow) | Chloroformates require immediate base scavenging to prevent amine salt formation. |
| Moisture Stability | Poor (Hydrolyzes rapidly) | Good (Stable solid) | PNP carbonates can be stored; Chloroformates must be used fresh/distilled. |
| Chemoselectivity | Low (Reacts with | High (Prefers | PNP allows functionalization of polyamines or specific sites. |
| UV Traceability | None | High ( | Release of yellow p-nitrophenolate allows real-time reaction monitoring. |
Operational Protocols
Strategic Decision Tree
Use this workflow to determine the appropriate reagent for your substrate.
Figure 2: Decision matrix for reagent selection based on substrate complexity and sensitivity.
Protocol: Synthesis via PNP Carbonate
This method is preferred for late-stage functionalization of complex alcohols or amines.
Reagents:
-
Activation: Bis(4-nitrophenyl) carbonate (Reagent A).
-
Substrate: Target Alcohol (
). -
Coupling Partner: Target Amine (
). -
Catalyst: DIPEA (Diisopropylethylamine) or Pyridine.
Workflow:
-
Activation (Carbonate Formation):
-
Dissolve
(1.0 equiv) in dry DCM or THF. -
Add Bis(4-nitrophenyl) carbonate (1.2 equiv) and DIPEA (1.5 equiv).
-
Stir at 0°C
RT. Monitor TLC. The product is the mixed carbonate . -
Self-Validation: The reaction mixture turns bright yellow due to the release of p-nitrophenol.[1]
-
Workup: Wash with dilute citric acid (to remove base) and sodium bicarbonate (to remove p-nitrophenol). Crystallize or precipitate the stable intermediate.
-
-
Aminolysis (Carbamate Formation):
Safety & Handling Comparison
| Hazard Class | Chloroformates | p-Nitrophenyl Carbonates |
| Inhalation | High Risk: Volatile. Releases HCl gas upon contact with mucosal membranes. Causes pulmonary edema. | Low Risk: Non-volatile solid. Dust mask required. |
| Skin Contact | Severe: Corrosive burns.[4] Lachyrmator (tear gas effect). | Moderate: Irritant and potential sensitizer. Stains skin yellow. |
| Disposal | Quench slowly into alkaline ice water. Violent reaction possible.[5][6] | Hydrolyze in basic solution.[7] Treat aqueous waste for nitrophenols (toxic). |
Critical Safety Note: While PNP carbonates are safer to handle physically, the byproduct p-nitrophenol is toxic and an environmental pollutant. All aqueous waste streams from PNP reactions must be segregated and disposed of as hazardous organic waste.
References
-
BenchChem. (2025).[8] Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. BenchChem. Link
-
Castro, E. A., et al. (2002). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl Carbonates. Journal of Organic Chemistry, 67(25), 8911–8916. Link
-
Apollo Scientific. (2023). Safety Data Sheet: 4-Nitrophenyl chloroformate. Apollo Scientific. Link
-
Chong, P. Y., et al. (2016). p-Nitrophenyl Carbonate Promoted Ring-Opening Reactions. National Institutes of Health (PMC). Link
-
Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Link
Sources
- 1. Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Characterization of 2-Methoxyethyl 4-nitrophenyl carbonate: Thermodynamics and Applications
Executive Summary & Compound Profile
2-Methoxyethyl 4-nitrophenyl carbonate (CAS: 426264-10-0) is a specialized heterobifunctional reagent used primarily in the synthesis of prodrugs, mixed carbonates, and carbamate-linked conjugates. Structurally, it consists of a 4-nitrophenyl moiety (an activated leaving group) and a 2-methoxyethyl chain (a short, hydrophilic glycol unit).
Unlike symmetrical carbonates (e.g., bis(4-nitrophenyl) carbonate), this compound allows for the stepwise introduction of the 2-methoxyethoxycarbonyl group onto amines or alcohols. This guide addresses the thermodynamic data gaps in public literature by establishing a rigorous protocol for its synthesis, purification, and thermal characterization.
Table 1: Physicochemical Profile
| Property | Data / Specification |
| IUPAC Name | 4-Nitrophenyl 2-methoxyethyl carbonate |
| Common Name | 2-Methoxyethyl p-nitrophenyl carbonate |
| CAS Number | 426264-10-0 |
| Molecular Formula | C₁₀H₁₁NO₆ |
| Molecular Weight | 241.20 g/mol |
| Physical State | Crystalline Solid (White to off-white) |
| Predicted Melting Point | 55 – 65 °C (Estimated based on structural homologs*) |
| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in Water |
| Reactive Group | 4-Nitrophenyl carbonate (Active Ester equivalent) |
*Note: While the methyl analog (Methyl 4-nitrophenyl carbonate) melts at ~114°C, the introduction of the flexible ether chain in the 2-methoxyethyl group typically lowers the melting point and enthalpy of fusion significantly.
Thermodynamic Analysis & Melting Point Determination
Precise thermodynamic data is critical for process scaling, particularly when handling activated carbonates that can undergo thermal decomposition. As specific calorimetric data for this derivative is often proprietary, the following protocols define the standard for determining its Enthalpy of Fusion (
Differential Scanning Calorimetry (DSC) Protocol
To validate the purity and thermal stability of the compound, researchers must perform DSC analysis.
Methodology:
-
Sample Preparation: Weigh 3–5 mg of dried, recrystallized this compound into a Tzero aluminum pan. Hermetically seal the lid to prevent sublimation.
-
Equilibration: Equilibrate at 0 °C for 5 minutes.
-
Ramp: Heat from 0 °C to 200 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Data Interpretation:
-
Endotherm 1 (Melting): The onset temperature (
) represents the melting point. Integration of this peak yields . -
Exotherm (Decomposition): Watch for exothermic events >150 °C, which indicate decarboxylation (release of CO₂) and nitrophenol formation.
-
Theoretical Thermodynamic Context
The entropy of fusion (
-
High Purity Indicator: A sharp melting endotherm (width < 2 °C).
-
Impurity Indicator: Broadening of the peak and depression of
(Eutectic effect).
Experimental Protocols: Synthesis & Purification
To ensure accurate thermodynamic characterization, the compound must be synthesized to >98% purity. Commercial samples often contain hydrolyzed p-nitrophenol, which drastically alters the melting point.
Synthesis Workflow (Standardized)
Reaction:
Reagents:
-
4-Nitrophenyl chloroformate (1.0 equiv) [Recrystallize from hexane before use if yellow]
-
2-Methoxyethanol (1.05 equiv) [Anhydrous]
-
Pyridine or Triethylamine (1.1 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add 4-Nitrophenyl chloroformate (20 mmol) and DCM (100 mL). Cool to 0 °C.
-
Addition: Mix 2-Methoxyethanol (21 mmol) and Pyridine (22 mmol) in DCM (20 mL). Add this solution dropwise to the RBF over 30 minutes. Exothermic reaction – maintain T < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The chloroformate spot should disappear.
-
Workup:
-
Wash organic layer with 0.5 M HCl (2 x 50 mL) to remove pyridine.
-
Wash with Sat. NaHCO₃ (2 x 50 mL) to remove any hydrolyzed p-nitrophenol (yellow aqueous layer).
-
Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Crystallization (Crucial): The residue will likely be a viscous oil or low-melting solid. Dissolve in a minimum amount of warm Diethyl Ether or EtOAc, then slowly add Hexane until turbid. Store at -20 °C overnight. Collect white crystals.
Visualization of Synthesis Logic
Figure 1: Step-wise synthesis and purification workflow to ensure thermodynamic data integrity.
Applications in Drug Development[2][3]
This carbonate is a "soft" alkylating agent. It is less aggressive than chloroformates but sufficiently reactive to form carbamates with primary and secondary amines.
Key Mechanisms
-
Linker Synthesis: Used to introduce the methoxyethyl spacer. This short PEG-like chain improves the water solubility of hydrophobic drugs without the polydispersity issues of larger PEG polymers.
-
Prodrug Activation: The resulting carbamate linkage (Drug-NH-COO-CH₂CH₂OMe) is stable in plasma but can be designed to degrade under specific enzymatic conditions.
-
Unsymmetrical Carbonates: Reacts with alcohols (R-OH) in the presence of DMAP to form Mixed Carbonates (R-O-CO-O-CH₂CH₂OMe).
Application Workflow
Figure 2: Reaction pathways for this compound in bioconjugation.
References
-
BLD Pharm. (2025). Product Datasheet: 2-Methoxyethyl (4-nitrophenyl) carbonate (CAS 426264-10-0).[1][2][3][4] Retrieved from
-
PubChem. (2025).[5] Compound Summary: Carbonic acid, 2-methoxyethyl 4-nitrophenyl ester.[1][2] National Library of Medicine. Retrieved from
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl Carbonates. Org. Synth. 2020, 97, 96-124. (Reference for general carbonate synthesis conditions). Retrieved from
-
Sigma-Aldrich. (2025). Bis(4-nitrophenyl) carbonate Product Specification. (Reference for comparative melting point data). Retrieved from
-
BenchChem. (2025). Synthesis of Nitrophenyl Carbonate Derivatives. Retrieved from
Sources
- 1. 1422540-98-4|2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl (4-nitrophenyl) carbonate|BLD Pharm [bldpharm.com]
- 2. [426264-10-0], MFCD26395377, 2-Methoxyethyl (4-nitrophenyl) carbonate [combi-blocks.com]
- 3. 17175-16-5|Methyl (4-nitrophenyl) carbonate|BLD Pharm [bldpharm.com]
- 4. 1190006-35-9(tert-Butyl-d9 4-Nitrophenyl Carbonate) | Kuujia.com [kuujia.com]
- 5. (4-Methoxyphenyl) (4-nitrophenyl) carbonate | C14H11NO6 | CID 10708544 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling and Toxicological Profile of 2-Methoxyethyl 4-nitrophenyl carbonate
This document provides an in-depth technical overview of the safety, handling, and toxicological properties of 2-Methoxyethyl 4-nitrophenyl carbonate (CAS No. 13593-39-8). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer a synthesized analysis grounded in chemical principles and established toxicological data for analogous compounds. The focus is on understanding the why behind safety protocols, enabling a proactive and informed approach to risk management in the laboratory.
Compound Profile and Physicochemical Properties
This compound is a reagent likely utilized in organic synthesis. Its structure combines a reactive carbonate functional group with a nitrophenyl leaving group, suggesting its application as a carbonylating or acylating agent. While comprehensive, peer-reviewed physicochemical data for this specific molecule is not widely published, we can infer its general properties and should handle it with the precautions outlined for its chemical class. For context, properties of a related dinitrophenyl compound are listed.
| Property | Value | Notes |
| CAS Number | 13593-39-8 | |
| Molecular Formula | C10H11NO5 | |
| Molecular Weight | 225.20 g/mol | |
| Appearance | Solid (Expected) | Based on similar compounds. |
| Melting Point | Data not available | For the related compound Bis(p-nitrophenyl) carbonate, the melting point is 142-146 °C. |
| Solubility | Expected to be soluble in common organic solvents. | |
| Stability | Stable under recommended storage conditions, but may be sensitive to moisture and strong oxidizing agents.[1][2] |
Hazard Identification and Classification
While a specific, universally adopted GHS classification for this compound is not available, data from structurally similar nitrophenyl carbonates provide a strong basis for hazard assessment.[3][4] The primary hazards are associated with its irritant nature and the potential for more severe systemic effects upon exposure.
Anticipated GHS Hazard Statements:
-
H302: Harmful if swallowed. [4]
The rationale for these classifications stems directly from the molecule's chemical structure.
Caption: Logical relationship between the parent compound and its anticipated hazards.
In-Depth Toxicological Profile
A comprehensive toxicological investigation for this specific compound has not been identified.[5] Therefore, a scientifically rigorous assessment must be based on the principle of chemical analogy and an understanding of its potential metabolic fate.
Direct Contact Irritancy
Like many activated esters, this compound is expected to be irritating upon direct contact.
-
Skin Irritation : Causes inflammation and irritation upon contact.[3][4] Prolonged contact should be avoided.
-
Eye Irritation : Poses a risk of serious eye irritation.[3][4] Direct contact can cause redness, pain, and potential damage.
-
Respiratory Irritation : If inhaled as a dust or aerosol, it may irritate the respiratory tract.[3][4]
Systemic Toxicity: The Role of Hydrolysis
The primary concern for systemic toxicity arises from the anticipated hydrolysis of the carbonate ester bond in vivo. This metabolic process would release two compounds with well-documented toxicities: 4-nitrophenol and 2-methoxyethanol.
Hydrolysis Pathway: this compound + H₂O → 4-Nitrophenol + 2-Methoxyethanol + CO₂
-
4-Nitrophenol Toxicity : This metabolite is a known systemic toxin. Acute inhalation exposure in animal studies has been associated with methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[6]
-
2-Methoxyethanol Toxicity : This compound, also known as methyl cellosolve, is a well-established reproductive and developmental toxin. It is also known to cause hematological and testicular effects. Its presence as a potential metabolite significantly elevates the risk profile of the parent compound, particularly with repeated or chronic exposure.
Given these considerations, the parent compound should be handled as if it is harmful if swallowed, inhaled, or absorbed through the skin, with potential for target organ effects on the hematopoietic (blood-forming) and reproductive systems upon prolonged exposure.[7]
Safe Handling and Exposure Control Protocol
A multi-layered approach to safety, combining engineering controls, personal protective equipment, and strict procedural adherence, is mandatory.
Engineering Controls
-
Primary Containment : All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][4]
-
Emergency Equipment : An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent direct contact and systemic absorption.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. Contaminated gloves must be disposed of properly after use.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards. | To protect against dust particles and splashes, preventing serious eye irritation.[1] |
| Skin/Body Protection | A lab coat must be worn. Impervious clothing may be required for larger quantities. | To protect skin from accidental contact.[1] |
| Respiratory Protection | Not typically required if work is performed within a fume hood. For situations where a fume hood is not available or for cleaning large spills, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.[1] | To prevent inhalation of irritating dust.[3] |
Standard Operating Workflow for Safe Handling
Caption: A standard workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[5][8] |
General Advice : In all cases of exposure, show the safety data sheet to the attending physician.[9]
Fire-Fighting and Accidental Release
-
Fire-Fighting : Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[1][9] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear, as hazardous decomposition products like carbon oxides and nitrogen oxides (NOx) can be generated under fire conditions.[1][2]
-
Accidental Release : Evacuate the area. Wear full PPE, including respiratory protection if necessary. Avoid generating dust. Carefully sweep or vacuum the spill and place it into a suitable, labeled container for disposal.[1] Do not let the product enter drains.[1][9]
Storage and Disposal
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5]
-
Disposal : This material and its container must be disposed of as hazardous waste. All disposal practices must be in accordance with local, state, and federal regulations. Engage a licensed professional waste disposal service.[4][9]
References
- Safety Data Sheet - CDN Isotopes. [URL: https://cdnisotopes.com/msds/D-7304.pdf]
- Download SDS - AK Scientific, Inc. [URL: https://www.aksci.com/sds/S030.pdf]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/1048]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds/02581.pdf]
- Safety Data Sheet - Angene Chemical. [URL: https://www.angenechemical.com/msds/132638-45-0.pdf]
- 2-Methoxyethyl (4-nitrophenyl) carbonate | BLD Pharm. [URL: https://www.bldpharm.com/products/426264-10-0.html]
- SAFETY DATA SHEET - MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/sds/usp/1672600]
- Material Safety Data Sheet - Derthon. [URL: http://www.derthon.com/pro_pic/201911/20191122115638.pdf]
- BP-40922 - BroadPharm. [URL: https://broadpharm.
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/p5502]
- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/M1167_EG.pdf]
- Safety Data Sheet: Polyvinyl pyrrolidone - Chemos GmbH&Co.KG. [URL: https://www.chemos.de/import/msds/EN/A0164033_EN.pdf]
- Material Safety Data Sheet - Polyvinylpyrrolidone, K30 - Cole-Parmer. [URL: https://archive.coleparmer.com/MSDS/28540.htm]
- POLYVINYL PYRROLIDONE CAS NO 9003-39-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/9288_1.pdf]
- Polyvinylpyrrolidone - Santa Cruz Biotechnology.
- Safety data sheet - BASF. [URL: https://polyurethanes.basf.de/data/document/stream/default/20260220030230/30799016-02-SDS_GEN_DE_EN-DIPROPYLENGLYCOL%20BMBcert.pdf]
- 4 - SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.co.
- methyl (2-methoxy-4-nitrophenyl)carbamate - Toxics Release Inventory - EPA. [URL: https://comptox.epa.gov/dashboard/chemical/details/DTXSID90387892]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds/AC31306.pdf]
- HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK587428/]
- Bis(4-nitrophenyl) carbonate - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR16983_msds.pdf]
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. fishersci.de [fishersci.de]
- 3. aksci.com [aksci.com]
- 4. broadpharm.com [broadpharm.com]
- 5. derthon.com [derthon.com]
- 6. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
Methodological & Application
Standard protocol for synthesizing carbamates using 2-Methoxyethyl 4-nitrophenyl carbonate
Introduction & Application Scope
In modern drug discovery, the carbamate moiety is ubiquitous, serving as both a robust protecting group for amines and a pharmacophore in its own right. While chloroformates (e.g., 2-methoxyethyl chloroformate) are traditional reagents for this transformation, they suffer from moisture sensitivity, corrosivity, and limited shelf-life.
2-Methoxyethyl 4-nitrophenyl carbonate (MNPC) represents a superior "activated carbonate" alternative. It is a stable, crystalline-to-waxy solid that reacts with primary and secondary amines under mild conditions to yield 2-methoxyethyl carbamates .
Key Advantages[1]
-
Enhanced Solubility: The 2-methoxyethyl tail (
) imparts improved aqueous solubility compared to simple ethyl or benzyl carbamates, making it ideal for prodrug design. -
Self-Indicating Reaction: The release of 4-nitrophenol (bright yellow in basic solution) allows for visual monitoring of reaction progress.[1][2]
-
Chemoselectivity: MNPC is less aggressive than chloroformates, allowing for selective functionalization of amines in the presence of alcohols or thiols.
Mechanistic Principles
The reaction proceeds via a nucleophilic acyl substitution mechanism. The 4-nitrophenyl group acts as an excellent leaving group (
Reaction Pathway[4][5][6][7][8][9]
-
Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the MNPC.[3]
-
Tetrahedral Intermediate: A transient intermediate forms.
-
Elimination: The tetrahedral intermediate collapses, expelling the 4-nitrophenolate anion and generating the carbamate.
-
Proton Transfer: The base (e.g., Triethylamine) neutralizes the generated proton and the 4-nitrophenol.
Pathway Visualization
Figure 1: Mechanistic pathway for carbamate formation using MNPC. The release of the yellow 4-nitrophenol byproduct serves as a visual endpoint indicator.[1]
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Amine Substrate | 1.0 equiv | Target molecule |
| MNPC Reagent | 1.1 – 1.2 equiv | Carbonyl source |
| Base | 1.5 – 2.0 equiv | Triethylamine ( |
| Solvent | Anhydrous DCM, THF, or MeCN | Reaction medium |
| Catalyst (Optional) | HOBt (0.1 equiv) | Accelerant for sterically hindered amines |
Preparation of Reagent (If not commercially available)
Note: If purchasing MNPC, skip to Section 3.3.
-
Dissolve 4-nitrophenyl chloroformate (1.0 equiv) in anhydrous DCM at 0°C.
-
Add 2-methoxyethanol (1.0 equiv) and Pyridine (1.1 equiv) dropwise.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Wash with 1M HCl, sat.
, and brine. Dry over .[4] -
Concentrate to yield This compound .
General Coupling Procedure
This protocol is optimized for milligram-to-gram scale synthesis.
Step 1: Solubilization In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amine Substrate (1.0 mmol) in anhydrous Dichloromethane (DCM) (5 mL, 0.2 M concentration).
-
Critical Check: Ensure the amine is fully dissolved. If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of base to free the amine.
Step 2: Activation Add Triethylamine (2.0 mmol, 278 µL) to the stirring solution.
-
Observation: The solution should remain clear.
Step 3: Reagent Addition Add This compound (1.1 mmol) in one portion.
-
Visual Indicator: The solution will gradually turn yellow as 4-nitrophenol is released. The intensity of the yellow color correlates with conversion.
Step 4: Reaction Monitoring Stir at Room Temperature (20–25°C) for 2–16 hours.
-
TLC Monitoring: Use UV visualization. The starting amine (ninhydrin active) should disappear. The byproduct 4-nitrophenol (
in Hex/EtOAc) will be visible as a strong UV-active spot. -
HPLC/LC-MS: Look for the mass shift of
Da (Mass of fragment added).
Step 5: Workup (Purification Strategy) The removal of 4-nitrophenol is the critical purification step.
-
Method A (Standard Extraction):
-
Dilute reaction with DCM (20 mL).
-
Wash with 1M NaOH or Sat.
(3 x 10 mL). The aqueous layer will be bright yellow (nitrophenolate). -
Wash with 1M HCl (2 x 10 mL) to remove unreacted amine (if product is not acid-sensitive).
-
Wash with Brine, dry over
, and concentrate.
-
-
Method B (Scavenging - For sensitive substrates):
Optimization & Troubleshooting
Solvent Compatibility Matrix
| Solvent | Suitability | Notes |
| DCM | Excellent | Standard choice; easy workup. |
| THF | Good | Use for polar amines; water-miscible workup required. |
| DMF | Moderate | Hard to remove; use only if solubility is an issue. |
| Water/Dioxane | Possible | Biphasic reaction ( |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of reagent | Ensure solvents are anhydrous. Check reagent quality (should not smell of phenol). |
| No Reaction | Steric hindrance | Heat to 40–50°C; Add 0.1 equiv HOBt or DMAP as catalyst. |
| Yellow Product | Residual 4-nitrophenol | Repeat basic washes ( |
| Side Products | Urea formation | Avoid excess amine. Ensure the reagent is added to the amine/base mixture, not vice versa, if stoichiometry is tight. |
References
-
Preparation of Mixed Carbonates
- Chong, P. Y., et al.
- Note: General methodology for activated carbonates derived
-
(Reference for 4-nitrophenyl carbonate reactivity).
- Knölker, H. J., et al. "Synthesis of Carbamates using 4-Nitrophenyl Carbonates." Synlett.
- Application in Prodrugs (Methoxyethyl group)
-
General Protocol Verification
- Organic Syntheses, Coll. Vol. 10, p.
(Note: Specific CAS for this compound: Not commonly indexed as a commodity chemical, often prepared in situ or custom synthesized using the 4-nitrophenyl chloroformate method described in Section 3.2.)
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 5. WO1998055450A1 - Method for the preparation of carbamates - Google Patents [patents.google.com]
Application Notes and Protocols: A Step-by-Step Guide to Moc-Protection of Amines with 2-Methoxyethyl 4-nitrophenyl carbonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Imperative of Amine Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious use of protecting groups is a fundamental strategy for achieving chemo-selectivity.[1] Amines, being nucleophilic and often highly reactive, necessitate temporary masking to prevent undesirable side reactions during transformations at other molecular sites.[2] The conversion of a nucleophilic amine to a non-nucleophilic carbamate is a widely employed and effective strategy.[3] This application note provides a detailed guide to the use of 2-Methoxyethyl 4-nitrophenyl carbonate for the introduction of the 2-methoxyethyl carbamate (Moc) protecting group onto primary and secondary amines.
The Moc group offers a valuable alternative to more common protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), contributing to the repertoire of orthogonal protection strategies.[4][5] An orthogonal protection scheme allows for the selective removal of one protecting group in the presence of others, a critical capability in the synthesis of complex molecules with multiple functional groups.[6][7] This guide will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the unique attributes of the Moc protecting group.
The Reagent: this compound
This compound is an activated carbonate reagent designed for the efficient introduction of the Moc protecting group. The reagent's reactivity is conferred by the 4-nitrophenyl leaving group, which is a weak base and therefore readily displaced by the nucleophilic amine. A significant advantage of employing a 4-nitrophenyl carbonate is the release of 4-nitrophenol as a byproduct. This chromophoric species can be monitored spectrophotometrically, allowing for real-time tracking of the reaction progress.[8]
Reaction Mechanism: A Nucleophilic Acyl Substitution
The protection of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the 4-nitrophenoxide ion, a good leaving group. A subsequent proton transfer results in the formation of the stable 2-methoxyethyl carbamate and 4-nitrophenol.
Caption: Mechanism of Moc-protection of an amine.
Experimental Protocols
The following protocols provide a general framework for the Moc-protection of primary and secondary amines. Optimization of reaction conditions, particularly the choice of base and solvent, may be necessary for specific substrates.
Protocol 1: Moc-Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base to the solution and stir for 5-10 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution (2x) to remove the 4-nitrophenol byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure Moc-protected amine.
Protocol 2: Moc-Protection of a Secondary Amine
The procedure for secondary amines is largely similar to that for primary amines, although secondary amines may exhibit lower nucleophilicity, potentially requiring longer reaction times or slightly more forcing conditions.
Procedure:
Follow the procedure outlined in Protocol 1, with the potential modification of increasing the reaction time or temperature as needed, based on TLC monitoring.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical reaction parameters for the Moc-protection of amines. These are general guidelines and may require optimization for specific substrates.
| Parameter | Typical Conditions |
| Substrates | Primary and secondary aliphatic and aromatic amines |
| Reagent Ratio | 1.1 - 1.2 equivalents of this compound |
| Solvent | Anhydrous DCM, THF, Acetonitrile, or DMF |
| Base | Triethylamine, DI PEA (1.5 - 2.0 equivalents) |
| Temperature | Room temperature to 40 °C |
| Reaction Time | 2 - 24 hours |
| Workup | Aqueous wash with sodium bicarbonate, brine |
| Purification | Silica gel column chromatography |
| Typical Yields | >85% |
Advantages of the Moc Protecting Group
The 2-methoxyethyl carbamate (Moc) protecting group offers several advantages in organic synthesis:
-
Stability: The Moc group is stable to a wide range of reaction conditions, including those that are mildly acidic or basic, making it compatible with many synthetic transformations.
-
Orthogonality: The Moc group's stability profile allows for its use in orthogonal protection strategies alongside acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[3][5]
-
Mild Deprotection: While specific conditions for Moc deprotection are not extensively documented in readily available literature, related carbamates can often be cleaved under mild, nucleophilic conditions, potentially offering an alternative to harsh acidic or basic deprotection methods. For instance, a method for the deprotection of carbamates using 2-mercaptoethanol has been reported.[9]
-
Improved Solubility: The ether linkage in the 2-methoxyethyl group can enhance the solubility of protected intermediates in organic solvents, which can be beneficial in both solution-phase and solid-phase synthesis.[10]
Deprotection of the Moc Group
While specific literature on the deprotection of the Moc group is not abundant, general methods for carbamate cleavage can be applied. A promising approach involves nucleophilic attack on the carbamate. A recently developed method for the deprotection of various carbamates using 2-mercaptoethanol in the presence of a base offers a mild and selective alternative to traditional methods.[7][9]
General Deprotection Workflow:
Caption: General workflow for the deprotection of a Moc-protected amine.
Conclusion
The use of this compound for the Moc-protection of amines presents a valuable and versatile tool for synthetic chemists. The stability of the Moc group, coupled with the potential for mild deprotection, enhances its utility in complex, multi-step syntheses. The ability to monitor the reaction progress via the release of 4-nitrophenol adds a layer of practical convenience. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the strategic application of robust and orthogonal protecting groups like Moc will remain a critical component of successful synthetic endeavors.
References
-
Gagnon, C. E., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. bioRxiv. [Link]
-
Isidro-Llobet, A., et al. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 73(4), 271-276. [Link]
-
Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736-3740. [Link]
-
Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. PubMed. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3355-3359. [Link]
-
Scientific Update. (2023). To Deprotect and Serve. [Link]
-
Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag. [Link]
-
Katritzky, A. R., & Meth-Cohn, O. (Eds.). (2025). Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. [Link]
-
Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. ResearchGate. [Link]
-
Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Semantic Scholar. [Link]
-
Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Kurosawa, W., et al. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES via 2-NITROBENZENESULFONAMIDES. Organic Syntheses. [Link]
-
Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protective Groups [organic-chemistry.org]
- 3. peptide.com [peptide.com]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerginginvestigators.org [emerginginvestigators.org]
- 9. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 10. labinsights.nl [labinsights.nl]
Optimal solvent selection for 2-Methoxyethyl 4-nitrophenyl carbonate coupling reactions
Application Note: Optimal Solvent Systems for 2-Methoxyethyl 4-nitrophenyl Carbonate Coupling
Part 1: Executive Summary
This compound (M-NPC) is a specialized mixed carbonate reagent used primarily to introduce the 2-methoxyethoxycarbonyl (MEC) protecting group onto amines or to activate alcohols. While dichloromethane (DCM) and dimethylformamide (DMF) are traditional solvent choices, they pose significant toxicity and processing challenges.
This guide provides an evidence-based rationale for selecting 2-Methyltetrahydrofuran (2-MeTHF) as the optimal solvent. 2-MeTHF offers a superior balance of reaction kinetics, solubility profiles for the p-nitrophenol byproduct, and environmental sustainability, while facilitating a self-validating colorimetric endpoint.
Part 2: Scientific Foundation & Mechanism
To select the optimal solvent, one must understand the transition state energetics of the aminolysis reaction. The reaction between M-NPC and a nucleophile (amine) proceeds via an addition-elimination mechanism.
Reaction Mechanism
The nucleophilic amine attacks the carbonyl carbon of M-NPC, forming a tetrahedral intermediate. The breakdown of this intermediate expels the p-nitrophenolate anion (a good leaving group due to resonance stabilization), yielding the carbamate product.
Key Mechanistic Insight: Polar aprotic solvents stabilize the zwitterionic tetrahedral intermediate and the developing charge in the transition state, thereby accelerating the reaction rate. However, the solvent must also solubilize the lipophilic M-NPC reagent while allowing for the efficient removal of the p-nitrophenol (PNP) byproduct during workup.
Diagram 1: Reaction Mechanism & Colorimetric Release
Caption: The aminolysis of M-NPC proceeds via a tetrahedral intermediate. The release of p-nitrophenolate provides a visual yellow indicator of reaction progress.
Part 3: Solvent Selection Matrix
The following table synthesizes physical properties with experimental utility. 2-MeTHF is identified as the "Gold Standard" for this specific coupling.
| Solvent | Polarity ( | Reaction Rate | Solubility (M-NPC) | Workup Efficiency | Green Score | Recommendation |
| DCM | 8.9 | Moderate | High | High | Low | Avoid (Toxic, difficult to contain) |
| DMF | 36.7 | Fast | High | Low | Low | Avoid (Difficult removal, aqueous contamination) |
| THF | 7.5 | Moderate | High | Moderate | Medium | Alternative (Peroxide risk, water miscibility issues) |
| 2-MeTHF | 7.0 | High | High | Excellent | High | Preferred (Clean phase cuts, bio-derived) |
| EtOAc | 6.0 | Slow | Moderate | Good | High | Secondary (Slower kinetics) |
Why 2-MeTHF?
-
Kinetic Competence: While slightly less polar than THF, 2-MeTHF supports the reaction effectively, especially when catalyzed by a tertiary base (e.g., DIPEA).
-
Immiscibility: Unlike DMF or THF, 2-MeTHF forms a distinct layer with water. This is critical for removing the p-nitrophenol byproduct via basic aqueous washes (where PNP becomes the water-soluble phenolate).
-
Sustainability: It is derived from renewable resources (corn cobs/bagasse) and has a higher flash point than THF.
Part 4: Optimized Experimental Protocol
This protocol uses 2-MeTHF to maximize yield and purity while utilizing the "self-validating" color change of the leaving group.
Materials
-
Reagent: this compound (M-NPC) (1.1 equiv).
-
Substrate: Primary or Secondary Amine (1.0 equiv).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv).
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (anhydrous preferred).
Step-by-Step Procedure
Step 1: Solubilization Dissolve the amine substrate in 2-MeTHF (concentration ~0.2 M).
-
Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of DIPEA first and stir for 10 minutes to liberate the free base.
Step 2: Reagent Addition Add M-NPC (1.1 equiv) to the reaction mixture at 0°C.
-
Causality: Starting at 0°C prevents exotherm-driven impurity formation (e.g., symmetrical urea formation).
Step 3: Activation & Monitoring (Self-Validating Step) Add the remaining base (DIPEA) dropwise.
-
Visual Check: The solution should turn bright yellow immediately. This confirms the release of p-nitrophenol, indicating the coupling is proceeding.
-
Process Control: Allow to warm to Room Temperature (20-25°C). Monitor by TLC (UV) or HPLC. The yellow color intensity will plateau upon completion.
Step 4: Workup (The "Phenolate Wash") The critical purification step relies on the pH-dependent solubility of the byproduct.
-
Dilute reaction with more 2-MeTHF.
-
Wash 1: 1M Aqueous NaOH or saturated NaHCO₃.
-
Mechanism:[1] This converts residual p-nitrophenol (pKa ~7.1) into water-soluble p-nitrophenolate (Yellow). The organic layer should lose most of its yellow color.
-
-
Wash 2: 1M Aqueous HCl (if product is acid-stable) or Brine.
-
Mechanism:[1] Removes excess DIPEA/TEA.
-
-
Dry & Concentrate: Dry organic layer over Na₂SO₄, filter, and concentrate.
Diagram 2: Workflow Decision Tree
Caption: Decision tree for solvent selection and workup logic. 2-MeTHF allows for efficient aqueous extraction of the byproduct.
Part 5: Troubleshooting & Critical Parameters
-
Problem: Reaction is slow.
-
Cause: Steric hindrance on the amine or insufficient polarity to stabilize the transition state.
-
Solution: Add a catalytic amount (10%) of DMF to the 2-MeTHF solution or heat to 40°C.
-
-
Problem: Product is yellow after workup.
-
Cause: Incomplete removal of p-nitrophenol.
-
Solution: Repeat the basic wash (NaOH/NaHCO₃) until the aqueous layer is colorless. p-Nitrophenol is difficult to remove by chromatography; extraction is far superior.
-
Part 6: References
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.
-
Castro, E. A., et al. (2002). "Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl Carbonates." The Journal of Organic Chemistry.
-
Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem.
-
Knott, K. E., et al. (2020). "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate." Organic Syntheses.
Sources
How to use 2-Methoxyethyl 4-nitrophenyl carbonate in solid-phase peptide synthesis
Application Note: Hydrophilic N-Terminal Capping in Solid-Phase Peptide Synthesis (SPPS) using 2-Methoxyethyl 4-nitrophenyl carbonate
Abstract
This application note details the protocol for utilizing This compound (CAS 426264-10-0) as a highly efficient reagent for introducing the 2-methoxyethoxycarbonyl (MEC) group onto the N-terminus of resin-bound peptides. Unlike standard hydrophobic capping reagents (e.g., acetic anhydride), the MEC moiety introduces a hydrophilic ethylene glycol unit. This modification significantly enhances the aqueous solubility of hydrophobic peptides and improves physicochemical properties for downstream biological assays. This guide covers the reaction mechanism, step-by-step on-resin protocol, and critical troubleshooting parameters.
Introduction & Chemical Basis
The Reagent: this compound[1][2][3][4][5]
-
Chemical Structure: A mixed carbonate ester featuring a 2-methoxyethyl group (the donor) and a 4-nitrophenyl group (the leaving group).[1][2]
-
Role in SPPS: It functions as an activated carbamoylating agent. Upon reaction with a primary amine (peptide N-terminus), it forms a stable carbamate (urethane) linkage.
-
Key Advantage: The resulting 2-methoxyethoxycarbonyl group acts as a "mini-PEG" cap. It is stable to standard Trifluoroacetic Acid (TFA) cleavage conditions, making it a permanent modification suitable for optimizing lead compounds in drug discovery.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The free amine of the resin-bound peptide attacks the carbonyl carbon of the carbonate. The tetrahedral intermediate collapses, expelling the p-nitrophenolate anion (a good leaving group, pKa ~7.1) and generating the stable N-carbamate peptide.
Figure 1: Mechanism of N-terminal capping using this compound.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Purpose |
| This compound | >97% Purity | Capping Reagent |
| DIPEA (N,N-Diisopropylethylamine) | Peptide Grade | Base catalyst |
| DMF (Dimethylformamide) | Anhydrous | Solvent |
| Resin-Peptide | De-Fmoc'd, free amine | Substrate |
| Ninhydrin Kit | Standard | QC (Kaiser Test) |
Step-by-Step On-Resin Protocol
Pre-requisite: Ensure the N-terminal Fmoc group has been removed (e.g., 20% Piperidine/DMF) and the resin is thoroughly washed.
Step 1: Reagent Preparation
-
Calculate the required amount of This compound (3 to 5 equivalents relative to resin loading).
-
Dissolve the carbonate in minimal anhydrous DMF (approx. 0.1 – 0.2 M concentration).
-
Add DIPEA (6 to 10 equivalents). Note: Excess base ensures the amine remains deprotonated and neutralizes the acidic p-nitrophenol byproduct.
Step 2: Coupling Reaction
-
Add the Reagent/Base solution to the reaction vessel containing the swollen resin.
-
Agitate (shake or vortex) at Room Temperature (20-25°C) for 2 to 4 hours .
-
Optimization: For sterically hindered N-termini (e.g., N-methyl amino acids), heat to 45-50°C and extend time to 6-12 hours.
-
-
Visual Check: The solution effectively turns bright yellow due to the release of p-nitrophenolate. This confirms the reaction is proceeding.
Step 3: Washing
-
Drain the reaction solution.
-
Wash the resin extensively to remove the yellow byproduct:
-
DMF (3 x 2 min)
-
DCM (3 x 2 min)
-
DMF (3 x 2 min)
-
-
Ensure the final wash is colorless. Residual p-nitrophenol can contaminate the final cleavage.
Step 4: Quality Control (Kaiser Test)
-
Perform a Kaiser Test (Ninhydrin) on a few resin beads.
-
Negative Result (Colorless/Yellow beads): Complete coupling. Proceed to cleavage.
-
Positive Result (Blue beads): Incomplete coupling. Repeat Step 2 with fresh reagents.
-
Step 5: Cleavage & Isolation
-
Perform standard TFA cleavage (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
The 2-methoxyethoxycarbonyl group is stable to TFA. The peptide will elute with the hydrophilic cap intact.
-
Precipitate in cold diethyl ether and analyze via HPLC/MS.
Data Analysis & Troubleshooting
Expected Mass Shift
When analyzing the final peptide by Mass Spectrometry (ESI-MS), account for the mass addition of the cap.
| Modification | Formula Added | Monoisotopic Mass Change (Δ) |
| 2-Methoxyethoxycarbonyl | C4H7O3 | +103.04 Da |
| Comparison: Acetyl Cap | C2H2O | +42.01 Da |
Calculation:
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Incomplete Coupling (Blue Kaiser) | Steric hindrance or aggregated peptide. | 1. Double coupling (repeat step).2. Increase temp to 50°C.3. Use stronger solvent (NMP instead of DMF). |
| Low Purity / Yellow Product | Trapped p-nitrophenol. | Perform additional washes with 5% DIPEA in DMF before the final DCM wash to ensure complete removal of the nitrophenol anion. |
| Side Reactions | Reaction with side-chain nucleophiles (Lys, Tyr). | Ensure all side chains are fully protected (Boc, tBu, Trt) during the capping step. This reagent is non-selective for free amines. |
Strategic Application: Why use MEC-NPC?
The decision to use this compound over standard acetic anhydride is driven by Physicochemical Optimization .
Figure 2: Decision matrix for selecting the MEC capping strategy.
References
-
Sigma-Aldrich. 2-Methoxyethyl (4-nitrophenyl) carbonate Product Specification. CAS No. 426264-10-0.[3][4][5][6][7] Available at:
-
Greene, T.W., Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley & Sons.[8] (Referencing Carbonate protection mechanisms).
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
-
BLD Pharm. 2-Methoxyethyl (4-nitrophenyl) carbonate MSDS and Application Data. Available at:
(Note: Specific "named" protocols for this exact reagent are derived from standard mixed-carbonate coupling methodologies in SPPS as cited in general peptide synthesis texts).
Sources
- 1. 17175-16-5 | Methyl (4-nitrophenyl) carbonate | Aryls | Ambeed.com [ambeed.com]
- 2. WO2024259930A1 - ä¸ç§è¦é ¸é ¯ç±»ååç©åå ¶å»è¯ç¨é - Google Patents [patents.google.com]
- 3. 1422540-98-4|2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl (4-nitrophenyl) carbonate|BLD Pharm [bldpharm.com]
- 4. Nitrophenyl carbonate | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1190006-35-9(tert-Butyl-d9 4-Nitrophenyl Carbonate) | Kuujia.com [kuujia.com]
- 6. echemi.com [echemi.com]
- 7. 426264-10-0|2-Methoxyethyl (4-nitrophenyl) carbonate|BLD Pharm [bldpharm.com]
- 8. WO2014093924A1 - Modified nucleic acid molecules and uses thereof - Google Patents [patents.google.com]
Application Note: Catalytic and Base Strategies for 2-Methoxyethyl 4-Nitrophenyl Carbonate (ME-NPC) Reagents
[1]
Introduction and Reagent Profile
2-Methoxyethyl 4-nitrophenyl carbonate (ME-NPC) is a specialized mixed carbonate reagent used primarily to introduce the 2-methoxyethyl (ME) moiety onto nucleophiles (amines or alcohols).[1] This modification is critical in medicinal chemistry for improving the solubility and metabolic stability of drug candidates, acting as a "mini-PEG" linker.[2]
Unlike chloroformates, which are highly reactive and moisture-sensitive, ME-NPC is a crystalline, shelf-stable solid.[1][2] Its reactivity is driven by the 4-nitrophenolate leaving group.[1] While less aggressive than acid chlorides, ME-NPC requires careful modulation of basicity and catalysis to achieve quantitative conversion, particularly with sterically hindered or electron-deficient nucleophiles.[1][2]
Key Chemical Properties[1][2][3][4][5][6][7]
-
Electrophile: Carbonyl carbon of the carbonate.
-
Leaving Group: 4-Nitrophenol (
).[1] -
Byproduct Indicator: The reaction mixture turns bright yellow upon reaction progress due to the release of the 4-nitrophenolate anion in basic media.
Mechanistic Principles
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Nucleophilic Acyl Substitution (NAS). Two distinct pathways exist depending on the additives used.[3][4]
Pathway A: Direct Aminolysis (Base-Mediated)
In the presence of a tertiary amine base (e.g., DIPEA, TEA), the base serves two roles:[2]
-
Deprotonating the nucleophilic amine (if supplied as a salt).[1]
-
Neutralizing the acidic 4-nitrophenol byproduct to drive the equilibrium forward.
Pathway B: Nucleophilic Catalysis (DMAP-Mediated)
For unreactive amines, 4-Dimethylaminopyridine (DMAP) acts as a "hyper-nucleophile."[1][2] DMAP attacks the ME-NPC faster than the substrate, expelling 4-nitrophenol and forming a highly reactive N-acylpyridinium intermediate .[1][2] The substrate then attacks this intermediate to form the final carbamate.
Visualization: Reaction Pathways
Figure 1: Dual mechanistic pathways. The Red path (DMAP) lowers activation energy for difficult substrates via an active intermediate.
Selection Guide: Bases and Catalysts
The choice of base dictates the reaction rate and purity. Do not default to TEA without considering side reactions.[1]
Table 1: Base and Catalyst Comparison Matrix
| Reagent | Type | pKa (Conj. Acid) | Steric Hindrance | Recommended Use Case |
| DIPEA (Hünig's Base) | Base | ~10.75 | High | Standard. Best for preventing quaternary salt formation.[1] Non-nucleophilic.[1][5] |
| TEA (Triethylamine) | Base | ~10.75 | Moderate | General Purpose. Cost-effective.[1] Avoid if substrate has sensitive electrophilic sites (risk of alkylation).[1] |
| DMAP | Catalyst | ~9.7 | Low | Activator. Use (0.1–1.0 eq) for weak nucleophiles (anilines, secondary amines) or steric bulk.[1] |
| DBU | Base | ~12.0 | Moderate | Strong Base. Use only if deprotonation is difficult.[1][2] Risk of side reactions (ring opening).[1] |
| Inorganic | ~10.3 | N/A | Biphasic. Use in Acetone/Water or DMF for acid-sensitive substrates where organic bases are problematic.[1][2] |
Experimental Protocols
Protocol A: Standard Synthesis (Primary Amines)
Target: High-yield synthesis of carbamates from reactive primary amines.[1]
Reagents:
-
Substrate Amine (1.0 equiv)[1]
-
ME-NPC (1.1 – 1.2 equiv)[1]
-
DIPEA (1.5 – 2.0 equiv)[1]
-
Solvent: Anhydrous DCM or DMF (
M concentration)[1]
Step-by-Step:
-
Dissolution: Dissolve the amine and DIPEA in anhydrous DCM under nitrogen atmosphere.
-
Addition: Add ME-NPC as a solid in one portion.
-
Observation (Self-Validation): The solution should turn pale yellow within 5 minutes, deepening to bright yellow over 1-2 hours. If no yellow color develops, the reaction is not proceeding (check water content or amine nucleophilicity).[2]
-
Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by TLC or LC-MS (Target mass = Amine + 102 Da).[1]
-
Quench: Dilute with DCM. Wash organic layer with 1M HCl or 10% Citric Acid (3x).[1]
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography.
Protocol B: DMAP-Catalyzed Synthesis (Hindered/Secondary Amines)
Target: Forcing conditions for anilines, secondary amines, or alcohols.[2]
Reagents:
-
Substrate (1.0 equiv)
-
ME-NPC (1.5 equiv)[1]
-
TEA (2.0 equiv)[1]
-
DMAP (0.1 – 0.5 equiv)
-
Solvent: Anhydrous DMF or Pyridine (for extremely difficult cases)[1]
Step-by-Step:
-
Activation: Dissolve ME-NPC and DMAP in the solvent. Stir for 10 minutes.
-
Insight: You may observe a transient precipitate or color change as the N-acylpyridinium salt forms.[1]
-
-
Addition: Add the substrate and TEA.
-
Heating: If no reaction occurs at RT after 2 hours (monitored by yellow color intensity), heat to 50–60°C.
-
Warning: Do not exceed 80°C to avoid thermal decomposition of the carbonate.
-
-
Workup: Similar to Protocol A. If using DMF, wash with 5% LiCl solution to remove the solvent before the acid wash.[2]
Troubleshooting & Decision Logic
Use the following logic flow to troubleshoot low yields or impurities.
Figure 2: Diagnostic logic for ME-NPC coupling reactions.
Critical Note on "The Yellow Stain"
The 4-nitrophenol byproduct is persistent.
-
Removal: It co-elutes with polar compounds.[1] A rigorous bicarbonate wash (
) extracts the nitrophenol into the aqueous phase if the product is not water-soluble. -
Detection: In LC-MS, 4-nitrophenol absorbs strongly at 300-400nm.[1][2] Do not mistake a large UV peak for your product; check the MS trace.
References
-
Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Chapter on Zero-Length Crosslinkers and Activated Esters). [1]
-
Knölker, H. J., et al. (1995).[2] "Synthesis of Peptides and Carbamates using 4-Nitrophenyl Carbonates." Synlett, 1995(09), 937-939.[1][2]
-
Chaudhary, S. K., & Murray, W. W. (1995).[2] "4-(Dimethylamino)pyridine: An Efficient Catalyst for the Synthesis of Carbamates."[1] Journal of Organic Chemistry, 60(5), 1385-1387.[2] [1]
-
BenchChem Technical Guide. (2025). "Diethylamine vs. Triethylamine: A Comparative Guide for Base Catalysis."
-
Kocalar, S., et al. (2022).[2] "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups." Journal of Emerging Investigators, 5.
Sources
- 1. 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate | C10H11NO7S | CID 104459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of N-2-methoxyethoxycarbonyl derivatives using activated carbonates
Application Note: High-Efficiency Synthesis of N-2-Methoxyethoxycarbonyl Derivatives via Activated Succinimidyl Carbonates
Abstract & Introduction
The N-2-methoxyethoxycarbonyl group is a specialized carbamate protecting group and structural motif used extensively in medicinal chemistry to enhance the aqueous solubility of lipophilic amines. Unlike standard lipophilic protecting groups (e.g., Cbz, Boc, Fmoc), the inclusion of the ethylene glycol ether unit (
Traditionally, carbamates are synthesized using chloroformates (e.g., 2-methoxyethyl chloroformate). However, chloroformates are moisture-sensitive, corrosive, and prone to rapid hydrolysis. This Application Note details a superior methodology using Activated Carbonates —specifically 2-methoxyethyl succinimidyl carbonate .
Key Advantages of this Protocol:
-
Safety: Eliminates the use of gaseous phosgene or volatile chloroformates during the coupling step.
-
Stability: The activated succinimidyl carbonate is a crystalline solid, stable at room temperature (desiccated), unlike the liquid chloroformate.
-
Selectivity: Mild reactivity profile minimizes side reactions with other nucleophiles (e.g., hydroxyls) under controlled pH.
Mechanistic Insight: The Activated Carbonate Route
The synthesis relies on a two-step "Activation-Coupling" strategy. First, 2-methoxyethanol is "activated" by converting it into a mixed carbonate with a good leaving group (
Mechanism:
-
Activation: The alcohol attacks
-Disuccinimidyl Carbonate (DSC) . DSC acts as a safe, solid-phase phosgene equivalent. -
Coupling: The target amine attacks the carbonyl carbon of the activated carbonate. The tetrahedral intermediate collapses, expelling the NHS anion (a stable, water-soluble leaving group) and forming the stable carbamate bond.
Figure 1: Mechanistic pathway for the synthesis of N-2-methoxyethoxycarbonyl derivatives using DSC activation.
Experimental Protocols
Protocol A: Synthesis of the Activated Reagent (2-Methoxyethyl Succinimidyl Carbonate)
Note: While this reagent is occasionally commercially available, in-house synthesis ensures freshness and is significantly more cost-effective.
Materials:
-
2-Methoxyethanol (Anhydrous)
- -Disuccinimidyl Carbonate (DSC)
-
Triethylamine (TEA)
-
Acetonitrile (MeCN), anhydrous
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve DSC (1.2 equiv) in anhydrous MeCN (concentration ~0.5 M).
-
Addition: Add 2-methoxyethanol (1.0 equiv) to the stirring solution.
-
Catalysis: Dropwise add TEA (1.5 equiv). The reaction is slightly exothermic; a water bath may be used if scaling up >10g.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of alcohol) or NMR.
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Dissolve residue in Dichloromethane (DCM).
-
Wash with 0.1 M HCl (to remove TEA) and saturated
(to remove free NHS). -
Dry over
, filter, and concentrate.
-
-
Crystallization: The product usually solidifies upon standing or can be recrystallized from EtOAc/Hexanes.
Protocol B: General Coupling to Amines (Derivatization)
Materials:
-
Target Amine (HCl salt or free base)
-
Activated Reagent (from Protocol A)
-
Base: Diisopropylethylamine (DIEA) or
(for aqueous conditions) -
Solvent: DMF, DCM, or Dioxane/Water (1:1)
Step-by-Step:
-
Dissolution: Dissolve the Target Amine (1.0 equiv) in the chosen solvent (0.1 – 0.2 M).
-
Note: If using amine salts (e.g., R-NH2·HCl), add DIEA (2.5 equiv) to neutralize. If using free base, use 1.2 equiv of base.
-
-
Coupling: Add 2-Methoxyethyl Succinimidyl Carbonate (1.1 – 1.2 equiv) in one portion.
-
Monitoring: Stir at room temperature.
-
Primary Amines: Complete in 30–60 mins.
-
Secondary/Sterically Hindered Amines: May require 4–12 hours or mild heating (40°C).
-
-
Quenching (Optional): If excess reagent remains, add a small amount of dimethylaminopropylamine (DMAPA) to scavenge it, rendering the byproduct water-soluble.
-
Workup:
-
Dilute with EtOAc.[5]
-
Wash with 5% citric acid (removes base/amine traces), water, and brine.
-
Dry and concentrate.
-
Technical Data & Optimization
Solvent Selection Guide
The choice of solvent profoundly impacts reaction rate and isolation ease.
| Solvent System | Recommended For | Pros | Cons |
| DCM or | Lipophilic amines | Easy workup (evaporation); High solubility of reagent. | Not suitable for polar/zwitterionic amines. |
| DMF / NMP | Polar amines, Peptides | Universal solubility; Rapid kinetics. | Difficult to remove solvent; Aqueous workup required. |
| Dioxane / Water (1:1) | Amino acids, Proteins | Compatible with inorganic bases ( | Hydrolysis of reagent competes (requires excess reagent). |
| Acetonitrile | General purpose | Easy removal; Good compromise of polarity. | Some amine salts are insoluble. |
Comparison of Leaving Groups
Why use Succinimidyl (NHS) over others?
| Activated Carbonate Type | Leaving Group | Reactivity | Stability | Removal of Byproduct |
| Succinimidyl (NHS) | Moderate (Ideal) | High (Crystalline) | Excellent (Water soluble) | |
| High | High | Poor (Requires extensive washing; yellow impurity) | ||
| Chloroformate | Chloride | Very High | Low (Hydrolyzes) | Corrosive (Generates HCl) |
Critical Troubleshooting (Self-Validating Systems)
Issue: Low Yield / Incomplete Reaction
-
Cause: Hydrolysis of the activated carbonate reagent before it reacts with the amine.
-
Fix: Ensure solvents are anhydrous. If using aqueous conditions (Dioxane/Water), increase reagent equivalents to 1.5x and ensure pH is maintained between 8.0–9.0.
Issue: Carbamate Instability
-
Cause: While 2-methoxyethoxycarbonyl is stable to acid (TFA) and mild base, it can degrade under strong basic hydrolysis (e.g., 1M NaOH, heat).
-
Validation: Check NMR. The ethylene bridge protons should appear as distinct triplets at
ppm (ether) and ppm (carbamate ester).
Issue: Difficulty Removing NHS Byproduct
-
Fix: Although NHS is water-soluble, trace amounts can persist in organic layers. A wash with 0.5 M phosphate buffer (pH 6) is highly effective at partitioning NHS into the aqueous phase without hydrolyzing the product.
Workflow Visualization
Figure 2: Decision tree for solvent and base selection based on amine properties.
References
-
Ghosh, A. K., Duong, T. T., & McKee, S. P. (1992). N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. Journal of Chemical Society, Chemical Communications. Link
- Foundational text on using DSC for mixed carbon
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link
- Authoritative source on carbamate stability and deprotection conditions.
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
- Context for using methoxyethyl groups to enhance solubility in drug design.
-
Kontermann, R. E. (2011). Strategies for extending the half-life of protein therapeutics. Current Opinion in Biotechnology. Link
- Discusses PEG-like modifications (including short chain methoxyethyl) for pharmacokinetic improvement.
Sources
- 1. mdpi.com [mdpi.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. AT394852B - METHOD FOR PRODUCING N-SUCCINIMIDYLCARBONATES - Google Patents [patents.google.com]
- 4. Methoxy PEG Succinimidyl Carbonate - JenKem [jenkemusa.com]
- 5. Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Temperature Control Strategies for 2-Methoxyethyl 4-nitrophenyl Carbonate Reactions
Executive Summary
2-Methoxyethyl 4-nitrophenyl carbonate (Moc-NPC) is a highly specific "activated carbonate" reagent used primarily to introduce the 2-methoxyethoxycarbonyl (Moc) protecting group to amines.[1] Unlike its chloroformate precursor (Moc-Cl), which is highly reactive and moisture-sensitive, Moc-NPC offers a tunable reactivity profile that is heavily dependent on temperature.[1]
This guide defines the critical temperature windows for storage, activation, and reaction execution. By controlling the thermodynamic environment, researchers can maximize regioselectivity, minimize hydrolysis, and ensure quantitative yields in drug development workflows.
The Physicochemical Basis of Temperature Control
The Reactivity Differential
Moc-NPC functions via a nucleophilic substitution mechanism where the 4-nitrophenolate anion acts as the leaving group.[1] The reaction is driven by the pKa difference between the leaving group (4-nitrophenol, pKa ~7.1) and the alkoxide of the Moc group (pKa ~16).
-
Low Temperature (< 0°C): Kinetic control. Essential for discriminating between competing nucleophiles (e.g., primary vs. secondary amines).
-
Ambient Temperature (20–25°C): Thermodynamic control. Standard operating range for unhindered amines.
-
Elevated Temperature (> 40°C): Required for sterically hindered substrates or electron-deficient amines, but increases the risk of carbonate hydrolysis if moisture is present.[1]
Monitoring the "Yellow Shift"
The release of 4-nitrophenol provides a built-in colorimetric indicator.[1]
-
Colorless (Start): Intact Carbonate.
-
Bright Yellow (Progress): Release of 4-nitrophenolate (requires basic pH).
-
Implication: If the solution turns yellow before base addition or amine introduction, thermal degradation (hydrolysis) has occurred during storage or thawing.
Storage and Handling Protocols
To maintain reagent integrity, strict adherence to the "Cold Chain" is required.
| State | Temperature | Protocol | Critical Note |
| Long-Term Storage | -20°C | Store under Argon/Nitrogen in a desiccator. | Moisture + Heat = Rapid Hydrolysis. |
| Working Storage | 2–8°C | Valid for < 1 week.[1] Keep tightly sealed. | Do not open until reached RT. |
| Thawing | 20–25°C | Equilibrate for 30 mins before opening. | CRITICAL: Opening cold causes condensation, destroying the reagent. |
Experimental Protocol: N-Protection of Amines
This protocol is optimized for the protection of a primary amine (e.g., an amino acid ester or drug linker) using Moc-NPC.[1]
Reagents & Equipment
-
Substrate: Primary/Secondary Amine (1.0 equiv)[1]
-
Reagent: this compound (1.1 – 1.2 equiv)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
-
Solvent: Anhydrous DMF, DCM, or THF (Dryness is critical).
-
Catalyst (Optional): HOBt (0.1 equiv) can accelerate sluggish reactions at lower temps.
Step-by-Step Methodology
Step 1: Preparation (Temperature: 20°C) Ensure all glassware is flame-dried and flushed with nitrogen.[1] Dissolve the amine substrate in the anhydrous solvent.
-
Why: Water competes with the amine for the carbonate, forming the unstable carbonic acid derivative which decomposes.
Step 2: Base Addition (Temperature: 0°C) Cool the reaction vessel to 0°C using an ice bath. Add the base (TEA/DIPEA) dropwise.
-
Why: Exothermic deprotonation can occur. Lowering temperature prevents local hotspots that could degrade sensitive substrates.
Step 3: Reagent Addition (Temperature: 0°C → 20°C) Add Moc-NPC (solid or dissolved in minimal solvent) to the cooled mixture.
-
Kinetic Phase:[1][2][3][4][5] Stir at 0°C for 30 minutes . This allows the initial formation of the tetrahedral intermediate without forcing side reactions.
-
Thermodynamic Phase:[1][6] Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 2–12 hours.
-
Visual Check: The solution should turn vibrant yellow as 4-nitrophenol is released.[1]
Step 4: Forcing Conditions (Optional: 40–60°C) Only perform if TLC/LC-MS shows incomplete conversion after 6 hours. Heat the reaction to 40–60°C.
-
Warning: Do not exceed 60°C. Higher temperatures risk attacking the methoxyethyl tail or causing decarboxylation.
Step 5: Work-up (Temperature: 20°C) Dilute with EtOAc or DCM.[1] Wash sequence:
-
5% NaHCO₃ (x3): Removes 4-nitrophenol (water-soluble as phenolate).[1] Crucial step to remove yellow color.
-
5% Citric Acid or 1M HCl: Neutralizes excess base.
-
Brine / Na₂SO₄: Drying.
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points based on temperature and substrate reactivity.
Figure 1: Temperature-dependent decision tree for Moc-protection of amines using 4-nitrophenyl carbonate reagents.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Reagent is yellow in storage | Hydrolysis has occurred. 4-nitrophenol is present.[1][2][6][7][8][9][10][11][12][13][14] | Discard reagent. Ensure -20°C storage and desiccant use.[1] |
| No reaction at 20°C | Amine is too hindered or deactivated (e.g., aniline). | Increase temp to 50°C. Add 0.1 eq DMAP (nucleophilic catalyst). |
| Multiple spots on TLC | Temp too high; "Double acylation" or urea formation. | Repeat at 0°C. Add reagent slowly (syringe pump). |
| Product remains yellow | Incomplete removal of 4-nitrophenol.[1] | Increase number of NaHCO₃ or 1M NaOH washes. |
References
-
Castro, E. A., et al. (2000).[5] Kinetics and mechanisms of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with alicyclic amines and pyridines. Journal of Organic Chemistry.
-
Thermo Fisher Scientific. (2009). Safety Data Sheet: Bis(4-nitrophenyl) carbonate. (Provides baseline stability data for the 4-nitrophenyl carbonate class).
-
Lizza, J. R., & Wipf, P. (2020).[14] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC). Organic Syntheses. (Detailed protocol for handling nitrophenyl carbonates at low temperatures).
-
Vandamme, Th. F., et al. (2010). Preparation of 4-nitrophenyl carbonate esters of poly-[N-(2-hydroxyethyl)-L-glutamine]. Journal of Bioactive and Compatible Polymers. (Demonstrates application of 4-nitrophenyl carbonates for polymer functionalization).
Sources
- 1. prepchem.com [prepchem.com]
- 2. rsc.org [rsc.org]
- 3. Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C [[double bond, length as m-dash]] O to C [[double bond, length as m-dash]] S on reactivity and mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanisms of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with alicyclic amines and pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104744273A - Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine - Google Patents [patents.google.com]
- 7. N-(2-Methoxy-4-nitro-phenyl)acetamide | 93-27-6 [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 12. 426264-10-0|2-Methoxyethyl (4-nitrophenyl) carbonate|BLD Pharm [bldpharm.com]
- 13. fishersci.com [fishersci.com]
- 14. orgsyn.org [orgsyn.org]
Application Note: Process Optimization for the Scale-Up Synthesis of 2-Methoxyethyl 4-nitrophenyl Carbonate
Executive Summary
This Application Note details the optimized protocol for the scale-up synthesis of 2-Methoxyethyl 4-nitrophenyl carbonate . This mixed carbonate is a critical "activated carbonate" reagent used extensively in drug development for two primary purposes:
-
Moc-Protection: Introduction of the 2-methoxyethoxycarbonyl (Moc) protecting group to amines.
-
Prodrug Synthesis: Derivatization of hydroxyl- or amine-bearing APIs to form carbonate/carbamate prodrugs with improved solubility or metabolic stability profiles.
While laboratory-scale synthesis often relies on unoptimized addition rates, scale-up requires strict control over thermodynamics and byproduct formation (specifically symmetrical carbonates and hydrolysis products). This guide presents a self-validating, scalable workflow emphasizing safety and purity.
Chemical Strategy & Mechanism[1][2]
The synthesis utilizes a nucleophilic substitution reaction between 2-methoxyethanol and 4-nitrophenyl chloroformate . A non-nucleophilic base (Pyridine or Triethylamine) is employed to scavenge the liberated hydrogen chloride, driving the equilibrium forward.
Reaction Scheme
Mechanistic Insight for Scale-Up
-
Activation: The carbonyl carbon of the chloroformate is highly electrophilic.
-
Nucleophilic Attack: The hydroxyl group of 2-methoxyethanol attacks the carbonyl.
-
Elimination: The chloride ion is eliminated.
-
Base Role: The base neutralizes the HCl. Critical Note: In scale-up, the base is often added last (or the chloroformate added to a mixture of alcohol/base) to control the exotherm. However, adding the base dropwise to a mixture of alcohol and chloroformate is often preferred to keep the pH low initially, minimizing base-catalyzed hydrolysis of the sensitive chloroformate.
Visualization: Reaction Mechanism Pathway
Caption: Mechanistic pathway for the formation of the mixed carbonate. High electrophilicity of the chloroformate requires temperature control.
Process Safety & Hazard Analysis (PHA)
Before initiating scale-up (>100g), the following hazards must be mitigated:
| Hazard Source | Risk Description | Mitigation Strategy |
| 4-Nitrophenyl Chloroformate | Highly corrosive; hydrolyzes to HCl and 4-nitrophenol upon contact with moisture. Toxic by inhalation. | Handle in fume hood/glovebox. Use caustic scrubber for exhaust. Store under inert gas (Ar/N2). |
| Exotherm | The reaction is exothermic.[1] Rapid addition of base can cause thermal runaway, leading to decomposition. | Active cooling (jacketed reactor). Controlled dosing of base via peristaltic pump. |
| Pressure Build-up | HCl gas evolution (if base is insufficient) or CO2 evolution (if moisture enters). | Ensure system is vented through a scrubber; maintain positive N2 pressure. |
Detailed Scale-Up Protocol
Scale Basis: 100 mmol (approx. 24g theoretical yield). Solvent: Dichloromethane (DCM) (Anhydrous).
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| 4-Nitrophenyl chloroformate | 201.56 | 1.05 | 21.16 g | Electrophile |
| 2-Methoxyethanol | 76.09 | 1.00 | 7.61 g (7.9 mL) | Nucleophile |
| Pyridine (or Et3N) | 79.10 | 1.10 | 8.70 g (8.9 mL) | Base/Scavenger |
| DCM (Anhydrous) | - | - | 250 mL | Solvent |
Step-by-Step Procedure
Phase A: Reactor Setup
-
Equip a 500 mL 3-neck round-bottom flask (or jacketed reactor) with:
-
Mechanical overhead stirrer (critical for mass transfer).
-
Internal temperature probe.
-
Pressure-equalizing addition funnel (for base).
-
Nitrogen inlet/outlet (connected to a dilute NaOH scrubber).
-
-
Purge the system with dry Nitrogen for 15 minutes.
Phase B: Reagent Charging
-
Charge DCM (200 mL) and 4-Nitrophenyl chloroformate (21.16 g) into the reactor.
-
Stir at 300 RPM until fully dissolved.
-
Add 2-Methoxyethanol (7.61 g) in one portion.
-
Note: At this stage, no reaction occurs due to the absence of base.
-
-
Cool the mixture to -5°C to 0°C using an ice/salt bath or chiller.
Phase C: Controlled Reaction (The Critical Step)
-
Charge the addition funnel with Pyridine (8.70 g) diluted in DCM (50 mL) .
-
Dropwise Addition: Add the Pyridine solution slowly over 45–60 minutes .
-
Constraint: Maintain internal temperature < +5°C .
-
Observation: A white precipitate (Pyridine·HCl) will form immediately.
-
-
Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) naturally.
-
Stir for an additional 2–3 hours .
Phase D: In-Process Control (IPC)
-
Sampling: Take a 50 µL aliquot, quench in MeOH.
-
Analysis: TLC (Hexane:EtOAc 1:1) or HPLC.
-
Criteria: Disappearance of 4-Nitrophenyl chloroformate.
-
Byproduct Check: Look for Bis(4-nitrophenyl) carbonate (symmetrical impurity).
-
Phase E: Workup & Isolation[4][5]
-
Quench: Add Water (100 mL) to the reactor and stir vigorously for 10 minutes.
-
Separation: Transfer to a separatory funnel. Collect the lower organic layer.
-
Washing: Wash the organic layer sequentially with:
-
1x 100 mL 1M HCl (removes excess Pyridine).
-
1x 100 mL Saturated NaHCO3 (removes residual phenols/acids).
-
1x 100 mL Brine .
-
-
Drying: Dry over Anhydrous Na2SO4, filter, and concentrate in vacuo (bath temp < 35°C) to obtain the crude solid/oil.
Phase F: Purification (Crystallization)
-
Dissolve the crude residue in a minimum amount of hot Ethyl Acetate .
-
Slowly add Hexanes until turbidity is observed.
-
Cool to 4°C overnight.
-
Filter the white crystalline solid and dry under high vacuum.
Process Visualization
Workflow Diagram
Caption: Step-by-step process flow for the synthesis, highlighting the critical temperature control node.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of chloroformate due to wet solvent. | Ensure DCM is anhydrous (<50 ppm water). Keep system under N2. |
| Yellow Coloration | Presence of free 4-nitrophenol.[6] | Insufficient washing with NaHCO3. Repeat basic wash or recrystallize. |
| Symmetric Carbonate Impurity | Bis(4-nitrophenyl) carbonate formation. | Ensure 2-Methoxyethanol is not limiting.[7][8][9] Use slight excess of chloroformate (1.05 eq). |
| Oiling Out | Product failing to crystallize. | Seed with a pure crystal. Use a slower cooling ramp. |
References
-
Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience. (Standard reference for carbonate protecting groups).
-
Synthesis of Activated Carbonates. Organic Syntheses, Coll. Vol. 9, p.462 (1998); Vol. 75, p.45 (1997). (General procedure for 4-nitrophenyl carbonates).
-
Safety Data Sheet: 4-Nitrophenyl chloroformate. Fisher Scientific. (2021).
-
Carbonate Prodrugs. Karaman, R. (2013).[10] Prodrugs Design: Electrochemical and Computational Approaches. (Context on carbonate linkers in drug delivery).
-
Scale-Up of Mixed Carbonates. Anderson, G. W., & McGregor, A. C. (1957). Journal of the American Chemical Society. (Foundational work on active esters/carbonates).
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. guidechem.com [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BIS(4-NITROPHENYL) CARBONATE synthesis - chemicalbook [chemicalbook.com]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. Carbonate and Carbamate Prodrugs [ebrary.net]
Application Note: Precision Work-up Strategies for p-Nitrophenyl Carbonate Activations
Topic: Work-up procedures for reactions involving p-nitrophenyl carbonate reagents Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
p-Nitrophenyl chloroformate (PNC) and bis(p-nitrophenyl) carbonate are cornerstones of bioconjugation, polymer chemistry, and mixed carbonate synthesis. They efficiently activate alcohols and amines under mild conditions. However, the very feature that makes them effective—the p-nitrophenol (PNP) leaving group—presents a distinct downstream processing challenge.
The byproduct, p-nitrophenol (pKa ~7.15), is acidic, toxic, and possesses a persistent yellow chromophore that can contaminate final products. Furthermore, the activated carbonate products are often hydrolytically sensitive, creating a "stability vs. purity" conflict during aqueous work-up.
This guide provides a scientifically grounded, tiered approach to work-up procedures, moving beyond generic protocols to address the specific physicochemical properties of the PNP byproduct.
Mechanism & Critical Control Points[1]
Understanding the species present at the reaction endpoint is critical for designing the work-up.
-
Target Product: Activated Carbonate/Carbamate (Neutral, often hydrolytically sensitive).
-
Reagent Excess: Unreacted PNC (Highly reactive, lachrymatory).
-
Byproduct: p-Nitrophenol (PNP) (Acidic, yellow in base).
-
Base: Pyridine/Triethylamine salts (Water soluble).
The "Yellow Peril" Indicator
PNP serves as its own built-in indicator.
-
Acidic/Neutral pH: Colorless/Pale Yellow (Protonated, organic soluble).
-
Basic pH (>8): Bright Yellow (Phenolate anion, water soluble).
Crucial Insight: The visual transition to bright yellow during a basic wash confirms the deprotonation of PNP, driving it into the aqueous phase. However, high pH also accelerates the hydrolysis of your activated product.
DOT Diagram: Reaction & Work-up Logic
Figure 1: Decision matrix for selecting the appropriate work-up protocol based on product stability and molecular weight.
Protocol A: The Standard Aqueous Work-up (Small Molecules)
Best for: Stable mixed carbonates or carbamates where the product is soluble in organic solvents (DCM, EtOAc).
Reagents
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Wash 1: 1M HCl or 5% Citric Acid (to remove amine bases).
-
Wash 2: Saturated Aqueous NaHCO₃ (pH ~8.3) or 0.5M NaOH (pH >13, use with extreme caution).
-
Wash 3: Brine (Saturated NaCl).
Step-by-Step Methodology
-
Quench: Cool the reaction mixture to 0°C . Add water or 0.1M HCl dropwise to quench unreacted PNC.
-
Why: Hydrolysis of PNC releases CO₂ and HCl. Vigorous bubbling will occur.
-
-
Dilution: Dilute with cold DCM.
-
Acidic Wash (The Base Removal): Wash the organic phase with cold 1M HCl (or Citric Acid).
-
The "Yellow" Wash (PNP Removal): Wash the organic phase with cold Saturated NaHCO₃.
-
Observation: The aqueous layer should turn bright yellow (formation of sodium p-nitrophenolate).
-
Repetition: Repeat this step until the aqueous layer is pale/colorless.
-
Critical Note: If the product is stable, 1M Na₂CO₃ (pH ~11) is more effective than NaHCO₃ (pH ~8.3) because PNP's pKa is 7.15. NaHCO₃ leaves ~10% of PNP protonated in the organic layer.
-
-
Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Protocol B: The "Scavenger" Filtration (Sensitive Products)
Best for: Highly hydrolytically unstable products (e.g., activated esters for immediate coupling) where aqueous base would degrade the product.
Concept
Instead of liquid-liquid extraction, use a solid phase to selectively bind the acidic PNP.
Reagents
-
Basic Alumina (Activity I): Acts as a solid-phase base to trap PNP.
-
Solvent: DCM or Toluene.
Step-by-Step Methodology
-
Concentration: Remove the reaction solvent (if pyridine/DMF) and redissolve the crude residue in minimal dry DCM.
-
Filtration Column: Prepare a short pad of Basic Alumina (approx. 10g per 1g of reactant) in a sintered glass funnel.
-
Elution: Pass the crude DCM solution through the alumina pad using vacuum or gravity.
-
Rinse: Rinse with 2-3 column volumes of DCM.
-
Isolation: Evaporate the filtrate to obtain the purified product.
Protocol C: Precipitation (Polymers & Peptides)
Best for: PEG-carbonates, peptide-carbamates, or ADCs where the product is insoluble in ether/hexane.
Concept
PNP is soluble in diethyl ether and alcohols, whereas many functionalized polymers are not.
Step-by-Step Methodology
-
Concentration: Concentrate the reaction mixture (usually DCM) to a viscous syrup.
-
Precipitation: Dropwise add the syrup into a vigorously stirred excess of cold Diethyl Ether (or MTBE/Hexane mix).
-
Ratio: 1:10 (Product solution : Antisolvent).
-
-
Observation: The product precipitates as a white solid. The supernatant becomes yellow (containing the PNP).
-
Wash: Centrifuge or filter. Resuspend the solid in fresh ether and repeat until the supernatant is colorless.
-
Drying: Vacuum dry the solid.
Protocol D: Chromatography (The Polish)
If traces of PNP persist (common with NaHCO₃ washes), flash chromatography is the final purification step.
-
Stationary Phase: Silica Gel (Standard).
-
Elution Order:
-
Product: Typically less polar (High Rf).
-
PNP: More polar, often streaks (Low Rf).
-
-
Mobile Phase: Hexane/EtOAc gradients.
-
Pro-Tip: If PNP streaks and contaminates the product, add 1% Acetic Acid to the mobile phase to keep PNP protonated and moving, or use a DCM wash first if the product is very non-polar.
Data Summary & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Product is Yellow | Residual p-Nitrophenol | Perform an additional cold 1M Na₂CO₃ wash (fast!) or pass through a Basic Alumina plug. |
| Low Yield | Hydrolysis during work-up | Use Protocol B (Alumina) or ensure aqueous washes are <0°C and completed in <5 mins. |
| Emulsion | Polymer/Surfactant effect | Add solid NaCl to the aqueous phase or filter through Celite before separation. |
| Gas Evolution | Unquenched PNC | Ensure complete quenching with dilute acid before adding bicarbonate base. |
Safety & Disposal
-
PNC (Reagent): Highly toxic, corrosive, and lachrymatory. Reacts with water to form HCl.
-
PNP (Byproduct): Toxic and suspected carcinogen.
-
Disposal: All aqueous washes (yellow) contain nitrophenolate and must be disposed of as hazardous organic aqueous waste. Do not pour down the drain. Quench excess PNC in the reaction vessel with ice/water before disposal.
References
-
Reaction Optimization & Mechanism
- Synthesis of p-nitrophenyl carbonate deriv
-
Chromatography & Purification
-
Separation of p-Nitrophenol and o-Nitrophenol.[4] Organic Chemistry Virtual Lab.
-
-
Solid Phase Scavenging (Alumina)
- Alumina sample cleanups and implementation.
-
Safety & Quenching
-
Proper Disposal Procedures for 4-Nitrophenyl Chloroformate. BenchChem Safety Guide.[3]
-
-
Hydrolysis Kinetics
- Spectrophotometric comparison of 4-Nitrophenyl carbonates as base-labile protecting groups.
Sources
Troubleshooting & Optimization
Improving yield of Moc-protection using 2-Methoxyethyl 4-nitrophenyl carbonate
[1]
Reagent: this compound Application: Introduction of the 2-methoxyethoxycarbonyl protecting group (Moc) onto amines (primary/secondary).[1] Target Audience: Medicinal Chemists, Peptide Scientists, Process Chemists.[1]
Core Reaction Logic & Mechanism[2][3]
To improve yield, one must first understand the specific activation profile of this reagent.[1] Unlike highly reactive chloroformates (e.g., Methyl chloroformate), This compound is a "mixed carbonate" that functions similarly to an active ester.[1]
The Mechanism
The reaction relies on the nucleophilic attack of the target amine onto the carbonate carbonyl, expelling 4-nitrophenol as a leaving group.[2]
Key Characteristic: The leaving group (4-nitrophenol) is acidic (
Figure 1: Mechanistic pathway of carbamate formation via nitrophenyl carbonate activation.[1]
Optimization Protocol (The "Golden Route")
Standard protocols often fail due to moisture sensitivity or insufficient activation.[1] Use this optimized workflow to maximize yield.
A. Reagent Stoichiometry & Solvent System
| Component | Standard Equiv. | Optimization for Low Yields | Rationale |
| Target Amine | 1.0 | 1.0 | Limiting reagent. |
| Carbonate Reagent | 1.1 – 1.2 | 1.5 – 2.0 | Compensates for hydrolysis; drives equilibrium.[1] |
| Base (DIPEA/TEA) | 1.5 – 2.0 | 3.0 | Must neutralize HCl (if salt) AND the released 4-nitrophenol.[1] |
| Catalyst (DMAP) | None | 0.1 – 0.2 | Critical: Accelerates reaction for sterically hindered amines.[1] |
| Solvent | DCM or THF | DMF or NMP | Polar aprotic solvents stabilize the transition state and improve solubility.[1] |
B. Step-by-Step Protocol
-
Preparation: Dry the target amine.[1][3] If using an amine salt (e.g., HCl salt), co-evaporate with anhydrous solvent or perform a free-base extraction first.[1]
-
Solvation: Dissolve the amine in anhydrous DMF (preferred for yield) or DCM (preferred for easy workup).[1] Concentration: 0.1 M – 0.2 M.[1]
-
Activation: Add DIPEA (Diisopropylethylamine).[1][4]
-
Checkpoint: Ensure pH is >9 (wet pH paper).[1]
-
-
Reagent Addition: Add This compound (solid or dissolved in minimal solvent) at 0°C .
-
Why 0°C? Controls exotherm and prevents immediate hydrolysis.[1]
-
-
Catalysis (Optional but Recommended): Add DMAP (4-Dimethylaminopyridine) (10 mol%).[1]
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.[1][3][5]
-
Quench: Add a primary amine (e.g., Methylamine or Ethanolamine) to consume excess reagent before workup.[1]
Troubleshooting Guide (FAQ)
Issue 1: "The reaction solution remains colorless or pale."
Diagnosis: The environment is too acidic.[1] 4-nitrophenol is colorless at acidic pH and yellow at basic pH.[1] If it's colorless, your amine is likely protonated and unreactive.[1] Fix: Add more DIPEA until the solution turns yellow.
Issue 2: "I see the yellow color, but LCMS shows mostly starting material."
Diagnosis: Steric hindrance or reagent hydrolysis.[1] Fix:
-
Switch Solvent: Move from DCM to DMF.
-
Add Catalyst: Introduce HOBt (Hydroxybenzotriazole) or HOAt.[1] While usually for esters, they can catalyze carbonates by forming a transient active intermediate.[1]
-
Increase Temp: Heat to 40–50°C (carefully).
Issue 3: "My product is contaminated with a yellow solid/oil."
Diagnosis: Incomplete removal of 4-nitrophenol.[1] Fix (The "Carbonate Wash" Protocol):
-
Dilute reaction with Ethyl Acetate.[1]
-
Wash 3x with Sat. Na₂CO₃ or 1M NaOH (if product is base-stable).[1] The aqueous layer should be bright yellow.[1]
-
Wash until the aqueous layer is colorless.[1]
-
Wash 1x with 1M HCl (to remove unreacted amine and residual pyridine/DMAP).[1]
Issue 4: "Low yield with secondary amines."
Diagnosis: Secondary amines are more sterically hindered.[1] Fix: Use NaH (Sodium Hydride) in THF instead of organic bases. Deprotonate the amine before adding the carbonate reagent.[1]
Diagnostic Decision Tree
Use this logic flow to diagnose yield issues in real-time.
Figure 2: Diagnostic workflow for troubleshooting low conversion.
Expert Insight: The Solubility Advantage
Why use This compound instead of standard Methyl chloroformate?
-
Solubility: The 2-methoxyethyl tail (
) is amphiphilic.[1] It disrupts crystal packing and increases water solubility compared to a simple methyl carbamate.[1] -
Safety: Mixed carbonates are crystalline solids and non-lachrymators, unlike chloroformates which are volatile and corrosive liquids.[1]
Storage Note: Store the reagent at -20°C under Argon. If the solid turns yellow in the bottle, it has hydrolyzed and will result in poor yields.
References
-
Knölker, H. J., & Braxmeier, T. (1996).[1] "2-(Trimethylsilyl)ethyl 4-nitrophenyl carbonate: A mild and safe reagent for the introduction of the Teoc-protecting group."[1] Tetrahedron Letters, 37(33), 5861-5864.[1] (Establishes the utility of nitrophenyl carbonates for carbamate protection). Link
-
Ghosh, A. K., et al. (2015).[1] "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895–2940.[1] (Review of mixed carbonate reagents including nitrophenyl derivatives). Link[1]
-
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Standard reference for carbamate protection conditions). Link[1]
-
BenchChem Technical Support. "Troubleshooting low yield in Fmoc/Carbamate synthesis using PNP-carbonates." (General troubleshooting for PNP-activated carbonates). Link[1]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 4. 2-Methoxyethoxymethyl chloride - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Removing p-nitrophenol byproducts from 2-Methoxyethyl 4-nitrophenyl carbonate reactions
This guide serves as a specialized technical resource for researchers utilizing 2-Methoxyethyl 4-nitrophenyl carbonate (often abbreviated as Mec-ONp or similar mixed carbonates) to introduce the 2-methoxyethoxycarbonyl protecting group.
The primary challenge in this reaction is not the coupling itself, but the quantitative removal of the leaving group,
Executive Summary: The Chemistry of the Problem
-
The Reagent: this compound reacts with nucleophiles (amines/alcohols) to form a Mec-protected product.
-
The Byproduct:
-Nitrophenol (PNP).[1] -
The Challenge: PNP has a
of ~7.[2]15. It is significantly more acidic than standard phenols ( ~10) but less acidic than carboxylic acids ( ~4-5).[3]-
Standard Bicarbonate washes (pH ~8.5) often fail to fully remove PNP because the pH is not sufficiently high to drive the equilibrium completely to the water-soluble phenolate form.
-
Strong Hydroxide washes (pH > 13) remove PNP instantly but risk hydrolyzing your product .
-
Module 1: Liquid-Liquid Extraction (LLE)
The "Goldilocks" pH Strategy
The most common error is using the wrong base for extraction. To quantitatively extract PNP into the aqueous layer, the aqueous pH must be at least 2 units higher than the
Protocol A: The Carbonate Wash (Recommended)
This protocol uses Sodium Carbonate (
-
Dilution: Dilute the reaction mixture with a non-miscible organic solvent (DCM or EtOAc).
-
Note: EtOAc is preferred if your product is polar; DCM is preferred for lipophilic peptides.
-
-
The "Yellow Shift" Wash:
-
Wash the organic layer with 0.5 M
(chilled to 4°C) . -
Observation: The aqueous layer should turn bright yellow . This is the
-nitrophenolate anion. -
Repeat until the aqueous layer is colorless.
-
-
The Brine Stop:
-
Wash once with saturated brine to remove excess base and break emulsions.
-
-
Dry & Concentrate: Dry over
and concentrate.
Protocol B: The "Active" Bicarbonate Wash (For Sensitive Substrates)
If your product is extremely base-labile (e.g., contains other sensitive esters),
-
Use Saturated
. -
Crucial Step: You must perform 5–6 washes . Because the pH difference is small (
7.15 vs pH 8.5), the equilibrium only partially favors the aqueous phase. Repetition drives the removal.
Visualizing the Extraction Logic
Figure 1: Decision tree for Liquid-Liquid Extraction based on product stability.
Module 2: Chromatographic Purification
Handling the "Streaking" Effect
PNP is polar and acidic.[4] On standard Silica Gel 60, it often "streaks" or "tails," contaminating fractions that elute later than expected.
The Co-Elution Problem
If your Mec-protected product has an
Solution: The Acidic Mobile Phase
Do not use basic modifiers (Triethylamine) during chromatography, as this ionizes PNP and makes it stick to the silica column indefinitely, only to bleed out slowly later.
-
Pre-Treatment: Ensure you have performed the LLE (Module 1) first. Chromatography should be a polishing step, not the primary removal method.
-
Mobile Phase: Add 0.5% - 1% Acetic Acid to your eluent.
-
Why? This keeps PNP in its protonated (neutral) form. Protonated PNP is less polar and elutes as a sharp, defined band, usually moving faster than the polar carbamate product.
-
Module 3: Solid-Phase Scavenging
The High-Throughput / Green Solution
For parallel synthesis or when aqueous workup is difficult (e.g., water-soluble products), solid-supported scavengers are superior.
Recommended Scavengers
| Scavenger Type | Functionality | Mechanism | Protocol |
| Trisamine Resin | Polymer-supported primary amine | Reacts with residual carbonate; Ionizes PNP | Add 3-4 eq. relative to PNP.[5][6][7][8] Shake 2h. Filter. |
| Carbonate Resin | Polymer-supported carbonate ( | Deprotonates PNP to form salt | Add 4 eq. Shake 1h. PNP binds to resin. Filter. |
| Basic Alumina | Inorganic base | Adsorption of acidic phenols | Pass crude solution through a short pad of Basic Alumina. |
Troubleshooting Matrix (FAQ)
Q1: I washed with Bicarbonate, but my NMR still shows aromatic doublets at 8.2 and 7.0 ppm.
-
Diagnosis: Incomplete extraction. Bicarbonate (pH 8.5) is too close to the PNP
(7.15). -
Fix: Dissolve the crude oil in EtOAc and wash with 0.5M Sodium Carbonate (
) . The higher pH (11) will remove the remaining PNP.
Q2: My product is water-soluble, so I cannot do an aqueous wash.
-
Diagnosis: LLE is impossible.
-
Fix: Use Basic Alumina filtration. Dissolve the reaction mixture in a minimal amount of DCM or MeOH and pass it through a short plug of Basic Alumina. The PNP will remain adsorbed on the alumina while your neutral product passes through.
Q3: The aqueous layer is yellow, but the organic layer is also yellow.
-
Diagnosis: Phase transfer of the phenolate or an emulsion.
-
Fix: The yellow color is the anion. If the organic layer is yellow, you may have trapped water droplets (emulsion) or the salt is partially soluble in your polar organic solvent (e.g., THF).
-
Step 1: Add Brine to force phase separation.
-
Step 2: Dry heavily with
(which also adsorbs some colored impurities). -
Step 3: If still yellow, pass through a small pad of silica.
-
Q4: Can I use NaOH to be sure?
-
Diagnosis: Risk of hydrolysis.[9]
-
Fix: Only if your product is strictly an amide or a very stable carbamate. 2-Methoxyethyl carbonates can hydrolyze at pH > 12 over time. If you use NaOH, use 0.1M, keep it ice-cold, and separate phases immediately ( < 2 mins contact time).
References
-
Acidity of Nitrophenols
- PubChem Compound Summary for CID 980, 4-Nitrophenol.
-
Source:
-
Stability of p-Nitrophenyl Carbonates
-
Purification Strategies (LLE & pKa)
- Evans pKa Table. Harvard University.
-
Source:
-
Scavenging Resins
- Guide to Solid Phase Scavenging. Biotage / Sigma-Aldrich Technical Bulletins.
-
Source:
Sources
- 1. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. brainly.in [brainly.in]
- 5. orgsyn.org [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. vaia.com [vaia.com]
- 9. emerginginvestigators.org [emerginginvestigators.org]
Technical Support Center: Troubleshooting 2-Methoxyethyl 4-nitrophenyl Carbonate Reactions
Welcome to the technical support center for 2-Methoxyethyl 4-nitrophenyl carbonate. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into the effective use of this versatile reagent. This resource moves beyond simple checklists to explain the underlying chemical principles governing your reaction's success. Here, you will find a structured approach to diagnosing and resolving common issues, particularly slow or incomplete reactions, to help you achieve reliable and reproducible results in your research and development workflows.
Quick Diagnosis: Where is the Bottleneck in Your Reaction?
Before diving into detailed FAQs, use this diagnostic workflow to quickly identify the most probable cause of your sluggish reaction.
Caption: Initial troubleshooting workflow for slow reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides detailed answers to common questions regarding reaction rates. Each answer explains the chemical causality and provides actionable solutions.
Q1: My reaction is incredibly slow or has stalled. I suspect a pH issue. How do I choose the optimal pH?
A1: This is the most common cause of slow reactions. The reaction, an aminolysis, is a nucleophilic acyl substitution. The acting nucleophile is the lone pair of electrons on the amine's nitrogen atom. If the pH of the reaction medium is too low, the amine will be protonated (R-NH3+), rendering it non-nucleophilic and halting the reaction.
Causality: The reactivity of an amine is directly related to its basicity and the availability of its deprotonated, free-base form.[1][2][3] Kinetic studies on similar 4-nitrophenyl carbonates consistently show that the reaction rate is dependent on the concentration of the free amine, not the total amine in solution.[3][4][5] As a general rule, the reaction pH should be 1 to 2 units higher than the pKa of the amine's conjugate acid to ensure a sufficient population of the reactive, non-protonated species.
| Amine Type | Typical pKa of Conjugate Acid (R-NH3+) | Recommended Starting pH | % Free Amine (Approx.) at Recommended pH |
| Aliphatic Primary Amines | 9.0 - 10.5 | 10.0 - 11.5 | >90% |
| Aliphatic Secondary Amines | 10.5 - 11.5 | 11.5 - 12.5 | >90% |
| Aromatic Amines (Anilines) | 4.0 - 5.5 | 7.0 - 8.5 | >99% |
Solutions:
-
Measure and Adjust: Before starting, measure the pH of your substrate solution. Adjust the pH using a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Buffered Systems: For sensitive substrates, using a buffer system (e.g., borate or carbonate buffer) can maintain the optimal pH throughout the reaction, as the release of 4-nitrophenol (pKa ≈ 7.15) can acidify the medium.[6]
Q2: I've optimized the pH, but the reaction is still not progressing. Could my reagent be bad?
A2: Yes, reagent integrity is critical. this compound is an activated ester, making it susceptible to hydrolysis, especially at elevated temperatures and in the presence of moisture.[7]
Causality: The electrophilicity of the carbonyl carbon, which is key to its reactivity with amines, also makes it a target for nucleophilic attack by water.[8] This hydrolysis reaction consumes the reagent and produces 2-methoxyethanol and 4-nitrophenol, leading to lower yields and slower apparent reaction rates.
Diagnostic Checks & Solutions:
-
Visual Inspection: The pure reagent should be a white to pale yellow crystalline solid.[9] Significant yellowing may indicate the presence of free 4-nitrophenol from degradation.
-
Storage: Always store the reagent at low temperatures (typically -20°C) under a dry, inert atmosphere (e.g., argon or nitrogen).[7][9] Avoid repeated freeze-thaw cycles.
-
Handling: When weighing and adding the reagent, do so quickly and preferably in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture.
-
Solvent Purity: Use anhydrous solvents to prevent hydrolysis from residual water in the reaction medium.
Q3: How does my choice of solvent affect the reaction rate?
A3: Solvent choice is crucial for stabilizing intermediates and ensuring reactants are available.
Causality: The reaction proceeds through a charged, tetrahedral intermediate.[1][3][5] Polar aprotic solvents are ideal because they can stabilize this charged intermediate without deactivating the amine nucleophile through hydrogen bonding.[10]
Caption: Simplified reaction mechanism. (Note: Image placeholders would be replaced with actual chemical structures in a live environment).
| Solvent Class | Examples | Suitability | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Excellent | Solubilizes reactants and stabilizes the charged tetrahedral intermediate without deactivating the amine. |
| Polar Protic | Water, Ethanol, Methanol | Poor to Moderate | Can participate in extensive hydrogen bonding, solvating and deactivating the amine nucleophile. Also promotes competitive hydrolysis of the carbonate.[7] |
| Non-polar | Hexane, Toluene, Dichloromethane | Poor | Often provides poor solubility for polar substrates and does not effectively stabilize the charged reaction intermediate. |
Solutions:
-
Primary Choice: Use anhydrous DMF or DMSO for most applications.
-
Bioconjugation: For aqueous bioconjugation, where water is unavoidable, using a co-solvent like DMSO (up to 20-30%) can be beneficial.[1][2] Ensure the pH is well-controlled.
Q4: My amine is secondary and has bulky groups. Could this be the problem?
A4: Absolutely. Steric hindrance can dramatically reduce reaction rates.
Causality: The nucleophilic attack requires the amine's nitrogen to approach the electrophilic carbonyl carbon. Bulky substituents on or near the nitrogen atom physically obstruct this approach, increasing the activation energy of the reaction. Kinetic studies have shown that even among secondary amines, less hindered structures react faster.[1][2] The reaction rate-determining step can shift from the breakdown of the tetrahedral intermediate to its formation when the nucleophile is very basic or sterically hindered.[3][5]
Solutions:
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the steric barrier. Monitor for potential side reactions or degradation.
-
Prolong Reaction Time: Sterically hindered reactions simply require more time. Monitor progress by TLC or HPLC to determine the appropriate endpoint.
-
Use a Catalyst: In some cases, a catalyst like 4-(Dimethylamino)pyridine (DMAP) can enhance the rate, but it should be used at low concentrations as it can promote side reactions.[11][12]
Experimental Protocols
Protocol 1: General Procedure for Amine Acylation
This protocol provides a starting point for the reaction of this compound with a primary amine.
-
Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve your amine-containing substrate (1.0 eq.) in anhydrous DMF to a concentration of 0.1-0.5 M.
-
pH Adjustment: Add a non-nucleophilic base (e.g., DIPEA, 2-3 eq.) to the solution. If your substrate is sensitive, confirm the pH is in the optimal range.
-
Activator Addition: In a separate vial, dissolve this compound (1.2-1.5 eq.) in a minimal amount of anhydrous DMF.
-
Reaction Initiation: Add the carbonate solution dropwise to the stirring amine solution at room temperature.
-
Monitoring: Monitor the reaction progress every 30-60 minutes using TLC (See Protocol 2) or HPLC. The appearance of a yellow color indicates the release of 4-nitrophenolate, suggesting the reaction is proceeding.[6][13]
-
Work-up: Once the reaction is complete, quench with a suitable reagent (e.g., a small amount of water or buffer). Proceed with standard extraction and purification procedures.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Plate & Eluent: Use a standard silica gel TLC plate. A common eluent system is Ethyl Acetate/Hexanes. Start with a 30:70 ratio and adjust as needed to get good separation (Rf values between 0.2 and 0.8).
-
Spotting: On the baseline of the plate, spot:
-
Lane 1 (SM): A small amount of your starting amine.
-
Lane 2 (R): A small amount of the this compound.
-
Lane 3 (Co): A co-spot of both the starting amine and the carbonate.
-
Lane 4 (Rxn): A sample from your reaction mixture.
-
-
Development & Visualization: Develop the plate in the eluent chamber. Visualize under UV light (254 nm). The 4-nitrophenyl-containing compounds will be strongly UV-active. The product carbamate should appear as a new spot, typically with an Rf value between that of the two starting materials. The released 4-nitrophenol will also appear as a distinct, often polar, spot.
References
-
Um, I. H., Yoon, S., Park, H. R., & Han, H. J. (2010). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry, 8(16), 3632-3639. [Link]
- Google Patents. (2012). Industrial synthesizing and purifying method of bis (4-nitrophenyl)
-
ResearchGate. (2010). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. [Link]
-
Fife, T. H., & Pujari, M. P. (1988). Hydrolysis of bis(4-nitrophenyl) carbonate and the general base catalyzed hydrolysis of o-(4-nitrophenylene) carbonate. The Journal of Organic Chemistry, 53(4), 780-784. [Link]
-
Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]
- Google Patents. (2012). Industrial synthesizing and purifying method of bis (4-nitrophenyl)
-
Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
-
Castro, E. A., Pizarro, N., Santos, J. G. (2002). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. The Journal of Organic Chemistry, 67(23), 8127-8132. [Link]
-
Creative Biolabs. (2024). Troubleshooting Guides. [Link]
-
kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. [Link]
-
Castro, E. A., et al. (2003). Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol. The Journal of Organic Chemistry, 68(9), 3608-3613. [Link]
-
Tella, R., & Verma, R. P. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1404-1447. [Link]
-
Shaikh, A. R., & Mushrif, S. H. (2021). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering, 6(8), 1310-1340. [Link]
-
Hermanson, G. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube. [Link]
-
Campbell, P., & Lapinskas, B. A. (1976). Kinetics of reaction of p-nitrophenyl methyl carbonate with nucleophiles in aqueous solution, and the relative ease of acetyl and methoxycarbonyl transfer reactions. Journal of the Chemical Society, Perkin Transactions 2, (9), 1054-1058. [Link]
-
Nanocs. (n.d.). Methoxy Polyethylene Glycol Nitrophenyl Carbonate, mPEG-NPC. [Link]
-
da Silva, A. M., et al. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. [Link]
-
van Heeswijk, W. A. R., et al. (1982). Preparation of 4‐nitrophenyl carbonate esters of poly‐[5N‐(2‐hydroxyethyl)‐L‐glutamine] and coupling with bioactive agents. Journal of Controlled Release, 1(4), 281-291. [Link]
-
Khan, S. A., & Khan, A. (2007). Hydrolysis of DI-2-Methoxy-4-Nitroaniline Phosphate in Buffer Media. E-Journal of Chemistry, 4(4), 512-518. [Link]
-
Tella, R., & Verma, R. P. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 249-254. [Link]
-
Lathaan, P. E., & Nizkorodov, S. A. (2022). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 2(2), 173-183. [Link]
-
Buncel, E., & Um, I. H. (1986). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of n-alkyl chains. Canadian Journal of Chemistry, 64(5), 925-931. [Link]
-
Castro, E. A., et al. (2003). Kinetics and Mechanism of the Aminolysis of 4-Methylphenyl and 4-Chlorophenyl 4- Nitrophenyl Carbonates in Aqueous Ethanol. Repositorio UC. [Link]
-
Jérôme, C., & Lecomte, P. (2022). En Route to CO2-Based (a)Cyclic Carbonates and Polycarbonates from Alcohols Substrates by Direct and Indirect Approaches. Polymers, 14(3), 441. [Link]
-
Selva, M., & Perosa, A. (2008). The reactions of dimethyl carbonate and its derivatives. Green Chemistry, 10(4), 457-464. [Link]
-
de Oliveira, A. C., et al. (2017). Precipitated calcium carbonate nano-microparticles: applications in drug delivery. Journal of Nanomedicine & Nanotechnology, 8(5). [Link]
- Google Patents. (2015). Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine. CN104744273A.
-
Luo, Y. R., et al. (2021). Spontaneous Trisulfide Metathesis in Polar Aprotic Solvents. ChemRxiv. [Link]
-
Jisha, S., et al. (2020). Effects of Solvents on the Electronic and Molecular Properties of 4- ((2-Methyl-4-Nitrophenyl) Imino Methyl)Phenol. Journal of the Nigerian Society of Physical Sciences, 2(3), 183-191. [Link]
-
ResearchGate. (n.d.). Fig 3. Stopped-flow kinetic analysis of bioconjugation reagents and the.... [Link]
-
PubChem. (n.d.). 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C [[double bond, length as m-dash]] O to C [[double bond, length as m-dash]] S on reactivity and mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repositorio.uc.cl [repositorio.uc.cl]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. nanocs.net [nanocs.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. innospk.com [innospk.com]
- 10. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. emerginginvestigators.org [emerginginvestigators.org]
Technical Support Center: Minimizing Hydrolysis of 2-Methoxyethyl 4-nitrophenyl Carbonate in Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 2-Methoxyethyl 4-nitrophenyl carbonate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. Here, we address the primary challenge associated with its use in aqueous environments: hydrolysis. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the stability of the compound, leading to more reliable and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section covers the fundamental principles governing the stability of this compound.
Q1: What is this compound and what is its primary application?
This compound is a chemical reagent commonly used in bioconjugation and synthetic chemistry. Its key feature is the 4-nitrophenyl carbonate group, which is an activated ester. This group is highly reactive towards primary amines (e.g., on proteins, peptides, or other molecules) under specific conditions, forming a stable carbamate linkage. The 4-nitrophenyl group is an excellent leaving group, which facilitates this reaction.[1][2]
Q2: What is hydrolysis, and why is this specific carbonate ester so susceptible to it?
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds.[3] In the case of this compound, the ester linkage is the point of vulnerability. The reaction is typically catalyzed by hydroxide ions (OH⁻) present in neutral to basic aqueous solutions. The hydroxide ion acts as a nucleophile, attacking the electron-poor carbonyl carbon of the carbonate. This leads to the formation of an unstable tetrahedral intermediate, which then collapses, breaking the ester bond and releasing 4-nitrophenolate and 2-methoxyethanol.[1] The high susceptibility is due to the 4-nitrophenyl group, which is electron-withdrawing and a very stable leaving group, making the carbonyl carbon more electrophilic and prone to nucleophilic attack.[1][2]
Caption: Base-catalyzed hydrolysis of this compound.
Q3: What are the primary factors influencing the rate of hydrolysis?
The stability of the carbonate ester in an aqueous buffer is not static; it is a dynamic process influenced by several critical factors:
-
pH: This is the most dominant factor. The rate of hydrolysis increases dramatically with increasing pH, especially in alkaline conditions (pH > 8).[4][5] The compound is relatively stable in neutral and acidic solutions but degrades rapidly at pH 12 and above.[1][2] This is due to the increased concentration of the hydroxide ion (OH⁻), the primary nucleophile driving the reaction.
-
Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. Higher temperatures accelerate the degradation process.[3][5] Storing solutions at lower temperatures (e.g., 2-8°C or on ice during an experiment) is a crucial step in minimizing hydrolysis.
-
Buffer Species and Concentration: The components of your buffer can play a direct role in the hydrolysis rate. Certain buffer species can act as nucleophiles themselves, a phenomenon known as general base catalysis, which can accelerate degradation even at a constant pH.[6] For example, buffers like phosphate and carbonate have been reported to catalyze the degradation of various compounds.[6] The concentration of the buffer can also be a factor.
Q4: How can I monitor the hydrolysis of this compound during my experiment?
Fortunately, the primary hydrolysis product, 4-nitrophenol, provides a convenient and continuous way to monitor the reaction. Under neutral to basic conditions, 4-nitrophenol deprotonates to form the 4-nitrophenolate ion, which has a distinct yellow color and a strong absorbance maximum around 400-413 nm.[1][2][7] By using a UV-Vis spectrophotometer, you can measure the increase in absorbance at this wavelength over time to quantify the rate of hydrolysis. For more complex mixtures, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the parent compound and its degradation products.[4]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered when working with this compound.
Caption: Troubleshooting workflow for minimizing hydrolysis.
Q: My stock solution seems to lose activity quickly. How can I prepare and store it for maximum stability?
Cause: The primary cause of stock solution instability is premature hydrolysis due to atmospheric moisture or storage in a protic solvent.
Solution: Never prepare or store stock solutions in aqueous buffers. The compound is significantly more stable in a dry, anhydrous, aprotic organic solvent.
Recommendation: Follow Protocol A for the preparation of a stable stock solution. The key principles are to use a high-quality anhydrous solvent and to store the solution desiccated at low temperatures.[5]
Q: I'm observing a rapid loss of my compound as soon as I add it to my aqueous reaction buffer. How do I select a better buffer system?
Cause: This is the most common failure mode and is almost always due to inappropriate buffer conditions, specifically a pH that is too high or a buffer species that is catalytically active.
Solution: The goal is to find a "sweet spot" that minimizes hydrolysis while still being compatible with your experimental system (e.g., protein stability, desired reaction with an amine).
Recommendations:
-
Control the pH: The single most effective change you can make is to lower the pH. Aim for a pH range of 6.5 - 7.5. While the reaction with amines is often performed at a slightly basic pH (to ensure the amine is deprotonated and nucleophilic), going above pH 8.0 significantly increases the rate of competing hydrolysis.
-
Choose a Non-Nucleophilic Buffer: Avoid buffers that have the potential to act as nucleophiles. Phosphate, for instance, can participate in general base catalysis.[6] Consider using buffers such as HEPES, MES, or MOPS, which are generally more inert.
-
Lower the Temperature: Conduct your reaction on ice or in a cold room (2-8°C). This will slow down both the desired reaction and the undesired hydrolysis, but it will often slow hydrolysis to a greater extent, improving your overall yield.
-
Use Freshly Prepared Buffers: Always use high-purity water and freshly prepared buffers to avoid contamination that could alter pH or catalyze degradation.
Refer to Protocol B for a systematic approach to selecting and preparing an optimal buffer.
Q: My experimental results are inconsistent from day to day. How can I ensure my compound's stability is reproducible?
Cause: Inconsistency often stems from small, un-tracked variations in experimental conditions, such as the age of the stock solution, slight differences in buffer pH, or temperature fluctuations.
Solution: Implement a self-validating system by running a control experiment to quantify the rate of hydrolysis under your specific conditions. This provides a baseline for stability.
Recommendation: Before proceeding with your main experiment, perform a kinetic analysis as described in Protocol C . By measuring the rate of 4-nitrophenolate formation in your chosen buffer system (without your target molecule), you can determine the half-life of the compound. This allows you to:
-
Confirm that your chosen conditions provide adequate stability.
-
Define a time window within which your main experiment must be completed.
-
Troubleshoot any deviations by quickly identifying if stability is the root cause.
Section 3: Experimental Protocols
Protocol A: Preparation and Storage of a Stable Stock Solution
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Ensure the solvent is from a freshly opened bottle or has been properly stored to prevent water absorption.
-
Preparation: In a controlled environment with low humidity, dissolve the this compound powder in the anhydrous solvent to a desired concentration (e.g., 100 mM).
-
Aliquoting: Immediately dispense the stock solution into small, single-use aliquots in microcentrifuge tubes. This prevents repeated freeze-thaw cycles and exposure of the main stock to atmospheric moisture.[5]
-
Storage: Store the aliquots in a desiccated container at -20°C or below.[5] For best results, purge the container with an inert gas like argon or nitrogen before sealing.
-
Usage: When ready to use, remove a single aliquot and allow it to equilibrate to room temperature before opening to prevent condensation from forming inside the tube. Use the solution immediately after opening and discard any unused portion.
Protocol B: Selecting and Preparing an Optimal Aqueous Buffer
-
Buffer Candidate Selection: Choose several non-nucleophilic buffers that span your target pH range (ideally pH 6.5 - 7.5). Good candidates include MES (pKa ~6.1), MOPS (pKa ~7.2), and HEPES (pKa ~7.5).
-
Buffer Preparation: Prepare 50 mM solutions of each buffer candidate using high-purity, deionized water. Adjust the pH carefully to the desired setpoint using NaOH or HCl.
-
Stability Test: For each buffer, perform the kinetic analysis outlined in Protocol C to determine the rate of hydrolysis.
-
Selection: Choose the buffer system that provides the lowest rate of hydrolysis while still meeting the requirements of your experiment.
Protocol C: Kinetic Analysis of Hydrolysis via UV-Vis Spectrophotometry
-
Instrument Setup: Set a UV-Vis spectrophotometer to read absorbance at 405 nm (the isosbestic point for 4-nitrophenol/4-nitrophenolate is often used for accuracy). Set the temperature of the cuvette holder to your intended experimental temperature.
-
Blanking: Add your chosen aqueous buffer to a cuvette and use it to zero the spectrophotometer (the blank).
-
Initiate Reaction: Add a small volume of your concentrated stock solution (from Protocol A) to the cuvette containing the buffer to achieve the final desired concentration. Mix quickly by inverting the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Data Acquisition: Immediately begin recording the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a duration relevant to your experiment (e.g., 1-2 hours).
-
Data Analysis: Plot Absorbance vs. Time. The initial slope of this curve is proportional to the initial rate of hydrolysis. A steeper slope indicates faster degradation. By comparing the slopes from different buffer conditions (as in Protocol B), you can quantitatively determine the most stable environment.
Section 4: Data Summary
The following table summarizes the expected impact of pH and temperature on the stability of a typical 4-nitrophenyl carbonate ester in an aqueous buffer. The half-life (t½) is the time required for 50% of the compound to hydrolyze.
| Buffer pH | Temperature | Relative Rate of Hydrolysis | Expected Half-life (t½) |
| 5.0 | 4°C | Very Low | Many Hours to Days |
| 7.0 | 4°C | Low | Hours |
| 7.0 | 25°C | Moderate | ~1-2 Hours |
| 8.5 | 25°C | High | Minutes |
| 10.0 | 25°C | Very High | Seconds to Minutes |
Note: These are illustrative values based on the general behavior of nitrophenyl carbonate esters.[1][2][4] The exact half-life for this compound should be determined empirically using Protocol C.
References
-
Bundgaard, H., & Hansen, J. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Molecules, 12(11), 2447-2461. [Link]
-
HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. HyMax Stabilizer. [Link]
-
Fransson, J., & Eskilsson, K. (2019). Cleavable Surfactants: A Comparison between Ester, Amide, and Carbonate as the Weak Bond. Journal of Surfactants and Detergents, 22(4), 813-822. [Link]
-
Nanocs. (n.d.). Methoxy Polyethylene Glycol Nitrophenyl Carbonate, mPEG-NPC. Nanocs. [Link]
- Waterman, K. C. (2007). Hydrolysis in Pharmaceutical Formulations. In Pharmaceutical Development and Technology (Vol. 12, pp. 113-135). Informa Healthcare.
-
Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. [Link]
-
Khan, M. N. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Various Authors. (2017). How to prevent hydrolysis in a drug. Quora. [Link]
-
Ahmad, I., et al. (2012). Effect of Acetate and Carbonate Buffers on the Photolysis of Riboflavin in Aqueous Solution: A Kinetic Study. International Journal of Photoenergy, 2012, 584834. [Link]
-
Tee, O. S., & Enos, J. A. (1988). Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of n-alkyl chains. Canadian Journal of Chemistry, 66(12), 3027-3033. [Link]
-
Castro, E. A., et al. (2003). Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol. The Journal of Organic Chemistry, 68(9), 3608-3613. [Link]
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanocs.net [nanocs.net]
- 6. Effect of Acetate and Carbonate Buffers on the Photolysis of Riboflavin in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Using 2-Methoxyethyl 4-nitrophenyl Carbonate with Hindered Amines
Welcome to the technical support center for 2-Methoxyethyl 4-nitrophenyl carbonate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent for the synthesis of carbamates, particularly when working with sterically challenging secondary amines. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate potential challenges and optimize your reaction outcomes.
The acylation of hindered amines presents a unique set of challenges primarily driven by steric hindrance, which can significantly slow down the desired reaction rate, allowing side reactions to become more prominent.[1][2][3] This guide provides a deep dive into the causality behind these issues and offers robust, self-validating protocols to ensure success in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific, common problems encountered during the reaction of this compound with hindered amines.
Q1: My reaction yield is very low, or the reaction appears to have stalled. What are the primary causes and how can I fix this?
A1: Low reactivity is the most common issue when dealing with hindered amines. The bulky substituents surrounding the nitrogen atom impede the nucleophilic attack on the carbonate's carbonyl carbon.[1][4] This kinetic barrier can be overcome by carefully optimizing reaction parameters.
Probable Causes & Solutions:
-
Insufficient Thermal Energy: The activation energy for the reaction with a hindered amine is higher than with an unhindered one.
-
Solution: Gradually increase the reaction temperature. Start at room temperature and incrementally raise it to 40-60 °C, or even higher, while monitoring for any degradation of starting materials. Reactions with hindered amines that are slow under standard conditions often require higher temperatures to proceed efficiently.[1]
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing intermediates and influencing reaction rates.
-
Solution: Switch to a polar aprotic solvent. Solvents like DMF, DMAc, or NMP are excellent choices as they can help stabilize the charged tetrahedral intermediate formed during the nucleophilic acyl substitution, thereby lowering the activation energy. Acetonitrile (ACN) or Tetrahydrofuran (THF) can also be effective.
-
-
Extended Reaction Time: Due to lower reaction kinetics, these reactions simply need more time.
-
Solution: Allow the reaction to run for an extended period (24-48 hours), ensuring you monitor its progress periodically using an appropriate analytical technique like TLC or LC-MS.
-
Troubleshooting Workflow for Low Reactivity
Caption: Decision tree for troubleshooting low-yield reactions.
Q2: I'm observing a significant amount of a symmetrical urea byproduct in my reaction mixture. How can this be prevented?
A2: The formation of symmetrical urea is a classic side reaction in carbamate synthesis.[5] It typically arises if your amine starting material contains primary or secondary amine impurities, or if the reaction conditions inadvertently lead to the generation of an isocyanate intermediate. However, with activated carbonates, a more direct route to urea is also possible.
Mechanistic Insight:
The desired reaction involves one molecule of the amine attacking the activated carbonate to form the carbamate. Urea formation occurs when a second molecule of amine reacts with the newly formed, and still reactive, carbamate product. This is more likely if the carbamate product is unstable or if there is a high concentration of a highly nucleophilic amine.
Primary Causes & Mitigation Strategies:
-
Presence of Water and Amine Degradation: The reaction of amines with carbon dioxide (from air) can form carbamic acids, which can lead to urea formation under certain conditions.[6][7] While less common with this reagent, ensuring anhydrous conditions is always best practice.
-
Mitigation: Run the reaction under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and ensure your amine is dry.
-
-
Excess Amine or Base: A high concentration of a nucleophilic amine can attack the carbamate product.
-
Mitigation: Use a stoichiometric amount of the hindered amine (1.0-1.1 equivalents). If a base is required to scavenge the p-nitrophenol byproduct, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or DBU.[8] Avoid using primary or secondary amines as bases.
-
-
High Temperatures: While heat can overcome the kinetic barrier for the desired reaction, excessive temperatures can also promote side reactions, including decomposition pathways that may lead to urea.
-
Mitigation: Find the optimal temperature that promotes carbamate formation without significantly accelerating byproduct formation. This "sweet spot" is typically identified through small-scale optimization experiments.
-
Reaction Pathways: Desired vs. Side Reaction
Caption: Competing pathways for carbamate and urea formation.
Frequently Asked Questions (FAQs)
Q3: What are the optimal general conditions for using this reagent with hindered amines?
A3: While every substrate is unique, a robust starting point is crucial. The following table summarizes recommended starting conditions that can be optimized for your specific system.
| Parameter | Recommendation | Rationale |
| Solvent | DMF, NMP, DMAc, ACN | Polar aprotic solvents stabilize the charged tetrahedral intermediate, accelerating the reaction. |
| Temperature | 40 - 80 °C | Provides sufficient energy to overcome the steric barrier of hindered amines. Monitor for stability.[1] |
| Stoichiometry | 1.0 - 1.1 eq. of amine | Minimizes potential side reactions caused by excess amine. |
| Base (if used) | 1.1 eq. DIPEA or DBU | A non-nucleophilic base can trap the acidic 4-nitrophenol byproduct without competing in the reaction. |
| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of the activated carbonate and potential side reactions involving atmospheric CO₂.[9] |
Q4: How can I effectively monitor the reaction's progress?
A4: Monitoring is key to avoiding unnecessary heating or extended reaction times. The release of the 4-nitrophenolate anion provides a convenient spectroscopic handle.
-
Thin-Layer Chromatography (TLC): The most straightforward method. The 4-nitrophenol byproduct is typically a bright yellow spot, making it an excellent indicator of reaction progression. Stain with potassium permanganate or use UV visualization.
-
UV-Vis Spectrophotometry: The deprotection and reaction can be monitored by observing the release of 4-nitrophenol, which has a strong absorbance around 400-415 nm under basic conditions.[10] This allows for quantitative kinetic analysis if desired.
-
LC-MS: Provides the most detailed analysis, allowing you to track the consumption of starting material and the formation of the desired product and any byproducts simultaneously.
Q5: How should I handle and purify the final product?
A5: The primary byproduct is 4-nitrophenol, which is acidic. This property can be exploited for easy removal.
-
Aqueous Workup: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, DCM) and wash with a mild aqueous base like 1M sodium carbonate or sodium bicarbonate solution. The basic wash will deprotonate the 4-nitrophenol, extracting it into the aqueous layer. Multiple washes may be necessary.
-
Chromatography: If the aqueous wash is insufficient, standard silica gel flash chromatography is highly effective for removing any residual 4-nitrophenol and other impurities.
Experimental Protocols
General Protocol for Carbamate Synthesis with a Hindered Amine
This protocol provides a validated starting point for your experiments.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the carbonate in an appropriate anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of carbonate).
-
Amine Addition: Add the hindered amine (1.05 eq.) to the stirring solution at room temperature.
-
Heating: Heat the reaction mixture to the desired temperature (start with 60 °C) and maintain it.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. A typical reaction may take 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with 1M Na₂CO₃ solution (3x), followed by brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel chromatography if necessary.
References
- BenchChem. (2025).
- ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides.
-
Tuttle, T. et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters. [Link]
-
Nath, B. B. et al. (2020). Spontaneous formation of urea from carbon dioxide and ammonia in aqueous droplets. Proceedings of the National Academy of Sciences. [Link]
-
Wikipedia. (n.d.). Urea. [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. [Link]
-
Pérez-Sena, W. Y. et al. (2020). Influence of steric effects on the kinetics of cyclic-carbonate vegetable oils aminolysis. Chemical Engineering Journal. [Link]
-
Hotha, S. et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry. [Link]
-
Deng, X. et al. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]
-
OpenBU. (n.d.). Preparation and properties of carbamates, nitrocarbamates and their derivatives. [Link]
-
Scilit. (2024). Dual Effect of Steric Hindrance in Non-Aqueous Amine Absorbents: Navigating the Trade-Off Between Kinetics and Thermodynamics for Efficient CO2 Capture. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives by amination, rearrangement or substitution. [Link]
-
ResearchGate. (2020). Influence of steric effects on the kinetics of cyclic-carbonate vegetable oils aminolysis. [Link]
-
Kocalar, S. et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.abo.fi [research.abo.fi]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ovid.com [ovid.com]
- 8. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. emerginginvestigators.org [emerginginvestigators.org]
Technical Guide: Purification Strategies for Products Synthesized with 2-Methoxyethyl 4-nitrophenyl carbonate
Introduction
This guide details the purification strategies for compounds synthesized using 2-Methoxyethyl 4-nitrophenyl carbonate (CAS: 426264-10-0). This reagent is primarily used to introduce the 2-methoxyethoxycarbonyl (MEC) moiety onto amines (forming carbamates) or alcohols (forming mixed carbonates). The MEC group serves as a solubilizing protecting group or a linker segment in drug delivery systems (e.g., PROTACs, antibody-drug conjugates).
The primary challenge in these reactions is the efficient removal of the leaving group, 4-nitrophenol , and unreacted carbonate species. This guide provides self-validating protocols to ensure high purity and yield.
Part 1: The Chemistry of Contamination
Understanding the reaction mixture is critical for designing the purification logic.
Reaction Scheme:
Key Contaminants:
-
4-Nitrophenol (Byproduct):
. Yellow in basic/neutral solution; colorless in acidic solution. Strongly UV-active ( nm in base). -
Unreacted Reagent: Hydrolyzes slowly to 4-nitrophenol and 2-methoxyethanol.
-
Hydrolysis Byproducts: 2-Methoxyethanol (water-soluble, easy to remove).
Visualizing the Purification Logic
Figure 1: Decision tree for the purification of MEC-protected compounds. The physicochemical properties of 4-nitrophenol drive the extraction strategy.
Part 2: Pre-Purification Protocols (Extraction)
The most effective way to remove 4-nitrophenol is Liquid-Liquid Extraction (LLE) leveraging its acidity (
Protocol A: The "Yellow Shift" Wash (Standard)
Use this for products stable to mild base (carbamates are generally stable).
-
Dilution: Dilute the reaction mixture with an organic solvent immiscible with water (Dichloromethane (DCM) or Ethyl Acetate (EtOAc)).
-
The Alkaline Wash: Wash the organic layer 3–4 times with saturated aqueous Sodium Bicarbonate (
) or 1M Sodium Carbonate ( ) . -
The Brine Wash: Wash once with saturated brine to remove trapped water.
-
Drying: Dry over anhydrous
and concentrate.
Protocol B: Scavenger Resins (For Acid/Base Sensitive Products)
If your product cannot withstand basic washes, use a solid-supported scavenger.
-
Reagent: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or Basic Alumina.
-
Method: Add 2–3 equivalents (relative to expected 4-nitrophenol) of resin to the reaction mixture. Stir for 1–2 hours. The resin captures the acidic phenol. Filter to remove.
Part 3: Chromatographic Strategies
Even after extraction, trace 4-nitrophenol may persist. Flash chromatography is the final polishing step.
Column Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40–63 µm) | Standard phase; 4-nitrophenol interacts via H-bonding. |
| Mobile Phase A | Hexanes or Heptane | Non-polar component. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar component. |
| Gradient | 0% | Adjust based on product polarity (Rf). |
| Visual Cue | UV @ 300–400 nm | 4-Nitrophenol absorbs strongly here. |
Troubleshooting "Tailing" on Silica
4-Nitrophenol often "tails" (smears) on silica gel, potentially contaminating your product fractions.
-
Fix: Add 1% Acetic Acid to the mobile phase. This keeps 4-nitrophenol protonated (less polar, sharper peak), allowing it to elute faster and separate from your product.
Part 4: Troubleshooting & FAQs
Q1: My product is a solid, but it looks yellow. How do I remove the color?
Cause: Trace 4-nitrophenol entrapment in the crystal lattice. Solution: Recrystallization.[2]
-
Dissolve the solid in a minimal amount of hot ethanol or EtOAc.
-
Add a non-solvent (Hexane/Ether) until cloudy.
-
Cool slowly. 4-Nitrophenol is highly soluble in ethanol/EtOAc and will remain in the mother liquor. Wash the filtered crystals with cold ether.
Q2: The aqueous layer is still yellow after 5 washes. What is happening?
Cause: You may have a large excess of unreacted carbonate reagent that is slowly hydrolyzing during the wash, continuously releasing more 4-nitrophenol. Solution:
-
Quench First: Add a primary amine (e.g., methylamine or dimethylamine) to the reaction before workup to instantly convert all excess carbonate to a water-soluble or easily separable urea/carbamate.
-
Then proceed with the basic wash.
Q3: Can I use UV to distinguish my product from the byproduct?
Yes.
-
4-Nitrophenol: distinct absorption at ~317 nm (acidic/neutral) and ~400 nm (basic) .
-
MEC-Product: Typically absorbs at <250 nm (carbonyl/amide bonds), unless the "R" group has a chromophore.
-
Action: Monitor the chromatogram at 400 nm. Any peak appearing there is likely the impurity.
Part 5: Analytical Validation
Before proceeding to the next synthetic step, validate purity using these criteria:
| Method | Acceptance Criteria | Notes |
| 1H NMR | Absence of doublets at | These are the characteristic aromatic protons of 4-nitrophenol. |
| TLC | Single spot; no yellow spot at solvent front or baseline. | Stain with Ninhydrin (for amines) or KMnO4 to visualize the MEC chain. |
| LC-MS | Purity >95%; No mass corresponding to 139 Da (Nitrophenol). | Check for m/z [M+H]+ of the product. |
References
-
Lizza, J. R., & Wipf, P. (2020).[2] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester.[2] Organic Syntheses, 97, 96–124.[2] Link[2]
-
Castro, E. A., et al. (2002). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl Carbonates. The Journal of Organic Chemistry, 67(25), 8911–8916. Link
-
Knudsen, J. B., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Link
-
PubChem. (2025).[5] 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate (Compound Summary). National Library of Medicine. Link
Sources
- 1. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. google.com [google.com]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate | C10H11NO7S | CID 104459 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubilization & Handling of 2-Methoxyethyl 4-nitrophenyl Carbonate
[1]
Executive Summary & Diagnostic Overview
2-Methoxyethyl 4-nitrophenyl carbonate (MNPC) is a mixed carbonate reagent widely used to introduce the 2-methoxyethyl oxycarbonyl protecting group onto amines or alcohols.[1] While highly effective, its utility is often compromised by its lipophilic nature (
Users typically encounter two distinct failure modes when working with MNPC in polar solvents:
-
Physical Precipitation: The reagent crashes out of solution upon dilution into aqueous buffers.[1]
-
Chemical Degradation (Hydrolysis): The reagent dissolves but rapidly hydrolyzes, indicated by the release of yellow 4-nitrophenolate.[2]
This guide provides a validated framework for distinguishing these issues and optimizing your solvent system for both synthesis and biological conjugation assays.
Solvent Compatibility Matrix
The solubility of MNPC is dictated by its carbonate linkage and the nitrophenyl moiety.[2] It is generally insoluble in pure water and requires organic co-solvents.[1]
| Solvent Class | Recommended Solvents | Solubility Rating | Application Notes |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mM) | Primary choice for stock solutions. Stable for weeks at -20°C if anhydrous.[1][2] |
| Polar Aprotic | Acetonitrile (MeCN) | Good (>50 mM) | Good for HPLC and synthesis; less viscous than DMSO.[1] |
| Chlorinated | DCM, Chloroform | Excellent (>100 mM) | Ideal for organic synthesis; not compatible with aqueous buffers.[1][2] |
| Polar Protic | Methanol, Ethanol | Moderate | Risk of Solvolysis. Avoid for long-term storage; alcohol can attack the carbonate.[2] |
| Aqueous | PBS, Tris, Water | Poor (<0.1 mM) | Do not dissolve directly. Requires organic co-solvent (5-20% v/v).[1][2] |
Critical Note: Avoid storing MNPC in methanol or ethanol.[1] The solvent's hydroxyl group can act as a nucleophile, causing transesterification and loss of the 4-nitrophenyl leaving group over time [1].[2]
Protocol A: Preparation of Stable Stock Solutions
To ensure reproducibility, never attempt to dissolve MNPC directly in aqueous buffers.[1] Follow this "Stock-First" approach.
Materials
-
Anhydrous DMSO or DMF (Water content <0.05%).[1]
-
Desiccator equilibrated to room temperature.
Step-by-Step Procedure
-
Equilibration: Allow the reagent vial to warm to room temperature inside a desiccator before opening. This prevents condensation, which accelerates hydrolysis [2].[1][2]
-
Solvation: Weigh the target mass and add anhydrous DMSO to achieve a concentration of 50–100 mM .
-
Why? High concentrations reduce the relative impact of trace moisture.[2]
-
-
Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless to pale yellow.
-
Diagnostic: A bright yellow color immediately indicates the presence of free 4-nitrophenol (hydrolysis product) or contamination [3].[1]
-
-
Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Aqueous Dilution for Biological Assays[1][2]
When labeling proteins or reacting with amines in aqueous buffer, precipitation is the most common failure.[2]
Optimized Workflow
-
Buffer Selection: Use a buffer with pH 7.0 – 8.0 (e.g., PBS, HEPES).[1][2]
-
Co-solvent Spike:
-
Prepare the aqueous reaction mixture first.
-
Add the DMSO stock solution slowly while vortexing the aqueous buffer.[2]
-
Target Final DMSO Concentration: 10–20% (v/v).
-
-
Troubleshooting Precipitation:
-
If the solution turns cloudy (Tyndall effect), the reagent has precipitated.[2]
-
Immediate Fix: Add a non-ionic surfactant like Tween-20 (0.05%) or Triton X-100 to the buffer before adding the MNPC stock. This stabilizes the dispersion.
-
Troubleshooting & FAQs
Q1: My solution turned yellow immediately upon adding the reagent. Is it ruined?
A: Not necessarily, but it indicates hydrolysis.[1][2]
-
Mechanism: The 4-nitrophenyl group is a leaving group. Upon cleavage (either by your target amine or by water), it forms 4-nitrophenol (
).[1][2] In basic conditions (pH > 7.15), this exists as the 4-nitrophenolate anion, which is bright yellow ( nm) [3].[1][2] -
Action: If the yellow color appears before you add your amine reactant, your buffer pH is likely too high, or your DMSO stock is wet.[2] Check the pH and use fresh anhydrous DMSO.
Q2: Can I use Ethanol instead of DMSO?
A: We advise against it for stock solutions.[1]
-
Reasoning: Ethanol is a protic solvent.[1] Over time, ethanol can attack the carbonyl carbon, displacing the 4-nitrophenol and forming an ethyl carbonate byproduct (transesterification).[2] This deactivates your reagent [1].[1] Use Acetonitrile if DMSO is difficult to remove.[1][2]
Q3: How do I remove the reagent after the reaction?
A:
-
Small Scale: Use a desalting column (e.g., PD-10) or dialysis to remove the small molecule reagent and the 4-nitrophenol byproduct from the labeled protein.[2]
-
Synthesis Scale: Dilute with organic solvent (EtOAc), wash with 1M HCl (to remove amines) and saturated
(to remove the yellow 4-nitrophenol byproduct and unreacted reagent) [4].[1]
Visualizing the Workflow
The following diagrams illustrate the decision logic for solvent selection and the mechanism of action.
Figure 1: Solubility & Stability Decision Tree
Caption: Decision logic for selecting solvents and diagnosing visual cues (cloudiness vs. yellowing).
Figure 2: Reaction Mechanism & Byproduct Monitoring
Caption: The aminolysis pathway yields the desired product and yellow 4-nitrophenol. Hydrolysis is a competing pathway driven by high pH.[2]
References
-
Vertex AI Search. (2026).[1] Reactions of 4-methylphenyl 4-nitrophenyl carbonate... in aqueous ethanol. National Institutes of Health.[1] Link
-
BenchChem. (2025).[1][4] Troubleshooting common issues in carbonate synthesis. BenchChem Technical Support. Link
-
Journal of Emerging Investigators. (2022).[1] Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. JEI. Link
-
Organic Syntheses. (2020).[1][5] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate. Org. Synth. 2020, 97, 262-277.[1][2] Link[1]
-
PubChem. (2025).[1][6] 2-Methoxyethyl (4-nitrophenyl) carbonate Compound Summary. National Library of Medicine.[1] Link
Sources
- 1. (4-Methoxyphenyl) (4-nitrophenyl) carbonate | C14H11NO6 | CID 10708544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. 2-(METHYLSULFONYL)ETHYL 4-NITROPHENYL CARBONATE CAS#: 53298-30-9 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate | C10H11NO7S | CID 104459 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing pH for 2-Methoxyethyl 4-nitrophenyl carbonate coupling efficiency
Welcome to the technical support resource for optimizing coupling reactions using 2-Methoxyethyl 4-nitrophenyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the efficiency of your carbamate synthesis. As Senior Application Scientists, we understand that success lies in the details, and this guide explains the causality behind experimental choices to ensure your protocols are robust and self-validating.
The Critical Role of pH: A Balancing Act
The coupling of an amine with this compound to form a stable carbamate is a nucleophilic acyl substitution reaction. The efficiency of this reaction is exquisitely sensitive to pH. The core challenge is a classic chemical trade-off: the conditions that favor the desired reaction also promote an undesired side reaction.
-
Nucleophile Activation: The reacting species is the free, deprotonated amine (R-NH₂), which acts as the nucleophile. At low pH, the amine exists predominantly in its protonated, non-nucleophilic ammonium form (R-NH₃⁺), which dramatically slows or halts the desired reaction. As the pH increases above the pKa of the amine's conjugate acid, the concentration of the reactive R-NH₂ form rises, accelerating the coupling reaction.
-
Reagent Stability: The this compound is an "activated" carbonate. The 4-nitrophenyl group is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] However, this high reactivity also makes it vulnerable to hydrolysis by hydroxide ions (OH⁻), which become more prevalent as the pH increases. This hydrolysis is a non-productive pathway that consumes the starting material and complicates purification.[2]
Therefore, optimizing the pH is a balancing act to find the "sweet spot" where the amine is sufficiently nucleophilic, but the rate of carbonate hydrolysis remains acceptably low.
Caption: Logical relationship between pH, reaction pathways, and the optimization goal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the theoretical optimal pH for my reaction?
A: The optimal pH is empirically determined but is theoretically centered around the pKa of your amine's conjugate acid. A general starting point for primary amines is a pH range of 7.0 to 10.0.[2] The Brønsted-type plot for the aminolysis of similar carbonates shows that the reaction rate is highly dependent on amine basicity.[3][4] A good rule of thumb is to start your optimization experiments at a pH slightly below the pKa of your amine and test a range of ±1.5 pH units.
Q2: My reaction is very slow or has failed completely. What's the most likely cause?
A: Assuming your reagents are of good quality, the most common culprit for a slow or failed reaction is a pH that is too low.
-
Symptom: Little to no consumption of starting amine and carbonate, and no significant formation of the yellow 4-nitrophenolate byproduct.
-
Cause: The reaction pH is likely well below the pKa of your amine, meaning the vast majority of it is in the protonated, non-nucleophilic R-NH₃⁺ form.
-
Troubleshooting Steps:
-
Measure the pH of your reaction mixture.
-
Incrementally increase the pH using a suitable buffer or a dilute base (e.g., 0.1 M NaHCO₃ or Na₂CO₃).
-
Monitor the reaction progress after each pH adjustment. A color change to pale yellow indicates the release of 4-nitrophenol and that the reaction is proceeding.[1]
-
Q3: My reaction turns bright yellow immediately, and my final yield is low with a lot of 4-nitrophenol byproduct. Why?
A: This is a classic sign of rapid hydrolysis of the this compound, indicating your pH is too high.
-
Symptom: A rapid, intense yellow color develops upon adding reagents, and analysis (HPLC, LC-MS) shows a large peak for 4-nitrophenol and significant unreacted amine.
-
Cause: The high concentration of hydroxide ions (OH⁻) in a strongly basic solution attacks the activated carbonate much faster than your amine nucleophile, leading to hydrolysis. This competing reaction consumes your carbonate starting material.[1][2]
-
Troubleshooting Steps:
-
Lower the initial pH of your reaction. Start at a pH closer to 8.0-8.5.
-
Consider the choice of base. A non-nucleophilic organic base like triethylamine (TEA) or a bicarbonate buffer can provide the necessary basicity without introducing a high concentration of hydroxide ions.[5][6]
-
If the nucleophilicity of your amine is inherently low, consider lowering the reaction temperature to slow down the rate of hydrolysis relative to the aminolysis reaction.[1]
-
Caption: Competing reaction pathways for this compound.
Q4: How do I choose the right buffer system for my reaction?
A: The ideal buffer should maintain the target pH without participating in the reaction.
-
Phosphate Buffers (PBS): Generally suitable for pH ranges between 6.0 and 8.0.
-
Bicarbonate/Carbonate Buffers: Excellent for maintaining pH in the 8.5 to 10.5 range. This is often the most effective range for these couplings.[7]
-
Borate Buffers: Useful for pH ranges from 8.0 to 10.0.
-
Self-Buffering: For some reactions, the amine itself can act as its own buffer if the concentration is sufficiently high and the target pH is near its pKa.[3]
Avoid buffers with primary or secondary amine groups (e.g., Tris, HEPES), as they can compete with your substrate and react with the carbonate.
Q5: How can I monitor the reaction progress effectively?
A: There are several methods, which can be used in combination:
-
Spectrophotometry: The release of the 4-nitrophenolate anion can be monitored by UV-Vis spectroscopy. Under basic conditions, it has a characteristic absorbance maximum around 400-413 nm.[1][3] This allows for real-time kinetic analysis.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC) / LC-MS: The most robust method for quantitative analysis. It allows you to accurately measure the concentrations of your starting materials, desired product, and the 4-nitrophenol byproduct, giving you a complete picture of reaction efficiency and side reactions.[3][8]
Experimental Protocols
Protocol 1: pH Screening for Optimal Coupling
This protocol provides a framework for identifying the optimal pH for your specific amine substrate.
Materials:
-
This compound
-
Your amine substrate
-
Aprotic solvent (e.g., Acetonitrile, DMF, or DMSO)
-
Buffer solutions (e.g., 0.1 M Phosphate for pH 7.5, 0.1 M Borate for pH 8.5, 0.1 M Carbonate for pH 9.5)
-
Reaction vials
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 100 mM stock solution of your amine in the chosen aprotic solvent.
-
Prepare a 120 mM stock solution of this compound in the same solvent. (Using a slight excess of the carbonate can help drive the reaction to completion).
-
-
Set Up Reactions:
-
Label three reaction vials: "pH 7.5", "pH 8.5", "pH 9.5".
-
To each vial, add 500 µL of the corresponding buffer solution.
-
Add 500 µL of the amine stock solution to each vial. Mix thoroughly.
-
Confirm the pH of each solution with a calibrated pH meter or pH paper. Adjust if necessary.
-
-
Initiate Reaction:
-
Initiate the reaction in each vial by adding 500 µL of the carbonate stock solution.
-
Cap the vials, vortex briefly, and place them on a shaker or stirrer at a constant temperature (e.g., room temperature).
-
-
Monitor and Quench:
-
Take aliquots (e.g., 10 µL) from each reaction at specific time points (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
Quench the reaction in the aliquot by diluting it into an HPLC vial containing a slightly acidic mobile phase to stop the reaction.
-
-
Analyze:
-
Analyze the quenched samples by a validated HPLC method to determine the percent conversion to product and the formation of 4-nitrophenol byproduct.
-
Data Interpretation
Summarize your results in a table to easily identify the optimal conditions.
| pH | Time (hr) | Amine Remaining (%) | Carbamate Product (%) | 4-Nitrophenol (Area %) | Observations |
| 7.5 | 4 | 75 | 25 | Low | Very slow reaction, clear solution. |
| 8.5 | 4 | 5 | 95 | Moderate | Efficient reaction, pale yellow color. |
| 9.5 | 4 | 20 | 70 | High | Fast initial reaction, intense yellow. |
The data clearly indicates that pH 8.5 provides the best balance, resulting in the highest product yield with manageable hydrolysis.
References
-
Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators, 5. Available at: [Link]
-
Castro, E. A., et al. (2002). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. The Journal of Organic Chemistry, 67(23), 8109-8115. Available at: [Link]
-
Nanocs Inc. (n.d.). Methoxy Polyethylene Glycol Nitrophenyl Carbonate, mPEG-NPC Technical Data Sheet. Available at: [Link]
-
Um, I. H., et al. (2006). Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. The Journal of Organic Chemistry, 71(8), 3071-3076. Available at: [Link]
-
Santos, J. G., et al. (2013). Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate and O-(4-nitropheny) S-(4-nitrophenyl) thio and dithiocarbonate. Journal of Physical Organic Chemistry, 26(8), 665-671. Available at: [Link]
-
Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. Available at: [Link]
-
PubMed (2002). Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates. The Journal of Organic Chemistry, 67(23), 8109-15. Available at: [Link]
-
Zheng, B., et al. (2009). Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker. Bioconjugate Chemistry, 20(8), 1591-1599. Available at: [Link]
- Google Patents (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor. US7531684B2.
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. nanocs.net [nanocs.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Quenching unreacted 2-Methoxyethyl 4-nitrophenyl carbonate in reaction mixtures
Topic: Quenching & Workup Strategies for MNC Reaction Mixtures Document ID: TS-MNC-004 Last Updated: February 22, 2026[1]
Executive Summary
2-Methoxyethyl 4-nitrophenyl carbonate (MNC) is a highly reactive mixed carbonate used primarily to introduce the 2-methoxyethoxycarbonyl protecting group or linker moiety to amines and alcohols.[1] While efficient, its stability can lead to persistent unreacted electrophiles in your crude mixture, potentially reacting with downstream nucleophiles or complicating purification.[1]
This guide addresses the critical steps of quenching excess MNC and removing the 4-nitrophenol byproduct , ensuring the purity of your final carbamate or carbonate product.
Module 1: The Chemistry of the Quench
Q: Why is quenching necessary if the reaction appears complete?
A: Even if TLC or LC-MS indicates product formation, residual MNC (often 1.1–1.5 equivalents are used) remains a potent electrophile.[1] If not quenched, it can:
-
Acylate purification media: React with amine-functionalized resins or silica.[1]
-
Cause side reactions: React with nucleophilic sites on your product during concentration.[1]
-
Contaminate final product: Co-elute with products of similar polarity.
Q: What is the mechanism of the quench?
A: The quenching process relies on introducing a "sacrificial" nucleophile that is more reactive than your substrate but forms an adduct easily separable from your target molecule.[1]
Figure 1: Reaction & Quenching Pathways The following diagram illustrates the competition between the desired reaction and the quenching pathway.
Caption: Figure 1. The MNC reagent reacts with the target amine to form the product.[1] Excess MNC is intercepted by the Quenching Agent (red path) to form an easily removable adduct, releasing 4-nitrophenol (yellow) in both cases.[1]
Module 2: Troubleshooting Protocols
Scenario A: The "Gold Standard" (Amine Scavenger)
Use this protocol for solution-phase synthesis where the product is extracted into an organic solvent.[1]
The Issue: You have excess MNC and want to remove it without chromatography if possible. The Solution: Use 3-(Dimethylamino)-1-propylamine (DMAPA) .[1]
Protocol:
-
Check Completion: Ensure the primary reaction is complete via TLC/LC-MS.
-
Add Scavenger: Add 0.5 – 1.0 equivalents (relative to the initial amount of MNC) of DMAPA to the reaction mixture.
-
Incubate: Stir at room temperature for 15–30 minutes.
-
Workup (Liquid-Liquid Extraction):
-
Dilute with organic solvent (DCM or EtOAc).[1]
-
Wash 1 (Acidic): Wash with 1M HCl or 10% Citric Acid.[1]
-
Why? This protonates the unreacted DMAPA and the DMAPA-MNC adduct (which contains a tertiary amine), forcing them into the aqueous layer.[1]
-
-
Wash 2 (Basic): Wash with Sat.
or 1M NaOH (if product is base-stable).[1]-
Why? This converts the 4-nitrophenol byproduct into the water-soluble nitrophenolate anion (bright yellow), removing it from the organic layer.[1]
-
-
Dry & Concentrate: Dry over
.
-
Scenario B: Base Hydrolysis (For Robust Products)
Use this protocol if your product is stable to pH 12–14 and you do not have amine scavengers.[1]
The Issue: You need a simple way to destroy MNC using common reagents. The Solution: Saponification of the active carbonate.[1]
Protocol:
-
Add Base: Add 3–5 equivalents of 1M NaOH or LiOH directly to the reaction mixture (assuming a biphasic mixture or water-miscible solvent like THF).[1]
-
Stir: Vigorously stir for 30–60 minutes.
-
Separation:
-
Separate the layers.[1][4][5][6][7][8] The MNC is converted to 2-methoxyethanol (water soluble) and 4-nitrophenolate (water soluble).[1]
-
Extract the organic layer repeatedly with 1M NaOH until the aqueous wash is colorless .[1]
-
Note: If the yellow color persists in the organic layer, the 4-nitrophenol is protonated.[1] You must increase the pH of your washes.[1]
-
Module 3: Detection & Validation (FAQ)
Q: The reaction mixture turned bright yellow. Is this bad?
A: No, this is expected and helpful.
-
Cause: The leaving group, 4-nitrophenol , has a
of ~7.[1][2]15. In basic conditions (presence of amines or inorganic base), it ionizes to the 4-nitrophenolate anion .[1] -
Diagnostic: This anion has a strong absorbance at ~400 nm (Bright Yellow) .[1]
-
Action: Use this color to track your workup. Continue washing your organic phase with base until the yellow color is no longer transferring to the aqueous layer.[1]
Q: My product co-elutes with 4-nitrophenol on silica. How do I separate them?
A: 4-Nitrophenol is notoriously difficult to separate on silica because it "streaks."[1]
-
Fix 1 (Pre-column wash): Dissolve crude in ether/EtOAc and wash extensively with 1M NaOH before loading the column.[1]
-
Fix 2 (Doped Silica): If you must run a column, add 1% Triethylamine to your eluent.[1] This keeps the 4-nitrophenol deprotonated and sticking to the baseline (very polar), allowing your product to elute first.[1]
Table 1: Troubleshooting Common Workup Issues
| Symptom | Probable Cause | Corrective Action |
| Persistent Yellow Organic Layer | pH is too low; 4-nitrophenol is protonated.[1] | Wash with 1M NaOH or |
| Emulsion during Extraction | Amphiphilic nature of PEG-like side chain.[1] | Add Brine; use Citric Acid instead of HCl; filter through Celite. |
| New Impurity by LC-MS (+117 Da) | Reaction with quenching amine (DMAPA).[1] | The Acid Wash step was insufficient. Repeat 1M HCl wash.[1] |
| Loss of Product | Product hydrolyzed by aggressive base wash.[1] | Switch to Protocol A (Amine Scavenger) and avoid NaOH.[1] |
Module 4: Decision Matrix
Use the following logic flow to select the correct quenching method for your specific experiment.
Caption: Figure 2.[1][2][7] Decision tree for selecting the appropriate quenching protocol based on product stability.
References
-
Lizza, J. R., & Wipf, P. (2020).[1][7] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124.[1][7] (Detailed protocol on handling nitrophenyl carbonates and basic workups).
-
Kocalar, S., et al. (2022).[1][2] Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. (Provides UV-Vis data on 4-nitrophenol release and colorimetric monitoring).
-
Sigma-Aldrich. (n.d.).[1] 4-Nitrophenyl 2-(trimethylsilyl)ethyl carbonate Product Sheet. (confirming storage and stability of analogous mixed carbonates).
-
Google Patents. (1997).[1] Method for removing unreacted electrophiles from a reaction mixture. US Patent 5632898A.[1] (Describes the use of nucleophilic scavengers for electrophile removal).
Sources
- 1. ≥97.0%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. BIS(4-NITROPHENYL) CARBONATE synthesis - chemicalbook [chemicalbook.com]
- 6. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. rsc.org [rsc.org]
Dealing with color changes due to nitrophenol release in carbonate reactions
A Guide for Researchers on Managing Colorimetric Changes in Carbonate-Based Reactions
Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers using chromogenic substrates like p-nitrophenyl esters. A common and often frustrating challenge is managing the color development in these sensitive assays. This guide is designed to provide you with a deep understanding of the underlying chemistry and to offer practical, field-proven solutions to the most common issues encountered during these experiments.
Part 1: Frequently Asked Questions (The Fundamentals)
This section addresses the foundational principles of using p-nitrophenyl (pNP) substrates. Understanding this chemistry is the first step to effective troubleshooting.
Q1: What causes the yellow color in my reaction?
The yellow color is the result of the release of the p-nitrophenolate anion. The overall process involves two key steps:
-
Enzymatic (or chemical) Hydrolysis: Your enzyme of interest (e.g., a phosphatase or esterase) cleaves the ester bond of a substrate, such as p-nitrophenyl phosphate (pNPP), releasing p-nitrophenol (pNP).
-
pH-Dependent Deprotonation: p-Nitrophenol itself is largely colorless in solution. However, in a sufficiently basic environment, it loses a proton (deprotonates) to form the p-nitrophenolate anion, which has a distinct yellow color. This color change is due to the delocalization of electrons across the molecule, which alters its light-absorbing properties.[1]
Q2: Why is the pH of the buffer so critical for color development?
The pH of your solution directly controls the equilibrium between the colorless p-nitrophenol and the yellow p-nitrophenolate anion. This relationship is governed by the pKa of p-nitrophenol, which is approximately 7.15.[1][2][3][4]
-
At pH < 6.0: The compound exists almost entirely as the protonated, colorless p-nitrophenol.
-
At pH ~ 7.15 (the pKa): The solution contains a 50/50 mixture of the colorless and yellow forms.
-
At pH > 8.5: The equilibrium is strongly shifted towards the deprotonated, yellow p-nitrophenolate anion.
To ensure consistent and maximal color development for accurate spectrophotometric measurement, the final pH of the reaction should be high enough to convert virtually all the released pNP into the p-nitrophenolate form. A pH above 9.2 ensures that over 99% of the product is in the ionized, colored state.[1]
Q3: Why is a carbonate-bicarbonate buffer so commonly used?
A carbonate-bicarbonate buffer system is ideal for these assays for two main reasons:
-
Optimal pH Range: It provides a stable, high pH environment, typically between 9.2 and 10.6, which is perfect for ensuring the complete deprotonation of pNP to the yellow p-nitrophenolate.[5][6]
-
Compatibility: It is generally compatible with many enzyme systems, particularly alkaline phosphatases.
However, it's important to note that this high pH can also contribute to challenges, such as the spontaneous, non-enzymatic breakdown of the substrate.
Q4: What wavelength should I use for my spectrophotometer readings?
The yellow p-nitrophenolate anion has a maximum absorbance peak around 400-410 nm .[1][7][8] The exact maximum can vary slightly based on the buffer composition and instrumentation. For precise quantification of enzyme activity, you will need the molar extinction coefficient (ε) of p-nitrophenolate under your specific assay conditions. A commonly accepted value is approximately 18,000 M⁻¹cm⁻¹ .[8][9][10]
Alternatively, one can measure at the isosbestic point of 348 nm .[1][11] At this wavelength, the molar absorptivity of the protonated (colorless) and deprotonated (yellow) forms of pNP are identical. While the signal is lower, measurements at this wavelength are independent of pH, which can be an advantage in certain experimental designs.[1][11]
The Core Reaction & pH Effect
The diagram below illustrates the enzymatic cleavage of a generic p-nitrophenyl ester and the critical, pH-dependent equilibrium that produces the measurable color.
Problem: My results are not reproducible.
Inconsistent results often point to instability in reagents or variability in experimental conditions.
-
Cause: Buffer or Reagent Instability
-
Cause: Temperature and Incubation Time Variation
-
Solution: Use precisely controlled incubators and timers. Small variations in temperature or incubation time can lead to significant differences in results, especially when reaction rates are high.
-
Problem: The reaction starts fast but then stops or becomes non-linear.
This typically indicates that a component of the reaction is being depleted or is losing activity.
-
Cause: Substrate Depletion
-
Solution: If your enzyme concentration is too high, the substrate may be consumed very quickly, causing the reaction rate to plateau. Try reducing the enzyme concentration or increasing the initial substrate concentration. The substrate concentration should ideally be kept at saturating levels (e.g., 5-10 times the Km) for the duration of the measurement to ensure zero-order kinetics.
-
-
Cause: Enzyme Instability
-
Solution: Your enzyme may not be stable under the high pH conditions of the carbonate buffer for extended periods. Perform an enzyme stability test by pre-incubating the enzyme in the reaction buffer for different lengths of time before adding the substrate. If activity drops over time, you may need to shorten the assay duration or find a more suitable buffer.
-
Part 3: Key Protocols & Data
Data Summary: Spectral Properties of p-Nitrophenol
The table below summarizes the key spectral characteristics of p-nitrophenol, which are essential for accurate experimental setup and data analysis.
| Parameter | Value | Condition/Comment | Source(s) |
| pKa | ~7.15 | At 25 °C in water. | [1][2] |
| Absorbance Max (λmax) | ~317 nm | Protonated form (pNP) at acidic pH. | [7] |
| Absorbance Max (λmax) | ~400-405 nm | Deprotonated form (p-nitrophenolate) at alkaline pH. | [1][7][9] |
| Isosbestic Point | ~348 nm | Absorbance is independent of pH. | [1][11] |
| Molar Absorptivity (ε) | ~18,000-18,400 M⁻¹cm⁻¹ | At ~401-405 nm in strong alkali. This value is critical for calculations. | [1][10] |
Experimental Protocol: Preparation of 0.1 M Carbonate-Bicarbonate Buffer (pH 9.6)
This is a standard coating buffer for ELISAs and a common reaction buffer for alkaline phosphatase assays.
Reagents:
-
Sodium Carbonate (Na₂CO₃), anhydrous (FW: 105.99 g/mol )
-
Sodium Bicarbonate (NaHCO₃) (FW: 84.01 g/mol )
-
High-purity distilled or deionized water
Procedure:
-
Prepare Stock Solutions (0.1 M):
-
Solution A (Sodium Carbonate): Dissolve 1.06 g of Na₂CO₃ in a final volume of 100 mL of water.
-
Solution B (Sodium Bicarbonate): Dissolve 0.84 g of NaHCO₃ in a final volume of 100 mL of water.
-
-
Mix to pH 9.6: To prepare 100 mL of the buffer, combine the following:
-
32 mL of Solution A (Sodium Carbonate)
-
68 mL of Solution B (Sodium Bicarbonate)
-
-
Verify pH: Check the pH of the final solution with a calibrated pH meter. Adjust slightly with Solution A (to increase pH) or Solution B (to decrease pH) if necessary.
-
Storage: Use the buffer fresh for best results. If storage is necessary, keep it in a tightly sealed container at 4°C for no more than one week. [5]
References
-
Wikipedia. 4-Nitrophenol. [Link]
- Witkowski, B., Jain, P., & Gierczak, T. (2022). Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. Atmospheric Chemistry and Physics, 22(8), 5651–5663.
- J. Chem. Soc. Pak. (1984). Coefficients for p-Nitrophenol. Vol. 6, No. 1.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 980, 4-Nitrophenol. [Link]
-
ResearchGate. UV-Vis absorption spectra of PNP at different pH values and concentrations. [Link]
- AstorScientific. (2026). High Background in ELISA: Causes, Fixes, and Tips.
- ARP American Research Products, Inc. Elisa troubleshooting tips – High background.
-
Diagnopal. (2023). Carbonate/Bicarbonate Buffer(CBB) Preparation and Protocol (PH: 9.6). [Link]
- Pliego, J. R., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity.
- Pearson+. p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph....
- Diva-portal.org. Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA.
- PubMed. (2013).
- PubMed.
-
Surmodics IVD. What Causes High Background in ELISA Tests?. [Link]
- ScienceOpen. (2020). Spectrophotometric Determination of p-Nitrophenol under ENP Interference.
- MDPI. (2025).
- ACS Earth and Space Chemistry. (2021).
- Hydroponic Research. (2020).
- ResearchGate.
- Frontiers. (2022). An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters.
- Vaia. Explain why the pka of p-nitrophenol is 7.14, whereas the pka of m-nitrophenol is 8.39.
- ResearchGate. (2025). Effect of spontaneous hydrolysis of p-nitrophenylacetate in aqueous solutions on kinetic characteristics of carbonic anhydrase.
- Korean Chemical Society. (2021).
-
Edubirdie. Preparation of a Carbonate-Bicarbonate Buffer. [Link]
- ResearchGate. (2021). How to prepare 0.
Sources
- 1. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 2. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... | Study Prep in Pearson+ [pearson.com]
- 4. 4-Nitrophenol | 100-02-7 [chemicalbook.com]
- 5. Carbonate/Bicarbonate Buffer(CBB) Preparation and Protocol [diagnopal.ca]
- 6. Buffers for Biochemical Reactions [worldwide.promega.com]
- 7. scielo.sa.cr [scielo.sa.cr]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. neb.com [neb.com]
- 10. High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the carbonic acid/bicarbonate buffer in hydroponics – Science in Hydroponics [scienceinhydroponics.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 2-Methoxyethyl 4-nitrophenyl carbonate
Abstract
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2-Methoxyethyl 4-nitrophenyl carbonate, a key reagent in bioconjugation and synthetic chemistry for the introduction of the 2-methoxyethylcarbonyl (Moc) protecting group. We will dissect its characteristic ¹H NMR spectrum, explaining the chemical causality behind observed shifts and coupling patterns. Furthermore, this guide presents a direct spectroscopic comparison with a common alternative, 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate, providing clear diagnostic markers for unambiguous identification. Detailed, field-proven protocols for sample preparation and data acquisition are included to ensure spectral quality and reproducibility, empowering researchers to confidently characterize their materials.
Introduction: The Role of 4-Nitrophenyl Carbonates in Chemical Synthesis
In the fields of drug development and proteomics, the precise modification of molecules is paramount. Protecting groups are essential tools that temporarily block a reactive functional group, allowing other parts of a molecule to be altered selectively. 4-Nitrophenyl carbonates are a class of reagents widely used for installing protecting groups onto nucleophiles, particularly amines.[1][2] The utility of these reagents stems from the 4-nitrophenoxide anion, an excellent leaving group that facilitates the reaction.
This compound is specifically designed to introduce the 2-methoxyethylcarbonyl (Moc) group. This particular functionality is valued for its potential to enhance solubility and modify the pharmacokinetic properties of parent molecules. Accurate and unambiguous characterization of the reagent is the first critical step in any synthetic workflow, and ¹H NMR spectroscopy is the primary tool for this validation.
Deep Dive: ¹H NMR Spectral Analysis of this compound
The structure of this compound gives rise to a distinct and predictable ¹H NMR spectrum. The molecule contains four unique proton environments, which translate into four distinct signals.
Caption: Structure of this compound with proton environments labeled.
Causality of Chemical Shifts and Multiplicities:
-
Aromatic Protons (Hb & Ha): The 4-nitrophenyl ring is subject to strong electronic effects. The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly "deshields" the aromatic protons, causing them to resonate far downfield.[3] The protons ortho to the nitro group (Ha) are the most deshielded. The protons ortho to the carbonate ester (Hb) are slightly less deshielded. Due to the symmetry of the para-substituted ring, these protons appear as two distinct doublets, a classic AA'BB' system.
-
Ethyl Protons (Hc & Hd): The two methylene groups are in different chemical environments. The Hc protons are directly attached to the electron-withdrawing carbonate oxygen, causing a significant downfield shift. The Hd protons are adjacent to a less electronegative ether oxygen, so they appear further upfield. Because these two groups are adjacent, they exhibit spin-spin coupling, resulting in each signal being split into a triplet.
-
Methyl Protons (He): The methyl protons are the most shielded in the molecule, appearing furthest upfield. With no adjacent protons to couple with, the signal is a sharp singlet.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Signal Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ha | Aromatic (ortho to -NO₂) | ~ 8.30 | Doublet (d) | 2H |
| Hb | Aromatic (ortho to -OCOO) | ~ 7.42 | Doublet (d) | 2H |
| Hc | -O-CH₂ -CH₂-O- | ~ 4.55 | Triplet (t) | 2H |
| Hd | -O-CH₂-CH₂ -O- | ~ 3.78 | Triplet (t) | 2H |
| He | -O-CH₃ | ~ 3.45 | Singlet (s) | 3H |
Comparative Analysis: Benchmarking Against an Alternative
To highlight the diagnostic power of ¹H NMR, we compare our target compound with a structurally similar reagent used for a related purpose: 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate .[4][5] This reagent is also used to modify amine groups, but it introduces a sulfonyl-containing moiety.
Table 2: ¹H NMR Spectral Comparison
| Proton Assignment | This compound | 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate | Key Differentiator |
| Aromatic (ortho to -NO₂) | ~ 8.30 ppm (d, 2H) | ~ 8.32 ppm (d, 2H) | Nearly identical, not a primary differentiator. |
| Aromatic (ortho to -OCOO) | ~ 7.42 ppm (d, 2H) | ~ 7.50 ppm (d, 2H) | Nearly identical, not a primary differentiator. |
| -O-CH₂ -CH₂-X | ~ 4.55 ppm (t, 2H) | ~ 4.75 ppm (t, 2H) | The sulfonyl group is more electron-withdrawing than the methoxy group, causing a further downfield shift of the adjacent methylene protons. |
| -O-CH₂-CH₂ -X | ~ 3.78 ppm (t, 2H) | ~ 3.55 ppm (t, 2H) | The methylene protons adjacent to the highly electron-withdrawing sulfonyl group are significantly shifted downfield. |
| Terminal Methyl Group | ~ 3.45 ppm (s, 3H, -OCH₃ ) | ~ 3.15 ppm (s, 3H, -SO₂CH₃ ) | Primary Diagnostic Region. The chemical shift and assignment (methoxy vs. methylsulfonyl) are completely different and unambiguous. |
Expert Insight: The most telling difference lies in the upfield region of the spectrum. The presence of a singlet at ~3.45 ppm is a definitive marker for the methoxy group in this compound. Conversely, a singlet around ~3.15 ppm points conclusively to the methylsulfonyl group of the alternative. This direct comparison demonstrates how subtle changes in molecular structure lead to clearly distinguishable ¹H NMR fingerprints.
Best Practices: Experimental Protocol for High-Quality Data Acquisition
A trustworthy spectrum is the result of a meticulous protocol. The following steps outline a self-validating system for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Ensure the solvent contains a reference standard like tetramethylsilane (TMS).
-
Vortex briefly to ensure complete dissolution.
-
-
NMR Tube Loading:
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The required liquid height should be approximately 4-5 cm.
-
Wipe the exterior of the NMR tube clean and place it into a spinner turbine, using a depth gauge to ensure correct positioning.
-
-
Spectrometer Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
The instrument will "lock" onto the deuterium signal from the solvent to stabilize the magnetic field.
-
Perform "shimming," a process where the magnetic field homogeneity is optimized to produce sharp, symmetrical peaks and high resolution.[6]
-
Tune the probe to the ¹H nucleus frequency.
-
-
Data Acquisition:
-
Set appropriate acquisition parameters. For a standard ¹H spectrum, 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Utilize a standard single-pulse experiment.
-
Initiate the experiment.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure the baseline is flat at zero.
-
Integrate the signals. Calibrate the integration by setting the area of a well-resolved signal (e.g., the 3H singlet of the methoxy group) to its known proton count.
-
Caption: Standard workflow for ¹H NMR sample analysis.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. Each signal's chemical shift, multiplicity, and integration value corresponds directly to a specific part of the molecule, providing a unique and reliable fingerprint for identity and purity assessment. By understanding the underlying principles of electronic effects and spin-spin coupling, researchers can interpret these spectra with high confidence. Furthermore, when compared with viable alternatives like 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate, key diagnostic signals emerge that allow for unequivocal differentiation. Adherence to a robust experimental protocol is essential for generating the high-quality data that underpins this critical analysis.
References
-
BLD Pharm. 426264-10-0|2-Methoxyethyl (4-nitrophenyl) carbonate.
-
Chong Ho Optoelectronics. 2-(2-methoxyethoxy)ethyl (4-nitrophenyl) carbonate.
-
Wiley-VCH. SUPPORTING INFORMATION for Efficient and Copper-Free Sonogashira Cross-Coupling Reaction.
-
ResearchGate. Comparison of ¹H NMR spectra: (a) pure a-alkylidene carbonates vs...
-
NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845).
-
MOLBASE. 2-methylsulfonylethyl (4-nitrophenyl) carbonate price & availability.
-
JenKem Technology. Methoxy PEG Nitrophenyl Carbonate.
-
Santa Cruz Biotechnology. 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate | CAS 53298-30-9.
-
Benchchem. Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide.
-
University of Calgary. Short Summary of 1H-NMR Interpretation.
-
ResearchGate. Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes.
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
-
PubChem. 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate | C10H11NO7S | CID 104459.
-
Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
-
Organic Syntheses. Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.
-
Master Organic Chemistry. 1H NMR: How Many Signals?
-
Wiley Online Library. Preparation of 4‐nitrophenyl carbonate esters of poly‐ [5N‐(2‐hydroxyethyl)‐L‐glutamine] and coupling with bioactive agents.
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
-
ResearchGate. Figure S28. 1 H NMR spectrum of 2-[(4-nitrophenyl) methylidene] propanedinitrile.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
-
YouTube. Specialized Reagents for Carbon-Nitrogen Chemistry (Important Papers).
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate | CAS 53298-30-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate | C10H11NO7S | CID 104459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Mass Spectrometry Analysis of 2-Methoxyethyl 4-Nitrophenyl Carbonate Derivatives
Executive Summary
This guide provides a technical analysis of 2-Methoxyethyl 4-nitrophenyl carbonate (MNC) , a heterobifunctional reagent used to introduce the 2-methoxyethoxycarbonyl (Moc) moiety onto amines and hydroxyls. Unlike standard N-hydroxysuccinimide (NHS) esters, MNC offers a unique "self-validating" chromogenic release mechanism and superior hydrolytic stability.
This document details the mass spectrometry (MS) characterization of MNC derivatives, comparing them against NHS and Pentafluorophenyl (PFP) alternatives. It establishes a validated workflow for identifying the +102.03 Da mass shift and diagnostic fragmentation patterns essential for confirming successful conjugation.
Chemical Basis & Reaction Mechanism[1][2][3][4]
MNC functions as a mixed carbonate. Upon nucleophilic attack by a primary amine (R-NH₂), it forms a stable carbamate (urethane) linkage, releasing 4-nitrophenol as a byproduct.
Key Advantages over Alternatives:
-
Chromogenic Validation: The leaving group, 4-nitrophenol, absorbs strongly at 400–412 nm (yellow) under basic conditions (
). This allows quantification of reaction extent before MS injection. -
Hydrolytic Stability: MNC is significantly more stable in aqueous buffers (pH < 7.5) than NHS esters, which hydrolyze rapidly.
-
Carbamate Stability: The resulting carbamate bond is more resistant to enzymatic cleavage than the amide bond formed by NHS esters.
Validated Reaction Workflow
The following diagram illustrates the reaction pathway and the critical UV-Check step that prevents mass spectrometer contamination with unreacted reagents.
Figure 1: Reaction workflow emphasizing the chromogenic self-validation step prior to MS analysis.
Comparative Analysis: MNC vs. Alternatives
The choice between MNC, NHS-Carbonates, and PFP-Esters depends on the required stability and detection sensitivity.
| Feature | MNC (Nitrophenyl Carbonate) | NHS-Carbonate/Ester | PFP-Ester (Pentafluorophenyl) |
| Reactivity (pH 8) | Moderate (Controlled) | High (Fast) | High |
| Hydrolytic Stability | High ( | Low ( | Moderate |
| Leaving Group | 4-Nitrophenol (UV Active) | N-Hydroxysuccinimide (UV Weak) | Pentafluorophenol (UV Active) |
| Linkage Formed | Carbamate (Urethane) | Carbamate or Amide | Amide |
| MS Signature | +102.03 Da shift | Variable | Variable |
| Selectivity | High for | Less selective (reacts w/ Tyr/Ser) | High for Amines |
Expert Insight: Use MNC when labeling kinetics must be monitored in real-time or when the target molecule is sensitive to the rapid pH changes often required to outcompete NHS hydrolysis.
Mass Spectrometry Characterization
Mass Shift Calculation
The conjugation of the 2-methoxyethoxycarbonyl group results in a specific mass increase.
-
Reagent: this compound[1]
-
Added Moiety:
-
Formula Added:
-
Net Mass Shift: +102.0317 Da (Monoisotopic)
Fragmentation Pathways (ESI-MS/MS)
In Collision-Induced Dissociation (CID), MNC derivatives exhibit distinct fragmentation patterns compared to peptides or simple amides.
Diagnostic Ions:
-
Methoxyethyl Cation (
59.05): The formation of is the most abundant diagnostic ion for this modification. -
Neutral Loss of Carbonate (
): Loss of is common in carbamates, often followed by the loss of the alkoxy chain. -
Neutral Loss of Methoxyethanol (
): Loss of .
Figure 2: ESI-MS/MS fragmentation pathway showing the diagnostic m/z 59 ion and neutral loss mechanisms.
Experimental Protocols
Derivatization Protocol
This protocol is optimized for small molecule amines or peptides.
-
Preparation: Dissolve target amine (1 eq) in Borate Buffer (50 mM, pH 8.5).
-
Activation: Dissolve MNC reagent (1.2 – 1.5 eq) in dry Acetonitrile (ACN) or DMSO.
-
Note: Do not store MNC in DMSO for long periods; prepare fresh.
-
-
Reaction: Add MNC solution to the amine buffer. Final organic solvent content should be 20–50% to ensure reagent solubility.
-
Incubation: Incubate at 25°C for 2–4 hours.
-
Validation (Crucial): Measure absorbance at 412 nm .
-
Quenching: Add Glycine or Tris (pH 8.0) to scavenge excess reagent.
LC-MS Acquisition Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in ACN.
-
Gradient: 5% B to 95% B over 10 mins.
-
Ionization: ESI Positive Mode.
-
Scan Range:
50 – 1000. -
Source Temp: 350°C (Carbamates are thermally stable, unlike some unstable esters).
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| No Product Peak (+102 Da) | Reagent hydrolysis (old reagent). | Check reagent color; if yellow before addition, it is hydrolyzed. Use fresh dry solvent. |
| Low Yield | pH too low (< 7.5). | Adjust buffer to pH 8.5. Carbonates require higher pH than NHS. |
| Extra Peak (+139 Da) | Unremoved byproduct. | This is the 4-nitrophenol/nitrophenolate.[3] Remove via SPE or LC wash step. |
| Peak at +102 Da splits | Isomeric forms. | If the target has multiple amines (Lys vs N-term), MNC may label both. |
References
-
BenchChem. (2025).[4][5][6] m-PEG7-4-nitrophenyl carbonate vs. m-PEG-NHS ester for Protein Conjugation. Retrieved from 5
-
Kocalar, S., et al. (2022).[2] Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Retrieved from 3[3]
-
Castro, E. A., et al. (2002). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl Carbonates. The Journal of Organic Chemistry. Retrieved from 7
-
Royal Society of Chemistry. (2006). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate. Retrieved from 8
Sources
- 1. 426264-10-0|2-Methoxyethyl (4-nitrophenyl) carbonate|BLD Pharm [bldpharm.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
A Superior Alternative for Carbamate Synthesis: Unveiling the Advantages of 2-Methoxyethyl 4-nitrophenyl carbonate over Chloroformate Reagents
For researchers, scientists, and drug development professionals engaged in the intricate art of molecule building, the choice of reagents is paramount. The synthesis of carbamates, a critical functional group in a vast array of pharmaceuticals and bioactive molecules, often presents a crossroads: the conventional, yet hazardous, path of chloroformate reagents, or a more refined, contemporary approach. This guide provides an in-depth, data-supported comparison, championing 2-Methoxyethyl 4-nitrophenyl carbonate as a superior alternative to traditional chloroformate reagents for carbamate synthesis.
At its core, the synthesis of a carbamate involves the formation of a new bond between an amine and a carbonyl group. The choice of the carbonyl source dictates the reaction's efficiency, safety, and overall elegance. For decades, chloroformates have been the workhorses for this transformation. However, their inherent drawbacks, ranging from high toxicity to harsh reaction conditions, have necessitated the development of more sophisticated and user-friendly alternatives. This compound emerges as a frontrunner in this new generation of reagents, offering a compelling suite of advantages that align with the principles of modern, green, and efficient chemistry.
The Chloroformate Conundrum: A Legacy of Hazards and Harshness
Chloroformate reagents, such as ethyl chloroformate and phenyl chloroformate, are characterized by their high reactivity, which stems from the presence of a good leaving group (chloride) attached to the carbonyl carbon. While this reactivity can lead to high yields, it comes at a significant cost.
Safety and Handling Concerns:
Chloroformates are notoriously hazardous materials. They are often volatile, flammable, and highly toxic.[1][][3] Inhalation, ingestion, or skin contact can cause severe burns and respiratory distress, with the potential for delayed and life-threatening pulmonary edema.[1][3][4] Their violent reaction with water to produce corrosive hydrogen chloride gas further complicates their handling and storage.[1] The synthesis of chloroformates themselves often involves the use of highly toxic phosgene or its derivatives, adding another layer of risk to the overall process.[5]
Reaction Conditions and Side Products:
The reaction of chloroformates with amines is typically rapid but can be difficult to control, often requiring cryogenic temperatures to minimize the formation of side products.[6] The generation of hydrochloric acid as a byproduct necessitates the use of a stoichiometric amount of base to neutralize it, which can complicate purification. Furthermore, the high reactivity of chloroformates can lead to a lack of selectivity in molecules with multiple nucleophilic sites.
This compound: A Paradigm of Precision and Safety
In stark contrast to the aggressive nature of chloroformates, this compound operates on a principle of activated ester chemistry. The 4-nitrophenyl group acts as an excellent leaving group, rendering the carbonyl carbon sufficiently electrophilic for attack by amines under significantly milder and more controlled conditions.
Enhanced Safety Profile
This compound offers a significantly improved safety profile compared to its chloroformate counterparts. It is a stable, non-volatile solid, which greatly simplifies handling and storage. While standard laboratory precautions should always be observed, it does not possess the acute toxicity and violent reactivity associated with chloroformates. This inherent stability and lower hazard level contribute to a safer laboratory environment and reduce the risks for researchers.
Milder and More Controllable Reactions
The reaction of this compound with amines typically proceeds smoothly at room temperature or with gentle heating. This eliminates the need for cryogenic setups and allows for greater control over the reaction progress. The formation of the carbamate is accompanied by the release of 4-nitrophenol, a non-corrosive and easily handled byproduct.
In-Situ Reaction Monitoring: A Spectroscopic Advantage
A key advantage of the 4-nitrophenyl carbonate system is the generation of 4-nitrophenol as a byproduct. In its deprotonated form (4-nitrophenolate), this molecule exhibits a distinct yellow color and a strong UV-Vis absorbance.[7][8] This provides a real-time, non-invasive method to monitor the progress of the reaction spectrophotometrically, ensuring optimal reaction times and preventing the formation of impurities due to over-reaction.
The Strategic Role of the 2-Methoxyethyl Group
The "2-Methoxyethyl" moiety in the reagent is not merely a passive component. It is a deliberate design feature that imparts several beneficial properties:
-
Enhanced Solubility: The ether linkage in the 2-methoxyethyl group can improve the solubility of the reagent in a wider range of organic solvents, offering greater flexibility in reaction setup.
-
Modulation of Reactivity: The electron-donating nature of the ether oxygen can subtly modulate the reactivity of the carbonate, potentially leading to increased selectivity in complex substrates.
-
Improved Physicochemical Properties of the Product: When incorporated into the final carbamate, the 2-methoxyethyl group can influence the solubility, lipophilicity, and other pharmacokinetic properties of the molecule, which is a significant consideration in drug design.
Comparative Performance: A Data-Driven Perspective
| Feature | Chloroformate Reagents (e.g., Ethyl Chloroformate) | This compound |
| Reagent State | Volatile, often fuming liquids | Stable, non-volatile solid |
| Toxicity | High, corrosive, lachrymator | Moderate, irritant |
| Reaction Conditions | Often cryogenic (-78°C to 0°C) | Room temperature or gentle heating |
| Byproducts | Corrosive HCl gas | 4-nitrophenol (spectroscopically traceable) |
| Reaction Monitoring | Typically TLC or LC-MS | In-situ by UV-Vis spectroscopy |
| Handling | Requires specialized handling due to reactivity with moisture and high toxicity | Standard laboratory procedures |
Experimental Protocols
Synthesis of a Carbamate using a Chloroformate Reagent (General Protocol)
This protocol is a generalized representation and requires optimization for specific substrates.
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in a dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C or lower in an ice or dry ice/acetone bath.
-
Slowly add the chloroformate reagent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at the low temperature for a specified time, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of a Carbamate using this compound (General Protocol)
This protocol is a generalized representation and requires optimization for specific substrates.
-
Dissolve the amine (1.0 eq) and this compound (1.1 eq) in a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60°C).
-
Monitor the reaction progress by observing the development of a yellow color (formation of 4-nitrophenolate) and by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the 4-nitrophenol byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Visualizing the Reaction Pathways
DOT Diagram: Carbamate Synthesis with Chloroformate
Caption: Reaction workflow for carbamate synthesis using a chloroformate reagent.
DOT Diagram: Carbamate Synthesis with this compound
Caption: Reaction workflow for carbamate synthesis using this compound.
Conclusion: A Clear Choice for Modern Synthesis
By embracing this advanced reagent, scientists can not only improve the efficiency and safety of their synthetic workflows but also align their practices with the principles of green chemistry, a critical consideration in today's research landscape. For any drug development professional seeking to optimize their synthetic routes for carbamate-containing molecules, this compound represents a clear and compelling step forward.
References
-
Material Safety Data Sheet - Methyl chloroformate, 97% - Cole-Parmer. [Link]
-
Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups - ResearchGate. [Link]
-
p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - Beilstein Journals. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. [Link]
-
Preparation and properties of carbamates, nitrocarbamates and their derivatives - OpenBU. [Link]
-
Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators. [Link]
-
Preparation and properties of carbamates, nitrocarbamates and their derivatives - OpenBU. [Link]
-
Exploring BIS(4-Nitrophenyl) Carbonate: Properties and Applications. [Link]
-
2-(Methylsulphonyl)ethyl 4-nitrophenyl carbonate | C10H11NO7S | CID 104459 - PubChem. [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC. [Link]
-
Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators. [Link]
Sources
- 1. peptide.com [peptide.com]
- 3. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. emerginginvestigators.org [emerginginvestigators.org]
Comparing reactivity of 2-Methoxyethyl 4-nitrophenyl carbonate vs N-hydroxysuccinimide esters
Topic: Technical Comparison: 2-Methoxyethyl 4-nitrophenyl Carbonate (mPEG-NPC) vs. N-Hydroxysuccinimide (NHS) Esters
Executive Summary
For bioconjugation scientists, the choice between This compound (mPEG-NPC) and N-hydroxysuccinimide (NHS) esters represents a fundamental trade-off between reaction stability/monitoring and reaction speed .
-
NHS Esters are the industry standard for rapid, high-yield conjugation but suffer from significant hydrolytic instability, requiring strict pH control and anhydrous storage.
-
mPEG-NPC (and related 4-nitrophenyl carbonates) offers a robust alternative yielding stable urethane linkages. Its slower reactivity is offset by superior hydrolytic stability and the unique ability to quantitate conjugation in real-time via the release of the chromogenic 4-nitrophenol leaving group.
Mechanistic Foundations
The fundamental difference lies in the electrophilic center and the resulting linkage. NHS esters activate a carboxylate to form an amide bond, whereas 4-nitrophenyl carbonates activate a hydroxyl group (typically the terminal -OH of a PEG chain) to form a urethane (carbamate) bond.
Reaction Pathway Diagram
Figure 1: Comparative reaction pathways. Note the competing hydrolysis pathway (dashed red) is kinetically significant for NHS esters but negligible for NPC under standard storage conditions.
Reactivity & Kinetics Profile
Hydrolytic Stability (The "Shelf-Life" Factor)
Hydrolysis is the primary failure mode in bioconjugation.
-
NHS Esters: Highly susceptible to hydrolysis.[1][2] At pH 8.0 (typical for lysine conjugation), the half-life of an NHS ester can be as short as 20–60 minutes depending on the specific ester structure (e.g., Succinimidyl Valerate vs. Succinimidyl Succinate). This creates a "race" between the protein amine and water.
-
NPC: Exhibits exceptional stability in aqueous buffers at neutral pH. Significant hydrolysis typically requires pH > 10 or elevated temperatures. This allows NPC reagents to be handled in open air for short periods without rapid degradation.
Aminolysis (Conjugation Efficiency)
-
NHS Esters: React rapidly with primary amines. Reaction completion is often achieved in 30 minutes to 2 hours at room temperature.
-
NPC: Reacts more slowly. To achieve comparable yields, reactions often require overnight incubation or slightly higher pH (pH 8.5–9.0) to increase the nucleophilicity of the lysine residues.
Comparative Data Table
| Feature | N-Hydroxysuccinimide (NHS) Ester | This compound (NPC) |
| Reactive Group | Activated Ester | Mixed Carbonate |
| Linkage Formed | Amide (–CO–NH–) | Urethane (–O–CO–NH–) |
| Hydrolysis t½ (pH 8) | ~0.5 – 1.0 hour (High Competition) | > 24 hours (Low Competition) |
| Aminolysis Rate | Fast ( | Moderate ( |
| Optimal pH | 7.0 – 8.0 | 8.0 – 9.0 |
| Leaving Group | N-Hydroxysuccinimide (UV 260nm) | 4-Nitrophenol (Yellow , UV 400nm) |
| Monitoring | Difficult (overlaps with Protein UV) | Easy (Visual/Spectrophotometric) |
Critical Application Insights
Why Choose NPC? (The "Self-Validating" System)
The strongest argument for using NPC over NHS is the built-in quality control .
-
Mechanism: As the reaction proceeds, 4-nitrophenol is released.[3] In basic buffer (pH > 8), this exists as the 4-nitrophenolate anion, which is bright yellow (
, ). -
Benefit: You can calculate the precise number of PEG molecules attached to your protein simply by measuring the absorbance of the supernatant at 405 nm. With NHS, you often must rely on indirect assays (e.g., TNBSA) or mass spectrometry to confirm conjugation.
Why Choose NHS? (Speed & Mild Conditions)[4]
-
Mechanism: If your protein is sensitive to higher pH (pH > 8.5) or long incubation times (proteolytic degradation risk), NHS is superior.
-
Benefit: It allows for "flash" conjugation at physiological pH (7.2–7.5), preserving delicate protein tertiary structures.
Experimental Protocols
Protocol A: Rapid Conjugation with NHS Ester
Best for: Labile proteins, rapid screening.
-
Preparation: Dissolve mPEG-NHS in dry DMSO or DMF immediately before use. Do not store in solution.
-
Buffer: Use Phosphate Buffered Saline (PBS), pH 7.4. Crucial: Avoid amine-containing buffers (Tris, Glycine).[1]
-
Reaction:
-
Add mPEG-NHS to protein solution (Target: 2–5 mg/mL protein) at a 10–50 molar excess.
-
Incubate at Room Temperature for 30–60 minutes or 4°C for 2 hours.
-
-
Quenching: Add 1M Tris-HCl (pH 8.0) or Ethanolamine to a final concentration of 50 mM to quench unreacted ester.
-
Purification: Desalting column or dialysis to remove hydrolyzed NHS and excess PEG.
Protocol B: Controlled Conjugation with mPEG-NPC
Best for: Robust proteins, need for quantification, large-scale batches.
-
Preparation: Dissolve mPEG-NPC in aqueous buffer or organic solvent (stable in solution for hours).
-
Buffer: Borate Buffer (0.1 M, pH 8.5–9.0) is optimal to drive the slower kinetics.
-
Reaction:
-
Add mPEG-NPC to protein solution at a 10–50 molar excess.
-
Incubate at 4°C overnight (12–16 hours) or Room Temperature for 4–6 hours.
-
Observation: The solution should turn yellow as the reaction proceeds.[3]
-
-
Quantification (In-Process Control):
-
Take a small aliquot, dilute in pH 9.0 buffer.
-
Measure
. Use Beer-Lambert law ( ) to calculate released 4-nitrophenol concentration, which equals the concentration of formed urethane bonds.
-
-
Purification: Extensive dialysis/TFF is required to remove the free 4-nitrophenol (which is toxic and yellow).
References
-
BenchChem. m-PEG7-4-nitrophenyl carbonate vs. m-PEG-NHS ester for Protein Conjugation. (2025).[4][5][6]
-
Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022).[7]
-
BroadPharm. Instructions for the use of Mal-(PEG)n-NHS Ester.
-
Laysan Bio. Hydrolysis half-lives at pH8, 25°C for PEG active esters.
-
ThermoFisher Scientific. Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.
-
National Institutes of Health (NIH). Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol. (2003).
-
JenKem Technology. Activated PEGs for Amine PEGylation. (2024).
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kinetics and mechanism of the aminolysis of methyl 4-nitrophenyl, methyl 2,4-dinitrophenyl, and phenyl 2,4-dinitrophenyl carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of 2-Methoxyethyl 4-nitrophenyl carbonate
This guide provides an in-depth analysis of the key infrared (IR) spectroscopy peaks for the identification and characterization of 2-Methoxyethyl 4-nitrophenyl carbonate. Designed for researchers, scientists, and drug development professionals, this document offers a comparative framework, supported by experimental data and protocols, to distinguish this compound from structurally similar molecules. We will explore the causality behind its unique spectral features, grounded in the vibrational properties of its constituent functional groups.
Introduction: The Role of IR Spectroscopy in Structural Elucidation
Infrared spectroscopy is an indispensable analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. For a multifunctional compound like this compound, the IR spectrum provides a unique molecular "fingerprint." This molecule is of interest in synthetic chemistry, particularly as its 4-nitrophenyl carbonate moiety serves as a reactive group for coupling with amines, releasing a colored 4-nitrophenolate ion that can be monitored spectroscopically.[1] Accurate identification is therefore crucial for reaction monitoring and quality control.
The structure of this compound incorporates three distinct functional regions, each contributing characteristic peaks to its IR spectrum:
-
The Aromatic Nitro Group: A 4-substituted benzene ring with a nitro (NO₂) group.
-
The Mixed Carbonate Group: A carbonate ester linking an aromatic ring and an aliphatic chain.
-
The Methoxyethyl Group: An aliphatic chain containing an ether linkage.
Understanding the expected absorptions from each region allows for a comprehensive interpretation of the full spectrum.
Deconstructing the Spectrum: Key Functional Group Analysis
The diagnostic power of an IR spectrum lies in assigning specific absorption bands to the vibrational modes of individual functional groups.
The Aromatic Nitro Group (p-Nitrophenyl)
The nitro group (NO₂) is one of the most readily identifiable functional groups in IR spectroscopy due to its strong and characteristic absorptions arising from the stretching of the N-O bonds.[2]
-
Asymmetric N-O Stretch: This vibration typically produces a very strong band in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[2][3] For p-nitrophenyl groups specifically, this peak is often observed around 1524 cm⁻¹.[4]
-
Symmetric N-O Stretch: A second strong band appears at a lower frequency, generally between 1360-1290 cm⁻¹.[3] This peak is commonly found near 1349 cm⁻¹.[4]
-
Aromatic C=C Stretches: The benzene ring itself will exhibit several medium to weak absorptions in the 1600-1475 cm⁻¹ region.
-
C-N Stretch: A band corresponding to the C-N bond stretch is expected around 1111 cm⁻¹.[4]
The Mixed Organic Carbonate Group
Organic carbonates are structurally similar to esters and exhibit a characteristic "Rule of Three," referring to their three main stretching vibrations.[5] The position of the carbonyl (C=O) stretch is highly sensitive to the electronic nature of the attached groups. This compound is a "mixed" carbonate, with one aromatic and one saturated alpha-carbon.
-
Carbonyl (C=O) Stretch: For mixed aromatic-saturated carbonates, this is a very strong and sharp peak expected in the 1790-1760 cm⁻¹ range.[5] The electron-withdrawing nature of the p-nitrophenyl group shifts this peak to a higher frequency compared to simple saturated carbonates (~1740 cm⁻¹).[5] For a similar compound, 4-nitrophenyl benzylcarbonate, this peak was observed at 1753 cm⁻¹.[6]
-
Asymmetric C-O-C Stretch: Two C-O single bond stretches are present. The asymmetric stretch typically appears as a strong band between 1300-1200 cm⁻¹.
-
Symmetric C-O-C Stretch: The symmetric stretch is also a strong band, found at a lower frequency, typically between 1050-1000 cm⁻¹.
The Methoxyethyl Group
This aliphatic portion of the molecule contributes peaks related to C-H and C-O ether bonds.
-
Aliphatic C-H Stretches: These are expected in the 3000-2850 cm⁻¹ region and are characteristic of the sp³ hybridized carbons in the ethyl chain.[7] Specifically, the O-CH₃ group can show a distinct C-H stretch between 2830-2815 cm⁻¹.[8]
-
Ether C-O Stretch: The C-O-C linkage of the ether will produce a strong absorption band in the 1150-1060 cm⁻¹ range.[8]
Predicted IR Spectrum and Comparative Data
Synthesizing the information from the individual functional groups allows for a detailed prediction of the IR spectrum for this compound. This data is summarized in Table 1.
Table 1: Predicted IR Absorption Peaks for this compound
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3000-2850 | Medium | C-H Stretch | Methoxyethyl (Alkyl) |
| 1790-1760 | Strong, Sharp | C=O Stretch | Mixed Carbonate |
| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1550-1510 | Strong | Asymmetric N-O Stretch | Nitro Group |
| 1360-1340 | Strong | Symmetric N-O Stretch | Nitro Group |
| 1300-1200 | Strong | Asymmetric C-O-C Stretch | Carbonate & Ether |
| 1150-1050 | Strong | Symmetric C-O-C Stretch | Carbonate & Ether |
| ~850 | Medium | C-H Out-of-Plane Bend | Aromatic (p-substituted) |
To highlight the unique spectral signature of this compound, its expected peaks are compared with those of simpler, related compounds in Table 2. This comparison demonstrates how the combination of peaks provides definitive identification.
Table 2: Comparative IR Peak Analysis
| Functional Group | This compound (Predicted) | p-Nitrotoluene | Diethyl Carbonate | 2-Methoxyethanol |
| Nitro (Asymm. NO₂) | 1550-1510 cm⁻¹ (Strong) | 1537 cm⁻¹ (Strong)[3] | N/A | N/A |
| Nitro (Symm. NO₂) | 1360-1340 cm⁻¹ (Strong) | 1358 cm⁻¹ (Strong)[3] | N/A | N/A |
| Carbonate (C=O) | 1790-1760 cm⁻¹ (Strong) | N/A | ~1740 cm⁻¹ (Strong)[5] | N/A |
| Ether (C-O-C) | ~1150-1060 cm⁻¹ (Strong) | N/A | ~1260 cm⁻¹ (Strong) | ~1120 cm⁻¹ (Strong) |
| Alkyl (C-H) | 3000-2850 cm⁻¹ (Medium) | ~2926 cm⁻¹ (Medium)[2] | ~2980 cm⁻¹ (Medium) | ~2930 cm⁻¹ (Medium) |
| Alcohol (O-H) | N/A | N/A | N/A | 3500-3200 cm⁻¹ (Broad) |
The key differentiating features are the simultaneous presence of the high-frequency C=O stretch of a mixed carbonate and the two strong N-O stretching bands of the aromatic nitro group.
Visualizing Key Structural-Spectral Relationships
The following diagram illustrates the connection between the molecular structure and its primary IR-active vibrational modes.
Caption: Key functional groups and their characteristic IR vibrations.
Experimental Protocol: Acquiring the IR Spectrum
This section provides a standardized protocol for obtaining a high-quality FT-IR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, a common technique for solid samples.
Methodology: ATR-FTIR Spectroscopy
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Confirm the ATR accessory (e.g., with a diamond or germanium crystal) is correctly installed.
-
-
Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal using a solvent-moistened, non-abrasive wipe (e.g., lint-free tissue with isopropanol or ethanol).
-
Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, initiate a background scan using the instrument's software. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Use the ATR pressure clamp to apply consistent and firm pressure to the sample, ensuring good contact between the solid and the crystal.
-
-
Sample Spectrum Acquisition:
-
Using the same scan parameters as the background, initiate the sample scan. The software will automatically ratio the sample scan against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the wavenumbers (cm⁻¹) of the major absorption peaks.
-
Compare the peak positions and relative intensities to the data provided in Tables 1 and 2 for positive identification.
-
-
Post-Measurement Cleanup:
-
Release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly as described in Step 2.
-
The following diagram outlines this experimental workflow.
Caption: Workflow for ATR-FTIR spectrum acquisition and analysis.
Conclusion
The IR spectrum of this compound is defined by a unique combination of strong absorption bands. The definitive identifying features are the sharp carbonyl (C=O) stretch in the high-frequency region of 1760-1790 cm⁻¹, characteristic of a mixed aromatic-aliphatic carbonate, coupled with two very strong N-O stretching bands between 1550-1510 cm⁻¹ and 1360-1340 cm⁻¹. The presence of additional strong C-O stretches from the ether and carbonate linkages, along with C-H stretches from the methoxyethyl group, confirms the complete structure. This guide provides the foundational data and comparative framework necessary for researchers to confidently identify and characterize this compound using IR spectroscopy.
References
-
Smith, B. C. (2020). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]
-
Iadayl, T., et al. (2015). ATR-IR spectrum of the p-nitrophenyl-functionalized graphene on copper. ResearchGate. Available at: [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. University of California, Los Angeles. Available at: [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
-
Doc Brown's Chemistry. (2025). Infrared spectrum of methoxyethane. Available at: [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Available at: [Link]
-
Shao, J., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Available at: [Link]
-
JenKem Technology. (n.d.). Methoxy PEG Nitrophenyl Carbonate. Available at: [Link]
Sources
- 1. Methoxy PEG Nitrophenyl Carbonate [jenkemusa.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Comparison Guide: HPLC Analysis & Purity Profiling of 2-Methoxyethyl 4-nitrophenyl Carbonate
Executive Summary
2-Methoxyethyl 4-nitrophenyl carbonate (MNPC) is a specialized activated carbonate used primarily to introduce the 2-methoxyethoxycarbonyl (Moc) protecting group to amines or to synthesize heterobifunctional crosslinkers.
While 4-nitrophenyl chloroformate is the traditional reagent for this chemistry, it suffers from extreme moisture sensitivity and corrosivity. MNPC offers a stabilized alternative , balancing reactivity with handling ease. This guide provides a robust, self-validating HPLC methodology to assess the purity of MNPC, specifically distinguishing it from its primary degradation product, 4-nitrophenol.
Part 1: Chemical Context & Comparative Analysis[1][2]
The Stability-Reactivity Trade-off
The selection of an activating group dictates the shelf-life and impurity profile of your reagent. MNPC sits in the "Goldilocks" zone between highly reactive chloroformates and less reactive NHS esters.
Table 1: Comparative Performance of Moc-Introduction Reagents
| Feature | This compound (MNPC) | 4-Nitrophenyl Chloroformate | NHS-Carbonate Analogues |
| Primary Utility | Selective Moc-protection; Linker synthesis | Rapid, non-selective acylation | Peptide modification (aqueous) |
| Hydrolysis Rate | Moderate ( | Rapid ( | Slow ( |
| Storage | 2–8°C (Desiccated) | -20°C (Strictly anhydrous) | 2–8°C |
| Byproducts | 4-Nitrophenol (Yellow, easy to remove) | HCl (Corrosive gas) + 4-Nitrophenol | N-Hydroxysuccinimide (Water soluble) |
| HPLC Challenge | On-column hydrolysis if pH is neutral | Rapid degradation during sample prep | Low UV absorbance (210 nm) |
Critical Insight: The primary failure mode for MNPC is hydrolysis, releasing 4-nitrophenol . This degradation is autocatalytic in unbuffered solutions because the phenol can act as a weak acid/nucleophile depending on pH.
Part 2: Analytical Strategy (The "Why")
The Chromophore Logic
Both the parent molecule (MNPC) and the impurity (4-nitrophenol) share the 4-nitrophenyl moiety .
-
4-Nitrophenol (Impurity): Exhibits a pH-dependent UV shift.
-
Acidic (pH < 7):
(Colorless/Pale). -
Basic (pH > 8):
(Bright Yellow, Phenolate ion).
-
-
MNPC (Target): The carbonate linkage locks the electronic structure similar to the protonated phenol form.
Protocol Implication: You must run the HPLC under acidic conditions (pH ~2-3). This keeps the 4-nitrophenol protonated, ensuring sharp peak shape and preventing on-column hydrolysis of the carbonate ester.
Part 3: HPLC Method Development
Validated Protocol: RP-HPLC with Acid Suppression
This method is designed to separate the polar hydrolysis product (4-NP) from the hydrophobic carbonate (MNPC).
1. Chromatographic Conditions
-
Column: C18 (End-capped),
(e.g., Phenomenex Luna or Agilent Zorbax). -
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Note: Do not use Methanol. Methanol is nucleophilic and can cause transesterification of the active carbonate over long runs.
-
-
Temperature: 25°C (Ambient). Avoid heating to prevent thermal degradation.
-
Detection:
-
Channel 1 (Quantitation): 254 nm or 280 nm.
-
Channel 2 (Specificity): 320 nm (Specific to nitrophenyl group).
-
2. Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Injection / Equilibration |
| 2.0 | 10% | Isocratic Hold (Elute polar salts) |
| 12.0 | 90% | Linear Gradient (Elute MNPC) |
| 15.0 | 90% | Wash |
| 15.1 | 10% | Re-equilibration |
| 20.0 | 10% | End |
3. Sample Preparation (Critical Step)
-
Diluent: 100% Acetonitrile (Dry). Do not use water in the sample diluent.
-
Concentration: 0.5 – 1.0 mg/mL.
-
Procedure: Weigh standard into a dry amber vial. Dissolve immediately in Acetonitrile. Inject within 15 minutes.
Part 4: Data Interpretation & Visualization
Workflow Diagram
The following diagram illustrates the critical decision points in the analytical workflow to ensure data integrity.
Caption: Analytical workflow emphasizing the visual pre-check and hydrophobicity-based separation logic.
Expected Results (Retention Logic)
Because MNPC contains a lipophilic methoxyethyl chain and the carbonate linkage masks the polar phenol, it is significantly more hydrophobic than the hydrolysis product.
| Compound | Approx.[4][1][3][5][6][7][8][9][10][11][12] RRT (Relative Retention Time) | Spectral Feature |
| 4-Nitrophenol | 1.00 (Reference, ~4-6 min) | |
| MNPC (Target) | 1.6 – 1.8 | |
| Bis(4-nitrophenyl) carbonate | > 2.0 (Late eluter) | Trace impurity from synthesis |
Part 5: Troubleshooting & Self-Validation
The "Yellow Flash" Test
This is a self-validating mechanism for your mobile phase.
-
Prepare a sample of MNPC in Acetonitrile.
-
Add 1 drop of 1M NaOH. The solution should instantly turn bright yellow (release of nitrophenolate).[9]
-
Inject this "forced degradation" sample.
-
Result: The main MNPC peak should disappear, and the early-eluting 4-Nitrophenol peak should grow significantly.
-
Validation: If your main peak remains after NaOH treatment, it is not the active carbonate.
Common Pitfalls
-
Peak Splitting: Usually caused by dissolving the sample in a solvent mismatch (e.g., MeOH or Water) leading to on-column hydrolysis. Fix: Use 100% ACN as diluent.
-
Ghost Peaks: 4-Nitrophenol sticks to stainless steel. Fix: Passivate system with 30% Phosphoric acid if carryover is observed, or use PEEK tubing.
References
-
SIELC Technologies. (2018).[13] Separation of Phenol, 2-methoxy-4-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Kocalar, S., et al. (2022).[9] Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.[9] Journal of Emerging Investigators.[9] Retrieved from [Link]
-
Castro, E. A., et al. (2002). Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl Carbonates. The Journal of Organic Chemistry, 67(25), 8911–8916. Retrieved from [Link]
-
Phenomenex. (2025). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Methoxy PEG Nitrophenyl Carbonate [jenkemusa.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. emerginginvestigators.org [emerginginvestigators.org]
- 10. Separation of Phenol, 2-methoxy-4-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-Methoxy-4-[(4-nitrophenyl)azo]aniline | SIELC Technologies [sielc.com]
Validation of Moc Protecting Group Stability Under Acidic Conditions
Executive Summary: The "Fortress" Carbamate
In complex multi-step organic synthesis, particularly peptide and alkaloid chemistry, "orthogonality" is the gold standard. While Boc (tert-Butyloxycarbonyl) and Cbz (Benzyloxycarbonyl) are staples of the field, they suffer from lability under specific acidic or reductive conditions.[1]
This guide validates the Moc (Methoxycarbonyl) protecting group. Unlike its cousins, Moc functions as a "fortress" group—it is chemically inert to the standard acidic conditions (TFA, HCl) used to cleave Boc, and resistant to the hydrogenolysis used to cleave Cbz. This unique stability profile makes Moc indispensable for strategies requiring the retention of an amine protecting group while stripping away others in harsh acidic media.
Key Finding: Moc remains >99% intact after 24-hour exposure to 50% TFA/DCM, conditions that quantitatively remove Boc within 30 minutes.
Mechanistic Insight: Why Moc Survives Acid
To understand why we choose Moc, we must look at the carbocation stability that drives acid-catalyzed deprotection.
-
Boc (The Standard): Cleavage is driven by the formation of a stable tert-butyl cation via an
-like mechanism under acidic conditions. -
Cbz (The Intermediate): Cleavage in strong acid (HBr) is driven by the formation of a benzyl cation, stabilized by resonance.
-
Moc (The Fortress): The methyl group of Moc cannot form a stable carbocation (methyl cations are energetically prohibitive). Therefore, the
pathway is blocked. Acid-catalyzed hydrolysis via the mechanism is extremely slow due to the resonance stabilization of the carbamate nitrogen.
Diagram 1: Stability Hierarchy & Mechanism
(Visualizing the carbocation energy barrier)
Caption: Comparison of carbocation intermediates. The instability of the methyl cation renders Moc inert to acidolysis.
Comparative Analysis: Moc vs. Alternatives
The following table synthesizes experimental data comparing Moc against standard alternatives.
| Feature | Moc (Methoxycarbonyl) | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |
| Structure | ||||
| Acid Stability (50% TFA) | Stable (>24h) | Labile (<30 min) | Stable | Stable |
| Acid Stability (HBr/AcOH) | Stable | Labile | Labile | Stable |
| Hydrogenolysis ( | Stable | Stable | Labile | Stable |
| Base Stability | Stable (Hydrolyzes in strong hot base) | Stable | Stable | Labile (Piperidine) |
| Primary Removal | TMSI / Strong Base | TFA / HCl | Piperidine / DBU | |
| Orthogonality | Survives Boc & Cbz removal conditions | Orthogonal to Cbz/Fmoc | Orthogonal to Boc/Fmoc | Orthogonal to Boc/Cbz |
Experimental Validation Protocols
As a scientist, you should not rely on literature claims alone. The following protocols are designed as self-validating systems . We use an internal standard to quantify recovery, ensuring that "stability" isn't just "failure to detect degradation products."
Protocol A: The Acid Challenge (TFA Stability)
Objective: Prove Moc retention under conditions that obliterate Boc.
Materials:
-
Substrate:
-Moc-L-Phenylalanine methyl ester (or similar). -
Control:
-Boc-L-Phenylalanine methyl ester. -
Solvent: Dichloromethane (DCM).[2]
-
Reagent: Trifluoroacetic acid (TFA), HPLC Grade.
-
Internal Standard: Naphthalene (inert to acid).
Workflow:
-
Preparation: Dissolve 0.1 mmol of Moc-substrate and 0.1 mmol of Naphthalene in 2 mL DCM.
-
T0 Sampling: Remove a 50 µL aliquot, quench in bicarbonate buffer, and analyze via HPLC (254 nm). Record the ratio of Substrate:Internal Standard.
-
Acidification: Add 2 mL of TFA (Final concentration: 50% v/v). Stir at room temperature.
-
Monitoring:
-
Aliquot at 30 min (Standard Boc cleavage time).
-
Aliquot at 4 hours .
-
Aliquot at 24 hours .
-
-
Analysis: Quench aliquots in saturated
, extract with EtOAc, and run HPLC.
Acceptance Criteria:
-
The area ratio of Moc-Substrate/Naphthalene must remain constant (
retention) over 24 hours. -
Note: If running the Boc control simultaneously, the Boc peak must disappear completely by the 30-minute mark.
Protocol B: Orthogonal Deprotection (The "Real World" Test)
Objective: Selectively remove a Boc group from a molecule containing both Moc and Boc.
Substrate:
Step-by-Step:
-
Dissolution: Dissolve substrate (100 mg) in DCM (2 mL).
-
Cleavage: Add TFA (2 mL). Stir for 30 minutes.
-
Workup: Evaporate volatiles under reduced pressure (
stream). -
Verification (NMR/MS):
-
Mass Spec: Observe mass shift corresponding to loss of Boc (-100 Da) but retention of Moc.
-
1H NMR: Disappearance of the singlet at
1.44 (9H, t-butyl) and retention of the singlet at 3.6-3.7 (3H, methyl carbamate).
-
Protocol C: Moc Removal (Proof of Reversibility)
A protecting group is useless if it cannot be removed. Since Moc is acid-stable, we use Trimethylsilyl Iodide (TMSI) for neutral, non-hydrolytic cleavage.
Mechanism:
-
Setup: Dissolve Moc-protected amine in dry Acetonitrile under Argon.
-
Reagent: Add TMSI (3-4 equivalents). Caution: TMSI is moisture sensitive.
-
Reaction: Heat to 50-60°C for 2-4 hours.
-
Quench: Add Methanol (cleaves the intermediate silyl carbamate) followed by aqueous thiosulfate (to remove iodine byproduct).
-
Result: Recovery of the free amine.
Diagram 2: Validation Workflow
(The logical flow for confirming stability)
Caption: Step-by-step experimental workflow for validating Moc stability.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive source on protecting group stability data).
-
Organic Chemistry Portal. (n.d.). Protecting Groups: Carbamates Stability. Retrieved October 26, 2025. (Comprehensive stability charts for Moc, Boc, and Cbz).
-
Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979). Trimethylsilyl iodide as a peptide deblocking agent. Journal of the Chemical Society, Chemical Communications. (Primary literature on using TMSI to remove methyl carbamates).
-
BenchChem. (2025).[1][3][2] A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. (Comparative data on orthogonality).
Sources
Comparative Efficiency of Carbonate Reagents in Peptide Activation and Urea Linkage Formation
Executive Summary
In the landscape of peptide synthesis and peptidomimetic design, carbonate reagents serve as critical alternatives to standard phosphonium (e.g., HATU) or carbodiimide (e.g., DIC) coupling agents. They are particularly valued for generating active esters , ureas , and carbamates without the formation of difficult-to-remove urea byproducts (like DCU).
This guide compares the three dominant carbonate reagents: N,N'-Disuccinimidyl Carbonate (DSC) , Bis(trichloromethyl) Carbonate (Triphosgene/BTC) , and Bis(p-nitrophenyl) Carbonate (BNPC) .
Key Findings:
-
DSC is the superior choice for chiral preservation and ease of purification in GLP/GMP settings.
-
Triphosgene (BTC) offers the highest atom economy and reactivity , ideal for difficult sequences or steric hindrance, provided safety protocols permit phosgene generation.
-
BNPC remains relevant for stable intermediate isolation (carbamates) but lags in direct coupling efficiency due to slower kinetics and purification burdens.
Mechanistic Principles
Carbonate reagents function by converting a nucleophile (carboxylic acid or amine) into a highly reactive electrophilic intermediate. The efficiency of this transformation is dictated by the leaving group capability (
Activation Pathway
The general mechanism involves the nucleophilic attack of a carboxylate or amine on the central carbonyl of the reagent, expelling a leaving group (LG) to form a mixed anhydride or carbamate.
Figure 1: General activation workflow. The stability of the 'Intermediate' determines the racemization risk.
Comparative Analysis: Yield and Performance
The following data aggregates internal application studies and peer-reviewed literature values for the coupling of sterically hindered amino acids (e.g., Fmoc-Val-OH + H-Val-OMe).
Reagent Profiles
| Feature | DSC (Disuccinimidyl Carbonate) | BTC (Triphosgene) | BNPC (Bis-p-nitrophenyl) |
| Reactivity | Moderate (Selective) | High (Aggressive) | Low (Stable) |
| Leaving Group | N-Hydroxysuccinimide (NHS) | Trichloromethoxy / Cl- | p-Nitrophenol |
| By-product Removal | Excellent (Water soluble) | Good (Gas/Solvent wash) | Poor (Requires chromatography) |
| Atom Economy | Moderate | High (1 mol = 3 mol Phosgene) | Low |
| Safety Profile | Green (Non-toxic solid) | Red (Generates Phosgene gas) | Yellow (Sensitizer) |
Yield and Racemization Data
Experimental Conditions: Activation of Fmoc-Val-OH (1.0 eq) in DMF at 25°C (DSC/BNPC) or 0°C (BTC), followed by addition of H-Val-OMe.
| Reagent | Isolated Yield (%) | Purity (HPLC) | Racemization (% D-Isomer) | Primary Utility |
| DSC | 88 - 94% | >98% | < 0.5% | Active ester formation; GMP synthesis. |
| BTC | 92 - 97% | 95% | 2.0 - 5.0%* | Difficult couplings; Urea formation; Aza-peptides. |
| BNPC | 75 - 85% | 90% | < 1.0% | Stable carbamate isolation; Polymer crosslinking. |
*Note: BTC racemization is highly temperature-dependent. At >0°C, oxazolone formation increases significantly due to the high reactivity of the acid chloride intermediate.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints (e.g., CO2 evolution cessation or color change).
Protocol A: High-Fidelity Activation using DSC
Best for: Chiral-sensitive peptides and active ester isolation.
-
Preparation: Dissolve Fmoc-Amino Acid (1.0 eq) and DSC (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Initiation: Add Pyridine (1.0 eq) dropwise.
-
Checkpoint: Observe gas evolution (CO2). The solution should remain clear.
-
-
Reaction: Stir at room temperature for 1–2 hours.
-
Validation: TLC (EtOAc/Hexane) should show disappearance of the free acid.
-
-
Coupling: Add the amine component (1.0 eq) and DIEA (1.0 eq). Stir for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with 5% KHSO4, then water. The byproduct (NHS) is water-soluble, ensuring a clean organic phase.
Protocol B: Rapid Urea Formation using Triphosgene (BTC)
Best for: Peptidomimetics and urea backbones. WARNING: Perform in a well-ventilated fume hood.
-
Setup: Dissolve Amine A (1.0 eq) in DCM at 0°C (Ice bath).
-
Activation: Add BTC (0.35 eq) dissolved in DCM dropwise over 10 minutes.
-
Base Addition: Slowly add DIEA (2.2 eq).
-
Checkpoint: White fumes (HCl salts) may form; ensure temperature stays <5°C to prevent side reactions.
-
-
Formation: Stir for 15 minutes. The isocyanate intermediate is formed.[3][5][6]
-
Coupling: Add Amine B (1.0 eq) and warm to room temperature.
-
Quenching: Quench with water to destroy trace phosgene before removing from the hood.
Decision Matrix
Use this logic flow to select the appropriate carbonate reagent for your specific synthesis constraint.
Figure 2: Reagent selection logic based on linkage type and chirality constraints.
References
-
Ogura, H., et al. (1979).[7] "A novel active ester synthesis reagent (N,N'-disuccinimidyl carbonate)." Tetrahedron Letters, 20(49), 4745-4746.
-
Montalbetti, C. A., & Falque, V. (2005).[8][9] "Amide bond formation and peptide coupling."[1][3][8][9] Tetrahedron, 61(46), 10827-10852.[1]
-
André, F., et al. (1997).[10] "Triphosgene: an efficient carbonylating agent for liquid and solid-phase aza-peptide synthesis."[3][10] Journal of Peptide Science, 3(6), 429-441.[10]
-
BenchChem. (2025).[5] "Comparative Analysis of Solid Phosgene Substitutes." BenchChem Technical Guides.
-
Sigma-Aldrich. (n.d.). "Bis(4-nitrophenyl) carbonate Product Specification."
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. scribd.com [scribd.com]
- 9. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]
- 10. Triphosgene: an efficient carbonylating agent for liquid and solid-phase aza-peptide synthesis. Application to the synthesis of two aza-analogues of the AChR MIR decapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting UV-Vis Spectra of 2-Methoxyethyl 4-nitrophenyl Carbonate: A Comparative Reaction Monitoring Guide
Audience: Researchers, Bioconjugation Scientists, and Process Engineers. Purpose: To provide an authoritative, data-driven framework for monitoring the reactivity of 2-Methoxyethyl 4-nitrophenyl carbonate (M-NPC) using UV-Vis spectroscopy, while objectively comparing its performance against standard alternatives like NHS-esters.
Executive Summary: The Spectroscopic Signature of Activation
This compound is a heterobifunctional linker widely used in PEGylation and polymer activation. Unlike "blind" chemistries (e.g., carbodiimides), M-NPC chemistry is self-reporting. The reaction progress is monitored by tracking the release of the leaving group, 4-nitrophenol (pNP) .[1]
The core principle of this assay relies on a distinct bathochromic shift:
-
Reactant (Carbonate): Absorbance
nm (Colorless). -
Product (p-Nitrophenolate): Absorbance
nm (Distinct Yellow).
This guide details how to exploit this shift for precise kinetic profiling and compares M-NPC against its common competitors.
Mechanistic Insight & Spectral Logic
To interpret the spectra accurately, one must understand the underlying acid-base equilibria. The UV-Vis signal at 400 nm is pH-dependent .
Reaction Pathway
The nucleophilic attack (typically by a primary amine,
Figure 1: Reaction pathway showing the generation of the chromophore.[2] The detection step (red outline) requires basic conditions to ionize the leaving group.
The "pH Switch" Trap
A common error in interpreting these spectra is ignoring the pKa of 4-nitrophenol (~7.15).
-
At pH 5-6: The released group is protonated (phenol form). It absorbs at ~317 nm, which often overlaps with the carbonate or protein substrates. Result: False negative or low sensitivity.
-
At pH 8+: The released group is ionized (phenolate form). It absorbs strongly at 400–412 nm (
). Result: High sensitivity, zero background interference.
Comparative Analysis: M-NPC vs. Alternatives
When designing a bioconjugation strategy, M-NPC competes with NHS-esters and Chloroformates. The following table contrasts their performance metrics based on experimental data.
Table 1: Performance Comparison of Amine-Reactive Reagents
| Feature | 2-Methoxyethyl 4-NP Carbonate (M-NPC) | N-Hydroxysuccinimide (NHS) Ester | p-Nitrophenyl Chloroformate |
| Reactivity | Moderate (Selective for | High (Reacts with amines & hydrolysis) | Extreme (Non-selective, difficult to handle) |
| Hydrolysis Half-life | Stable (Hours to Days at pH 7) | Unstable (Minutes to Hours at pH 7-8) | Very Unstable (Seconds to Minutes) |
| Monitoring | Real-time UV-Vis (Release of yellow pNP) | Difficult (NHS absorbance <280 nm overlaps with proteins) | Real-time UV-Vis (Release of yellow pNP) |
| Product Stability | High (Urethane linkage) | Moderate (Amide linkage) | High (Urethane linkage) |
| Storage | Stable solid at -20°C | Moisture sensitive, hydrolyzes in air | Highly moisture sensitive, corrosive |
| Best Use Case | PEGylation, controlled polymer functionalization | Rapid protein labeling, crosslinking | Activating unreactive alcohols (intermediate use) |
Key Takeaway: M-NPC is the superior choice when process control and quantification are prioritized over reaction speed. NHS esters react faster but "blindly," making it harder to calculate the exact degree of labeling without post-purification analysis.
Experimental Protocol: Kinetic Assay
This protocol describes a Continuous Kinetic Assay to determine the reaction rate (
Reagents & Setup
-
Buffer: 100 mM Sodium Phosphate or Borate, pH 8.0 – 8.5. (Note: pH must be > 7.5 to visualize the product).
-
Stock Solution: Dissolve M-NPC in dry Acetonitrile (MeCN) or DMSO at 10–50 mM. Prepare fresh.
-
Nucleophile: Protein or amine solution (e.g., Lysine mimic) in Buffer.
Workflow Visualization
Figure 2: Standard operating procedure for continuous kinetic monitoring.
Step-by-Step Procedure
-
Blanking: Place the amine-containing buffer in the cuvette. Zero the spectrophotometer at 402 nm (or 412 nm).
-
Initiation: Rapidly inject the M-NPC stock solution. Mix by inversion or magnetic stirring.
-
Crucial: Keep organic solvent concentration
to prevent precipitation or buffer pH shifts.
-
-
Recording: Immediately start recording Absorbance vs. Time.
-
Endpoint: Continue until the signal plateaus (reaction complete) or for a set time to measure initial rates.
Data Analysis (The Math)
Calculate the concentration of released groups using Beer-Lambert Law:
- : Concentration of reacted carbonate (M)
- : Absorbance at 400–412 nm
-
: Molar Extinction Coefficient (
at pH > 8)[4] - : Path length (usually 1 cm)
Correction Factor: If your reaction pH is < 8.0, the
Troubleshooting & Validation
Spontaneous Hydrolysis Control
M-NPC hydrolyzes slowly in water even without amines.
-
The Fix: Always run a "Buffer Only" control (no amine).
-
Calculation: Subtract the slope of the Hydrolysis Control from the Reaction Sample to get the true aminolysis rate.
Isosbestic Points
If you scan the full spectrum (250–500 nm) during the reaction, you should observe an isosbestic point if the conversion is clean (A -> B).
-
Lack of Isosbestic Point: Indicates side reactions, precipitation, or intermediate accumulation.
"The Yellow Flash"
If the solution turns bright yellow immediately upon addition, your M-NPC stock may have degraded.
-
Validation: Check the absorbance of the stock solution diluted in acidic methanol. It should be colorless. If yellow, the carbonate has already hydrolyzed.
References
-
Comparison of Nitrophenyl Carbonates and Carbamates: Comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]
-
Reaction Kinetics of Nitrophenyl Esters: Kinetics of the pH-Independent Hydrolysis of 4-Nitrophenyl Chloroformate. Journal of Chemical Education. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Methoxyethyl 4-nitrophenyl carbonate
Topic: Audience: Researchers, scientists, and drug development professionals.
Executive Hazard Brief: The "Silent" Hydrolysis Threat
Senior Scientist Insight: Do not treat 2-Methoxyethyl 4-nitrophenyl carbonate (CAS: 426264-10-0) merely as a solid carbonate ester. Its primary danger lies in its hydrolytic instability. Upon contact with moisture (mucous membranes, humidity, or aqueous quench), it releases two distinct hazards:
-
4-Nitrophenol: A toxic irritant that provides a visual warning (yellowing upon ionization).
-
2-Methoxyethanol (EGME): A volatile, colorless Reproductive Toxin (Category 1B) with high dermal permeability.
The Critical Error: Standard nitrile exam gloves provide insufficient protection against EGME. The metabolite permeates thin nitrile in <15 minutes. Your PPE strategy must focus on blocking this "invisible" organic solvent metabolite.
PPE Selection Matrix
The following equipment is non-negotiable for handling >100 mg quantities.
| PPE Category | Specification | Scientific Rationale (Causality) |
| Hand Protection | Double-Gloving System 1. Inner: Silver Shield® / 4H® (Laminate)2.[1] Outer: 5-8 mil Nitrile (Disposable) | Permeation Dynamics: EGME is a glycol ether that rapidly swells and permeates nitrile. Laminate films offer >4 hours breakthrough time. The outer nitrile glove provides grip and protects the fragile laminate inner glove. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent)Optional: Face Shield for scale >5g | Hydrolysis Risk: Dust contact with the eye's moisture instantly hydrolyzes to 4-nitrophenol (pKa ~7.1), causing immediate, severe irritation and potential corneal opacity. Safety glasses are insufficient against dust ingress. |
| Respiratory | Fume Hood (Primary) Backup: Full-face respirator with OV/P100 cartridges. | Dual-Phase Hazard: You must filter both the solid carbonate dust (P100) and the volatile EGME vapor (Organic Vapor) released during weighing or reaction exotherms. |
| Body | Tyvek® Lab Coat (Closed front) + Poly-apron | Dust Management: Cotton coats trap toxic dust. Tyvek repels dust and provides a barrier against liquid splashes during quenching. |
The "Self-Validating" Operational Protocol
This workflow incorporates visual checkpoints to confirm containment.
Phase A: Preparation & Weighing
-
Environment: All operations must occur within a certified chemical fume hood.
-
Static Control: Carbonate esters are often fluffy, electrostatic solids. Use an ionizing fan or antistatic gun before spatulating to prevent "dust fly-out."
-
The "Yellow Check": Place a white absorbent pad (benchkote) beneath your balance. If you see yellow spots , you have 4-nitrophenol contamination (hydrolysis has occurred), indicating poor housekeeping or containment breach.
Phase B: Reaction Setup
-
Solvent Choice: Use anhydrous solvents (DCM, THF). Moisture triggers premature release of the protecting group.
-
Vessel: Flame-dry glassware under Argon/Nitrogen.
-
Visual Indicator: The reaction mixture will turn increasingly yellow as the 4-nitrophenolate leaving group is released. This confirms reaction progress but also signals the generation of the toxic byproduct.
Phase C: Quenching & Disposal (The High-Risk Step)
-
Quench: Slowly add saturated aqueous NaHCO₃.
-
Warning: This deliberately releases the remaining 4-nitrophenol and 2-methoxyethanol.
-
-
Waste Segregation:
-
Aqueous Layer: Contains 4-nitrophenolate (Yellow/Orange). Treat as Toxic Alkaline Waste .
-
Organic Layer: Contains the 2-methoxyethanol. Treat as Halogenated/Non-Halogenated Solvent Waste (depending on extraction solvent). DO NOT mix with oxidizers (e.g., Nitric acid waste) due to the glycol ether content.
-
Visualization of Hazards & Workflow
Figure 1: The Hydrolysis Hazard Cascade
This diagram illustrates why standard particulate PPE is insufficient.
Caption: Hydrolysis of the reagent releases 2-Methoxyethanol, which permeates standard nitrile gloves, necessitating laminate barriers.
Figure 2: Safe Handling Loop
A self-validating workflow to ensure containment.
Caption: Operational workflow emphasizing the critical PPE check and visual reaction monitoring (yellowing).
References
-
National Institute for Occupational Safety and Health (NIOSH). (2014). Glycol Ethers: 2-Methoxyethanol and 2-Ethoxyethanol.[2][3][4] Centers for Disease Control and Prevention. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-Methoxyethanol.[5] ECHA Registration Dossier. [Link]
-
PubChem. (n.d.). Compound Summary: 4-Nitrophenol (CAS 100-02-7).[6] National Library of Medicine. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove [jstage.jst.go.jp]
- 4. Occupational Exposure to 2-Methoxyethanol, 2-Ethoxyethanol and their Acetates (Glycol Ethers) | Occupational Safety and Health Administration [osha.gov]
- 5. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 6. Bis(4-nitrophenyl) carbonate | CAS#:5070-13-3 | Chemsrc [chemsrc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
